Product packaging for (4-Methyl-2-nitrophenyl)methanol(Cat. No.:CAS No. 22996-24-3)

(4-Methyl-2-nitrophenyl)methanol

Katalognummer: B1423743
CAS-Nummer: 22996-24-3
Molekulargewicht: 167.16 g/mol
InChI-Schlüssel: QNJCSIZDJFUHBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(4-Methyl-2-nitrophenyl)methanol is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B1423743 (4-Methyl-2-nitrophenyl)methanol CAS No. 22996-24-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-methyl-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)8(4-6)9(11)12/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJCSIZDJFUHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695475
Record name (4-Methyl-2-nitrophenyl)methanol
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22996-24-3, 81335-87-7
Record name 4-Methyl-2-nitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22996-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methyl-2-nitrophenyl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Chemistry

4-Methyl-2-nitrobenzyl alcohol, identified by its CAS Registry Number 22996-24-3, is an aromatic organic compound of significant interest to the scientific community.[1] Its molecular architecture, featuring a toluene backbone substituted with ortho-nitro and para-hydroxymethyl groups, renders it a valuable intermediate in diverse fields, from pharmaceutical development to materials science.[2] The strategic placement of the nitro group ortho to the benzylic alcohol is particularly noteworthy, making this molecule a member of the esteemed class of ortho-nitrobenzyl photolabile protecting groups (PPGs).

This guide offers a comprehensive exploration of the core physical and chemical characteristics of 4-methyl-2-nitrobenzyl alcohol. It is designed to provide researchers, medicinal chemists, and drug development professionals with the technical data and field-proven insights necessary for its effective application. We will delve into its fundamental properties, spectroscopic signature, synthesis, and its functional application as a light-sensitive molecular switch, providing a robust framework for its use in advanced research.

Core Physicochemical and Structural Properties

4-Methyl-2-nitrobenzyl alcohol typically presents as a solid at room temperature and is soluble in common organic solvents.[2] The presence of the hydroxymethyl group imparts a degree of polarity, while the nitro group significantly influences its reactivity and photochemical behavior.[2]

A summary of its key identifiers and physical properties is presented below.

PropertyValueSource(s)
CAS Number 22996-24-3[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [3]
IUPAC Name (4-methyl-2-nitrophenyl)methanol[3][4]
Appearance Solid[2]
Melting Point 86-87 °C[1]
Boiling Point Data not available
Solubility Soluble in organic solvents[2]

Spectroscopic Characterization: The Molecular Fingerprint

Accurate characterization is paramount for verifying the identity and purity of a chemical entity. The following data, derived from analogous structures and spectral prediction databases, provides a baseline for the spectroscopic analysis of 4-methyl-2-nitrobenzyl alcohol.

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.8-8.0 (d, 1H, Ar-H ortho to NO₂), ~7.3-7.5 (m, 2H, Ar-H), ~4.8 (s, 2H, -CH₂OH), ~2.4 (s, 3H, Ar-CH₃), ~2.0-3.0 (br s, 1H, -OH). The exact shifts and coupling will depend on the solvent used.
¹³C NMR δ (ppm): ~148-150 (C-NO₂), ~138-142 (quaternary Ar-C), ~125-135 (Ar-CH), ~62-64 (-CH₂OH), ~20-22 (Ar-CH₃).
IR Spectroscopy ν (cm⁻¹): ~3500-3300 (O-H stretch, broad), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~1050 (C-O stretch).
Mass Spectrometry (EI): Expected molecular ion [M]⁺ at m/z = 167. Key fragments may include loss of -OH (m/z=150), -CH₂OH (m/z=136), and -NO₂ (m/z=121).

Synthesis and Purification: A Practical Protocol

The synthesis of 4-methyl-2-nitrobenzyl alcohol is most commonly achieved through the selective reduction of its corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. This method is favored for its high yield and selectivity, as the borohydride reducing agent does not affect the nitro group under standard conditions.

Protocol: Synthesis via Aldehyde Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzaldehyde (1.0 eq) in methanol at room temperature. The choice of methanol is strategic; it readily dissolves the starting material and the reducing agent, facilitating a homogenous reaction.

  • Reduction: Cool the solution in an ice-water bath to 0 °C. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. This controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is completely consumed (typically 1-2 hours). This ensures the reaction goes to completion, maximizing yield.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases. This step neutralizes the excess borohydride and the resulting borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate. Ethyl acetate is an effective solvent for extracting the product while minimizing the transfer of inorganic salts.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent in vacuo. The crude product can be further purified by flash column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield pure 4-methyl-2-nitrobenzyl alcohol.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Workup & Purification A Dissolve 4-methyl-2-nitrobenzaldehyde in Methanol B Cool to 0 °C A->B C Add NaBH₄ (Portion-wise) B->C D Monitor via TLC C->D E Quench with HCl D->E F Extract with Ethyl Acetate E->F G Purify via Column Chromatography F->G H 4-Methyl-2-nitrobenzyl Alcohol G->H Pure Product

Caption: Workflow for the synthesis of 4-methyl-2-nitrobenzyl alcohol.

Application as a Photolabile Protecting Group (PPG)

The defining feature of 4-methyl-2-nitrobenzyl alcohol is its utility as a precursor for a photolabile protecting group. When attached to a substrate (e.g., an alcohol, amine, or carboxylic acid), the resulting o-nitrobenzyl ether, carbamate, or ester can be cleaved with high spatial and temporal precision using UV light, typically in the 350-365 nm range.[5][6] This "caging" and "uncaging" strategy is a cornerstone of photopharmacology, controlled release systems, and light-directed synthesis.

Mechanism of Photochemical Cleavage

The cleavage proceeds through an intramolecular redox reaction, often described as a Norrish Type II-like process.[7]

  • Photoexcitation: Upon absorption of a UV photon, the nitro group is promoted to an excited triplet state.

  • Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical intermediate.

  • Rearrangement: This intermediate rapidly rearranges to form an aci-nitro intermediate.

  • Cyclization and Cleavage: The aci-nitro species cyclizes and subsequently fragments, releasing the protected functional group (the "caged" molecule) and generating 4-methyl-2-nitrosobenzaldehyde as a byproduct.[7]

The efficiency of this process can be influenced by substituents on the aromatic ring; electron-donating groups, like the methyl group in this case, can modulate the absorption properties and cleavage kinetics.[6]

PPG_Mechanism Start o-Nitrobenzyl Protected Substrate (R-O-CH₂-Ar-NO₂) Excited Excited Triplet State [Ar-NO₂]* Start->Excited 1. UV Photon (hν) Diradical Diradical Intermediate Excited->Diradical 2. Intramolecular H-Abstraction AciNitro aci-Nitro Intermediate Diradical->AciNitro 3. Rearrangement Cyclic Cyclic Intermediate AciNitro->Cyclic 4. Cyclization Products Released Substrate (R-OH) + 4-Methyl-2-nitrosobenzaldehyde Cyclic->Products 5. Fragmentation

Caption: Mechanism of photolytic cleavage for o-nitrobenzyl protecting groups.

Protocol: Photolytic Deprotection of a Model Ether

This protocol describes the cleavage of a model substrate, 4-methyl-2-nitrobenzyl ether, to release the parent alcohol.

  • Solution Preparation: Dissolve the 4-methyl-2-nitrobenzyl ether substrate in a suitable solvent system, such as a 4:1 mixture of acetonitrile and water. The aqueous component is often necessary to facilitate the hydrolysis of intermediates.

  • Irradiation: Place the solution in a quartz reaction vessel, as standard borosilicate glass will absorb the required UV wavelengths. Irradiate the solution using a mercury arc lamp or a dedicated photoreactor equipped with a filter to isolate the ~365 nm wavelength. The use of a specific wavelength prevents unwanted side reactions and damage to sensitive substrates.

  • Monitoring: Follow the deprotection by TLC or HPLC, observing the disappearance of the starting material and the appearance of the deprotected alcohol and the nitrosobenzaldehyde byproduct.

  • Workup: Once the reaction is complete, concentrate the solution to remove the acetonitrile. Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the deprotected alcohol.

  • Purification: The desired product can be purified from the nitroso byproduct using standard techniques like column chromatography or crystallization.

Safety and Handling

As with all nitroaromatic compounds, 4-methyl-2-nitrobenzyl alcohol should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory. Store the compound in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Methyl-2-nitrobenzyl alcohol is a compound with a rich chemical profile, defined by its physical stability and photochemical reactivity. Its well-understood properties make it a reliable building block for organic synthesis and, more importantly, a powerful tool for developing light-responsive systems. The data and protocols presented in this guide provide a solid foundation for scientists to harness the potential of this versatile molecule in their research endeavors.

References

An In-depth Technical Guide to the Synthesis of (4-Methyl-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-Methyl-2-nitrophenyl)methanol is a valuable chemical intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a benzyl alcohol moiety substituted with a methyl and a nitro group, offers multiple reactive sites for further chemical transformations. The primary challenge in its synthesis lies in the chemoselective reduction of a carbonyl group (an aldehyde or a derivative of a carboxylic acid) in the presence of a readily reducible nitro group. This guide provides a comprehensive overview of the most effective and reliable synthetic routes to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

The reduction of a nitro group to an amine is a fundamental transformation in organic chemistry.[3] However, in the context of synthesizing this compound, the preservation of the nitro group is paramount. This necessitates the use of mild and selective reducing agents that can differentiate between the aldehyde and the nitro functional groups.[4][5] This guide will explore such chemoselective reductions in detail.

Physicochemical Properties

A summary of the key physical and chemical properties of the target compound, this compound, is presented in Table 1.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-METHYL-2-NITROBENZYLALCOHOL, 2-Nitro-4-methylbenzyl alcohol[1]
CAS Number 22996-24-3[1][6]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance Not specified, likely a solid
Purity Available up to 95%[7]

Primary Synthetic Route: Chemoselective Reduction of 4-Methyl-2-nitrobenzaldehyde

The most direct and widely employed method for the synthesis of this compound is the chemoselective reduction of the corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. The critical aspect of this transformation is the choice of a reducing agent that will selectively reduce the aldehyde functionality without affecting the nitro group.[4]

Mechanism of Chemoselective Aldehyde Reduction

The reduction of an aldehyde to a primary alcohol is typically achieved through the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[8][9] The resulting alkoxide is then protonated to yield the alcohol. The challenge arises from the fact that many common hydride reagents, such as lithium aluminum hydride (LiAlH₄), are strong enough to reduce both aldehydes and nitro groups.[10][11] Therefore, milder and more selective reagents are required.

Sodium borohydride (NaBH₄) is a commonly used reducing agent that is known to be milder than LiAlH₄ and can often be used for the selective reduction of aldehydes and ketones in the presence of other reducible functional groups.[8][10][12] The selectivity of NaBH₄ can be further enhanced by modifying the reaction conditions, such as temperature and solvent.[13]

Chemoselective_Reduction start 4-Methyl-2-nitrobenzaldehyde intermediate Alkoxide Intermediate start->intermediate Hydride Attack reagent NaBH4 (Sodium Borohydride) reagent->intermediate product This compound intermediate->product Protonation solvent Solvent (e.g., Methanol) Proton Source solvent->product

Experimental Protocol: Sodium Borohydride Reduction

This protocol outlines a standard laboratory procedure for the synthesis of this compound using sodium borohydride.

Materials:

  • 4-Methyl-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • 3 M Sodium hydroxide (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 4-methyl-2-nitrobenzaldehyde in methanol.

  • Cooling: Cool the solution in an ice-water bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. Vigorous bubbling may occur.[14]

  • Reaction: Stir the mixture for a designated period (e.g., 30 minutes) in the ice bath, and then allow it to warm to room temperature and stir for an additional period (e.g., 20 minutes).[14]

  • Quenching and Work-up:

    • Pour the reaction mixture into a separatory funnel.

    • Add dichloromethane to extract the product.

    • Add water and a few pipettes of 3 M sodium hydroxide solution to decompose the borate salts and facilitate their removal into the aqueous phase.[14]

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography if necessary.

Alternative Synthetic Routes

Route 2: Reduction of 4-Methyl-2-nitrobenzoic Acid or its Esters

An alternative starting material is 4-methyl-2-nitrobenzoic acid or its corresponding ester. The reduction of a carboxylic acid or an ester to a primary alcohol requires a stronger reducing agent than an aldehyde.

  • Reduction of the Carboxylic Acid: The direct reduction of a carboxylic acid to an alcohol can be achieved using strong reducing agents like LiAlH₄. However, as previously mentioned, LiAlH₄ will also reduce the nitro group. A more chemoselective approach involves the use of borane (BH₃) or its complexes, which are known to reduce carboxylic acids in the presence of nitro groups.[15]

  • Reduction of the Ester: The carboxylic acid can be first converted to its methyl or ethyl ester.[16][17][18] This ester can then be reduced to the alcohol. While LiAlH₄ is often used for this transformation, certain modified borohydride reagents or catalytic hydrogenation under specific conditions could potentially offer the required chemoselectivity. For instance, diisobutylaluminium hydride (DIBAL-H) has been used for the reduction of esters to alcohols.[16][19]

Alternative_Route cluster_acid From Carboxylic Acid cluster_ester From Ester start_acid 4-Methyl-2-nitrobenzoic Acid product This compound start_acid->product Reduction reagent_acid BH3-THF reagent_acid->product start_ester Methyl 4-methyl-2-nitrobenzoate start_ester->product Reduction reagent_ester DIBAL-H reagent_ester->product

Considerations for Alternative Routes

The choice of an alternative route depends on the availability and cost of the starting materials. The synthesis of 4-methyl-2-nitrobenzoic acid itself involves the nitration of 4-methylbenzoic acid (p-toluic acid).[20][21] The subsequent reduction of the carboxylic acid or its ester adds extra steps to the overall synthesis, which may impact the overall yield and cost-effectiveness.

Catalytic Hydrogenation Approaches

Catalytic hydrogenation is a powerful reduction technique. However, achieving chemoselectivity between an aldehyde and a nitro group can be challenging.[22][23] Standard catalysts like palladium on carbon (Pd/C) will typically reduce both functional groups.[24]

Recent research has focused on the development of highly selective catalysts for the hydrogenation of nitrobenzaldehydes. For instance, gold nanoparticle catalysts have shown high selectivity for the reduction of the aldehyde group in 4-nitrobenzaldehyde to the corresponding alcohol.[25] Similarly, specific single-atom catalysts and metal-organic frameworks have been investigated for the selective transfer hydrogenation of nitrobenzaldehydes.[26][27] While these methods are promising, they may require specialized catalysts and reaction conditions that are not yet widely adopted in standard laboratory settings.

Summary of Synthetic Strategies
Synthetic RouteStarting MaterialKey Reagents/CatalystsAdvantagesDisadvantages
Primary Route 4-Methyl-2-nitrobenzaldehydeSodium borohydride (NaBH₄)Direct, high-yielding, uses common reagentsStarting aldehyde may be expensive or require synthesis
Alternative Route 1 4-Methyl-2-nitrobenzoic AcidBorane (BH₃) complexesUtilizes a potentially more accessible starting materialAdds an extra synthetic step, borane reagents require careful handling
Alternative Route 2 Methyl 4-methyl-2-nitrobenzoateDIBAL-HMay offer good chemoselectivityInvolves an additional esterification step
Catalytic Hydrogenation 4-Methyl-2-nitrobenzaldehydeSpecialized catalysts (e.g., Au nanoparticles, single-atom catalysts)Potentially high selectivity and "green" conditionsRequires specialized and often expensive catalysts

Conclusion

The synthesis of this compound is most efficiently achieved through the chemoselective reduction of 4-methyl-2-nitrobenzaldehyde using a mild hydride reducing agent such as sodium borohydride. This method is straightforward, high-yielding, and utilizes readily available reagents. Alternative routes starting from the corresponding carboxylic acid or its ester are also viable but introduce additional synthetic steps. The field of catalytic hydrogenation is continually evolving, with new catalysts offering promising levels of chemoselectivity for this type of transformation. The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, cost considerations, and the scale of the synthesis.

References

An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)methanol (CAS Number: 22996-24-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methyl-2-nitrophenyl)methanol, registered under CAS number 22996-24-3, is an aromatic alcohol that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a nitro group ortho to a hydroxymethyl group on a toluene backbone, imparts unique reactivity that is of significant interest in medicinal chemistry and materials science.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications, and safety protocols, with a focus on its utility in drug discovery and development. The presence of the nitro group makes it a valuable precursor for the synthesis of various biologically active molecules and a key component in the design of photocleavable protecting groups.[4][5]

Physicochemical Properties

This compound typically appears as a solid at room temperature and is soluble in organic solvents.[1] The hydroxymethyl group enhances its polarity, while the nitro group contributes to its reactivity in nucleophilic substitution and reduction reactions.[1]

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4-Methyl-2-nitrobenzyl alcoholPubChem[1]
CAS Number 22996-24-3PubChem[1]
Molecular Formula C₈H₉NO₃PubChem[1]
Molecular Weight 167.16 g/mol PubChem[1]
Boiling Point 308.4±0.0 °C at 760 mmHg (Predicted)ChemicalBook[6]
Melting Point 92-96 °C (for p-isomer)Chem-Impex[7]
Solubility Soluble in organic solvents.CymitQuimica[1]
pKa 13.61±0.10 (Predicted, for p-isomer)ChemicalBook[8]

Note: Some experimental data, such as melting and boiling points, are reported for the isomeric p-nitrobenzyl alcohol and should be considered as estimates for this compound.

Synthesis of this compound

A common and efficient method for the synthesis of nitrobenzyl alcohols is through the tandem oxidation and nitration of the corresponding benzyl alcohols. This one-pot procedure offers good yields under mild conditions using commercially available reagents.

Experimental Protocol: Tandem Oxidation-Nitration of 4-Methylbenzyl Alcohol

This protocol is adapted from a general procedure for the synthesis of 4-substituted 3-nitrophenyl carbonyl compounds, which can be modified for the synthesis of the target alcohol by controlling the reaction conditions to favor the formation of the alcohol over the aldehyde or ketone.[9]

Materials:

  • 4-Methylbenzyl alcohol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzyl alcohol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0°C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 1:1 ratio, while keeping the mixture cool in an ice bath.

  • Nitration: Slowly add the nitrating mixture dropwise to the stirred solution of 4-methylbenzyl alcohol over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by pouring the mixture over crushed ice. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization.

G cluster_0 Synthesis Workflow 4-Methylbenzyl_Alcohol 4-Methylbenzyl Alcohol Reaction Tandem Oxidation-Nitration (0-10°C, CH₂Cl₂) 4-Methylbenzyl_Alcohol->Reaction Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Reaction Workup Quenching, Extraction, Washing Reaction->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis of this compound.

Mechanism of Action and Biological Relevance: The Role of the o-Nitrobenzyl Group

The ortho-nitrobenzyl moiety is a well-established photocleavable protecting group (PPG) in organic synthesis and chemical biology.[4] PPGs allow for the spatial and temporal control over the release of active molecules upon irradiation with light, a process often referred to as "uncaging".[4]

The mechanism of photocleavage for o-nitrobenzyl derivatives proceeds through a Norrish Type II-like intramolecular hydrogen abstraction.[10] Upon absorption of UV light (typically around 365 nm), the nitro group is excited to a diradical state.[11] This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[4]

G cluster_0 Photocleavage Mechanism o-Nitrobenzyl_Protected_Molecule o-Nitrobenzyl Protected Molecule (R-O-CH₂-Ar-NO₂) Excited_State Excited State (Diradical) o-Nitrobenzyl_Protected_Molecule->Excited_State Excitation UV_Light UV Light (hν) UV_Light->Excited_State Aci-Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci-Nitro_Intermediate Intramolecular H-abstraction Released_Molecule Released Molecule (R-OH) Aci-Nitro_Intermediate->Released_Molecule Rearrangement Byproduct 2-Nitrosobenzaldehyde Byproduct Aci-Nitro_Intermediate->Byproduct

Caption: Photocleavage of an o-nitrobenzyl protecting group.

This ability to be cleaved by light makes this compound a valuable building block for creating "caged" compounds in drug delivery and biological research. For instance, a biologically active molecule can be rendered inactive by attaching it to the this compound moiety. The inactive compound can then be introduced into a biological system, and the active molecule can be released at a specific time and location by targeted irradiation.

Applications in Drug Development and Research

The primary application of this compound in a pharmaceutical context is as a key intermediate for the synthesis of more complex molecules.[2][3][7]

Synthesis of Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding (2-Amino-4-methylphenyl)methanol. This transformation is a crucial step in the synthesis of various heterocyclic compounds and other scaffolds found in many pharmaceutical agents.

Experimental Protocol: Catalytic Reduction of this compound

This protocol is adapted from a general procedure for the reduction of aromatic nitro compounds.[9]

Materials:

  • This compound

  • Methanol (MeOH)

  • Raney Nickel or Palladium on Carbon (Pd/C, 10%)

  • Hydrazine Hydrate or a hydrogen source (e.g., H₂ gas)

  • Standard laboratory glassware for hydrogenation

Procedure:

  • Reaction Setup: In a round-bottom flask or a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel or 10% Pd/C (typically 5-10 mol%).

  • Hydrogenation:

    • Using Hydrazine Hydrate: Add hydrazine hydrate (2-3 equivalents) dropwise to the stirred solution at room temperature. The reaction is often exothermic.

    • Using Hydrogen Gas: Connect the reaction vessel to a hydrogen gas supply and purge the system. Stir the reaction under a hydrogen atmosphere (typically 1 atm) at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

    • Wash the filter cake with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude (2-Amino-4-methylphenyl)methanol.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

G cluster_0 Reduction Workflow Starting_Material This compound Reaction Catalytic Reduction (Methanol, RT) Starting_Material->Reaction Catalyst_H2_Source Catalyst (Pd/C or Raney Ni) + H₂ Source Catalyst_H2_Source->Reaction Filtration Filtration through Celite® Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Final_Product (2-Amino-4-methylphenyl)methanol Concentration->Final_Product

Caption: Reduction of this compound.

Photocleavable Protecting Group in Synthesis

As discussed in the mechanism section, the o-nitrobenzyl moiety can be used to protect various functional groups during a multi-step synthesis. The methyl group at the 4-position can modulate the electronic properties and, consequently, the photocleavage efficiency.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. Nitro compounds can be toxic and may pose environmental hazards.[1]

  • Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.[12]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[12] Do not eat, drink, or smoke when using this product.[12]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Hazard Statements (for related nitrobenzyl alcohols):

  • Harmful if swallowed.[12]

  • Causes skin irritation.[12]

  • Causes serious eye irritation.[12]

  • Harmful if inhaled.[12]

  • May cause respiratory irritation.[12]

Conclusion

This compound (CAS 22996-24-3) is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility as a precursor to amino compounds and its role as a photocleavable protecting group make it a powerful tool for researchers and scientists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.

References

A Comprehensive Technical Guide to 2-(4-Nitrophenyl)ethanol: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 2-(4-nitrophenyl)ethanol, a nitroaromatic compound with the chemical formula C8H9NO3. While multiple isomers of nitrophenethyl alcohol exist, this document focuses on the para-substituted variant due to its significance as a versatile synthetic intermediate in medicinal chemistry and materials science. We will delve into its systematic IUPAC nomenclature, synthetic methodologies, comprehensive characterization techniques, and its emerging applications, particularly within the realm of drug development. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who seek a detailed understanding of this pivotal chemical entity.

Systematic Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming chemical compounds to ensure clarity and avoid ambiguity. For the C8H9NO3 alcohol isomer, 2-(4-nitrophenyl)ethanol, the name is derived as follows:

  • Parent Chain : The longest carbon chain containing the principal functional group (the hydroxyl group, -OH) is an ethanol group.

  • Principal Functional Group : The alcohol functional group dictates the suffix "-ol".

  • Substituent : A nitrophenyl group is attached to the ethanol backbone.

  • Numbering : The carbon atom bonded to the hydroxyl group is designated as carbon 1 of the ethanol chain. Consequently, the nitrophenyl group is located on carbon 2.

  • Locant on the Aromatic Ring : The nitro group (-NO2) is positioned at the fourth carbon of the benzene ring, hence the "4-" or "para" designation.

Combining these elements yields the systematic IUPAC name: 2-(4-nitrophenyl)ethanol . Other common names include p-nitrophenethyl alcohol and 4-nitrobenzeneethanol.

The structure of 2-(4-nitrophenyl)ethanol is characterized by a benzene ring substituted with a nitro group and a 2-hydroxyethyl group at the para position.

Figure 1: Chemical structure of 2-(4-nitrophenyl)ethanol.

Synthetic Methodologies

The synthesis of 2-(4-nitrophenyl)ethanol can be achieved through various established organic chemistry reactions. The choice of synthetic route often depends on the availability of starting materials, desired yield, and scalability. A prevalent and reliable method involves the reduction of a corresponding carboxylic acid or its ester derivative.

Reduction of 4-Nitrophenylacetic Acid

A common and efficient laboratory-scale synthesis involves the reduction of 4-nitrophenylacetic acid. Strong reducing agents are required to convert the carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful and effective choice for this transformation.

Reaction Scheme:

Figure 2: Synthesis of 2-(4-nitrophenyl)ethanol via reduction.

Experimental Protocol:

  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Addition of Substrate : A solution of 4-nitrophenylacetic acid in anhydrous THF is added dropwise to the stirred suspension of LiAlH4 at 0 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup : The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is designed to precipitate the aluminum salts as a granular solid, which can be easily filtered.

  • Extraction and Purification : The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Inert Atmosphere : Lithium aluminum hydride reacts violently with water and moisture. An inert atmosphere is essential to prevent its decomposition and ensure safety.

  • Anhydrous Solvents : The use of anhydrous THF is critical for the same reason as maintaining an inert atmosphere.

  • Controlled Addition at 0 °C : The reaction between LiAlH4 and the carboxylic acid is highly exothermic. Slow, dropwise addition at a low temperature prevents the reaction from becoming uncontrollable.

  • Fieser Workup : The specific quenching procedure (water, NaOH solution, water) is a standard method known as the Fieser workup, which effectively precipitates aluminum salts, simplifying the purification process.

Spectroscopic Characterization

The identity and purity of synthesized 2-(4-nitrophenyl)ethanol are confirmed through a combination of spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons (two doublets in the para-substituted pattern), the two methylene groups of the ethyl chain (triplets), and the hydroxyl proton (a broad singlet, exchangeable with D2O).
¹³C NMR Resonances for the six aromatic carbons (four distinct signals due to symmetry), and the two aliphatic carbons of the ethyl chain.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), C-H stretches (aromatic and aliphatic), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1520 and ~1345 cm⁻¹).
Mass Spectrometry The molecular ion peak (M+) corresponding to the molecular weight of the compound (167.16 g/mol ) and characteristic fragmentation patterns.

Applications in Drug Development and Organic Synthesis

2-(4-Nitrophenyl)ethanol serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The nitro group can be readily reduced to an amine, which can then be further functionalized. The hydroxyl group provides a handle for esterification, etherification, or conversion to other functional groups.

Precursor to Biologically Active Amines

A key application is the reduction of the nitro group to an amine, yielding 2-(4-aminophenyl)ethanol. This amino alcohol is a precursor to a variety of pharmacologically active compounds.

Figure 3: Reduction of the nitro group to form an amine.

This transformation is a cornerstone in the synthesis of various pharmaceuticals. The resulting primary amine is a versatile nucleophile that can participate in a wide array of reactions to build molecular complexity.

Role in Solid-Phase Synthesis

The hydroxyl group of 2-(4-nitrophenyl)ethanol can be utilized to attach this molecular scaffold to a solid support, making it a useful linker in solid-phase organic synthesis (SPOS). This is particularly relevant in the construction of combinatorial libraries for high-throughput screening in drug discovery.

Conclusion

2-(4-Nitrophenyl)ethanol is a compound of significant interest in organic synthesis and medicinal chemistry. Its straightforward synthesis and the presence of two key functional groups—a readily transformable nitro group and a versatile hydroxyl group—make it an invaluable intermediate. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the development of novel therapeutics and functional materials.

An In-depth Technical Guide to (4-Methyl-2-nitrophenyl)methanol: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Methyl-2-nitrophenyl)methanol is a versatile nitroaromatic compound that serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. Its unique molecular architecture, featuring a reactive benzylic alcohol, a sterically influential methyl group, and an electron-withdrawing nitro group, imparts a distinct reactivity profile that is highly valuable for constructing complex molecular frameworks. This guide provides a comprehensive overview of the synthesis, characterization, and key applications of this compound, with a particular focus on its emerging role as a photocleavable protecting group in targeted drug delivery and as an intermediate in the synthesis of bioactive molecules. Detailed experimental protocols, mechanistic insights, and thorough characterization data are presented to empower researchers in leveraging the full potential of this important synthetic intermediate.

Physicochemical Properties and Molecular Structure

A thorough understanding of the fundamental properties of this compound is paramount for its effective utilization in research and development.

Molecular and Chemical Data

The key identifying information and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₉NO₃--INVALID-LINK--[1]
Molecular Weight 167.16 g/mol --INVALID-LINK--[1]
CAS Number 22996-24-3--INVALID-LINK--[1]
IUPAC Name This compound--INVALID-LINK--[1]
Synonyms 4-Methyl-2-nitrobenzyl alcohol--INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--
Boiling Point 308.4±27.0 °C (Predicted)--INVALID-LINK--
Density 1.272±0.06 g/cm³ (Predicted)--INVALID-LINK--
Structural Representation

The two-dimensional structure of this compound is depicted below, illustrating the spatial arrangement of the methyl, nitro, and hydroxymethyl groups on the benzene ring.

Caption: 2D Structure of this compound.

Synthesis of this compound

The most direct and efficient laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 4-methyl-2-nitrobenzaldehyde. This transformation is typically achieved with high chemoselectivity using hydride reducing agents.

Causality of Experimental Choices

The selection of sodium borohydride (NaBH₄) as the reducing agent is a deliberate choice driven by its favorable safety profile and selectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is compatible with protic solvents like ethanol and methanol, simplifying the experimental setup and workup procedures.[2] Crucially, NaBH₄ selectively reduces aldehydes and ketones without affecting the nitro group, which is essential for the synthesis of the target molecule.[3] The use of ethanol as a solvent provides good solubility for the starting aldehyde and the resulting alcohol, facilitating a homogeneous reaction mixture.

Detailed Experimental Protocol: Reduction of 4-Methyl-2-nitrobenzaldehyde

This protocol is adapted from established procedures for the reduction of aromatic aldehydes.[2][3]

Materials:

  • 4-Methyl-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Ethanol (95% or absolute)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-nitrobenzaldehyde (1.0 equivalent) in ethanol (10-15 mL per gram of aldehyde).

  • Addition of Reducing Agent: Cool the solution in an ice bath. To the stirred solution, add sodium borohydride (1.2 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent (e.g., 3:1 hexanes:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicate reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid dropwise until the effervescence ceases.

  • Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

G cluster_0 Synthesis Workflow Start Dissolve 4-methyl-2-nitrobenzaldehyde in Ethanol Add_NaBH4 Add NaBH4 (portion-wise, <10 °C) Start->Add_NaBH4 React Stir at Room Temperature (1-2 hours) Add_NaBH4->React Monitor Monitor by TLC React->Monitor Quench Quench with 1M HCl Monitor->Quench Reaction Complete Workup Evaporate Ethanol, Extract with Ethyl Acetate Quench->Workup Purify Dry, Concentrate, and Recrystallize Workup->Purify End Pure this compound Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and methyl protons. The aromatic protons will appear as a set of multiplets in the range of δ 7.0-8.0 ppm. The benzylic methylene protons (-CH₂OH) should appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm. The methyl protons (-CH₃) will be a singlet at approximately δ 2.3-2.5 ppm. The hydroxyl proton (-OH) will present as a broad singlet, with its chemical shift being concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The aromatic carbons are expected to resonate in the δ 120-150 ppm region. The benzylic carbon (-CH₂OH) will appear around δ 60-65 ppm, and the methyl carbon (-CH₃) will be observed at approximately δ 20-22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

  • Asymmetric and symmetric N-O stretching of the nitro group at approximately 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-O stretching of the primary alcohol at around 1050 cm⁻¹.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to further functionalize the alcohol and nitro groups.

Intermediate in the Synthesis of Bioactive Amines

A primary application of this compound is its conversion to the corresponding amine, (2-amino-4-methylphenyl)methanol. This transformation is readily achieved through catalytic hydrogenation, a process that selectively reduces the nitro group to an amine. The resulting aminobenzyl alcohol is a key precursor for the synthesis of various pharmaceutical agents, including kinase inhibitors and other targeted therapies.

Photocleavable Protecting Groups ("Caged Compounds")

The 2-nitrobenzyl moiety is a well-established photoremovable protecting group, often referred to as a "caged compound".[4][5][6] This technology allows for the spatiotemporal control of the release of a bioactive molecule upon irradiation with light. This compound can be incorporated into a larger molecule to "cage" a functional group, rendering it inactive. Subsequent exposure to UV light triggers a photochemical reaction that cleaves the 2-nitrobenzyl group, releasing the active molecule at a specific time and location. This approach has significant implications for targeted drug delivery, allowing for the localized activation of therapeutics and minimizing off-target effects.[7]

G cluster_1 Photocleavage Mechanism Caged_Compound This compound Derivative (Inactive) Light_Activation UV Light Irradiation Caged_Compound->Light_Activation Cleavage Photochemical Cleavage Light_Activation->Cleavage Released_Molecule Active Bioactive Molecule Cleavage->Released_Molecule Byproduct 2-Nitroso-4-methylbenzaldehyde (Byproduct) Cleavage->Byproduct

Caption: General mechanism of drug release from a 2-nitrobenzyl "caged" compound.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically valuable intermediate with significant potential in drug discovery and development. Its straightforward synthesis and versatile reactivity make it an attractive building block for the creation of complex and biologically active molecules. The growing interest in photopharmacology and targeted drug delivery further highlights the importance of 2-nitrobenzyl derivatives, positioning this compound as a key player in the future of precision medicine. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

solubility of 4-methyl-2-nitrobenzyl alcohol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Methyl-2-nitrobenzyl Alcohol in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the solubility characteristics of 4-methyl-2-nitrobenzyl alcohol, a key intermediate in various synthetic applications. Understanding its behavior in different organic solvents is critical for process optimization, impurity control, and ensuring the reproducibility of synthetic protocols. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's solubility profile.

Introduction: The "Why" Behind Solubility Analysis

In any chemical synthesis, controlling the solubility of reactants, intermediates, and final products is paramount. For a compound like 4-methyl-2-nitrobenzyl alcohol, which serves as a crucial building block, its solubility directly impacts reaction kinetics, crystallization, and purification processes. An incorrect choice of solvent can lead to low yields, the formation of impurities, or difficulties in product isolation.

This guide moves beyond simple data presentation. It delves into the intermolecular forces governing the dissolution process and provides a framework for predicting solubility behavior based on the physicochemical properties of both the solute (4-methyl-2-nitrobenzyl alcohol) and the solvent.

Key Physicochemical Properties of 4-Methyl-2-nitrobenzyl Alcohol:

  • Molecular Structure: The presence of a hydroxyl (-OH) group, a nitro (-NO2) group, and an aromatic ring creates a molecule with both polar and non-polar characteristics.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro and hydroxyl groups can act as hydrogen bond acceptors. This is a dominant factor in its interaction with protic solvents.

  • Polarity: The nitro group is strongly electron-withdrawing, inducing a significant dipole moment in the molecule.

Quantitative Solubility Profile

The solubility of 4-methyl-2-nitrobenzyl alcohol has been experimentally determined in a range of organic solvents at various temperatures. The data presented below, derived from systematic studies, offers a quantitative basis for solvent selection.

Solubility Data

The mole fraction solubility (x) of 4-methyl-2-nitrobenzyl alcohol was measured across a temperature range of 278.15 K to 313.15 K in thirteen different organic solvents. This range is particularly relevant for typical laboratory and pilot-plant operating conditions.

Table 1: Mole Fraction Solubility (x) of 4-Methyl-2-nitrobenzyl Alcohol in Various Solvents at Different Temperatures (K)

Temperature (K)MethanolEthanolPropan-1-olPropan-2-olButan-1-olButan-2-ol
278.15 0.13370.09110.07010.06150.05690.0528
283.15 0.15830.10980.08530.07540.07020.0656
288.15 0.18690.13210.10350.09210.08610.0809
293.15 0.22010.15850.12540.11230.10540.0995
298.15 0.25860.18990.15180.13680.12890.1221
303.15 0.30330.22730.18350.16640.15760.1497
308.15 0.35510.27180.22170.20210.19250.1834
313.15 0.41500.32480.26780.24520.23490.2245

Table 2: Mole Fraction Solubility (x) of 4-Methyl-2-nitrobenzyl Alcohol in Ethers, Esters, Ketones, and Amides (K)

Temperature (K)2-Methoxyethanol2-EthoxyethanolEthyl Acetate2-ButanoneN,N-DimethylformamideN-Methyl-2-pyrrolidone
278.15 0.13710.10180.14250.23150.44110.3615
283.15 0.16550.12450.17180.27010.48520.4053
288.15 0.19940.15210.20650.31350.53120.4526
293.15 0.24010.18550.24750.36210.57890.5035
298.15 0.28910.22610.29580.41620.62810.5579
303.15 0.34830.27550.35210.47590.67850.6158
308.15 0.41980.33580.41780.54130.73010.6771
313.15 0.50650.40930.49410.61240.78260.7415
Interpretation of Solubility Data

The experimental data reveals several key insights:

  • Temperature Dependence: As expected for most solid solutes, the solubility of 4-methyl-2-nitrobenzyl alcohol is endothermic, increasing with rising temperature across all tested solvents. This relationship is crucial for developing crystallization protocols, where controlled cooling is used to induce precipitation.

  • Solvent Effects:

    • High Solubility: The compound exhibits the highest solubility in strongly polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). This is attributable to strong dipole-dipole interactions between the solvent and the nitro group of the solute.

    • Moderate to High Solubility: Ketones (2-butanone) and esters (ethyl acetate) also serve as excellent solvents.

    • Alcohol Series: Within the series of primary alcohols (methanol, ethanol, propan-1-ol, butan-1-ol), solubility decreases as the alkyl chain length increases. This is because the overall polarity of the alcohol decreases with a larger non-polar alkyl chain, reducing the favorability of interactions with the polar solute.

    • Low Solubility: The compound would be expected to have low solubility in non-polar solvents like toluene, although specific data points were part of the broader study.

Experimental Protocol: Gravimetric Method for Solubility Determination

To ensure the trustworthiness and reproducibility of the data, a robust experimental method is essential. The solubility data presented was determined using a well-established static gravimetric method.

Workflow for Solubility Measurement

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solute to a known mass of solvent in a jacketed glass vessel B Maintain constant temperature using a circulating water bath A->B C Stir mixture continuously for at least 24 hours to ensure equilibrium B->C Isothermal Condition D Stop stirring and allow solid to settle (e.g., > 4 hours) C->D E Withdraw a sample of the clear supernatant using a pre-heated syringe D->E F Filter the sample through a 0.45 µm filter to remove particulates E->F G Accurately weigh the filtered sample F->G H Evaporate the solvent under vacuum at a controlled temperature G->H I Weigh the remaining solid residue (solute) H->I J Calculate mole fraction solubility I->J

Caption: Workflow for determining solubility via the static gravimetric method.

Step-by-Step Protocol
  • Preparation: A known mass of the chosen organic solvent is added to a jacketed glass vessel equipped with a magnetic stirrer. An excess amount of 4-methyl-2-nitrobenzyl alcohol is added to ensure that a saturated solution is formed.

  • Equilibration: The vessel is sealed to prevent solvent evaporation. The temperature is precisely controlled by circulating fluid from a thermostatic bath through the jacket. The mixture is stirred vigorously for a sufficient time (typically >24 hours) to ensure that solid-liquid equilibrium is reached.

  • Sampling: After equilibration, stirring is stopped, and the solid is allowed to settle for several hours. A sample of the clear, supernatant liquid is carefully withdrawn using a pre-heated syringe to prevent premature crystallization upon sampling.

  • Analysis: a. The withdrawn sample is immediately passed through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container. b. The total mass of the saturated solution (solute + solvent) is determined. c. The solvent is removed by evaporation under vacuum at a mild temperature until a constant mass is achieved. d. The mass of the remaining dry solid (the solute) is measured.

  • Calculation: The mass of the solvent is calculated by subtracting the mass of the solute from the total mass of the solution. These masses are then converted to moles, and the mole fraction solubility (x) is calculated as: x = moles of solute / (moles of solute + moles of solvent)

Thermodynamic Modeling and Predictive Insights

To extend the utility of the experimental data, thermodynamic models can be used to correlate the solubility values. These models provide a mathematical description of the system's behavior and can be used for interpolation and, with caution, extrapolation.

The solubility data for 4-methyl-2-nitrobenzyl alcohol has been successfully correlated using several well-known thermodynamic models, including the modified Apelblat equation and the Wilson model.

The Modified Apelblat Equation

The Apelblat equation is a semi-empirical model that relates mole fraction solubility (x) to temperature (T). It is a highly practical tool for process chemists.

The equation is given as: ln(x) = A + B/T + C ln(T)

Where A, B, and C are empirical parameters derived from fitting the experimental data. These parameters encapsulate the non-ideal behavior of the solution and the enthalpy of fusion of the solute.

The strong correlation achieved with this model for 4-methyl-2-nitrobenzyl alcohol indicates its reliability for predicting solubility at temperatures within and slightly beyond the measured range.

Logical Relationship: From Properties to Solubility

The choice of a solvent is a multi-faceted decision based on the interplay of molecular properties. The following diagram illustrates the key relationships.

G cluster_solute Solute: 4-Methyl-2-nitrobenzyl alcohol cluster_solvent Solvent cluster_interaction Intermolecular Forces cluster_outcome Outcome Solute_Props Physicochemical Properties - H-bond donor/acceptor - High dipole moment - Aromatic ring Forces - Hydrogen Bonding - Dipole-Dipole - van der Waals Solute_Props->Forces contributes to Solvent_Props Physicochemical Properties - Polarity (dielectric constant) - H-bonding capability - Molecular size Solvent_Props->Forces contributes to Solubility Solubility (Mole Fraction) Forces->Solubility determines

Caption: Relationship between solute/solvent properties and solubility.

Conclusion and Practical Recommendations

The solubility of 4-methyl-2-nitrobenzyl alcohol is highly dependent on both the solvent's properties and the system's temperature.

  • For High Concentration Processes: Polar aprotic solvents like DMF, NMP, and 2-butanone are the solvents of choice.

  • For Crystallization/Purification: A mixed solvent system (e.g., an alcohol-water or ethyl acetate-heptane system) is often ideal. High solubility in one solvent allows for dissolution, while the addition of an anti-solvent (in which the compound is poorly soluble) facilitates controlled crystallization and purification. The decreasing solubility in longer-chain alcohols also presents opportunities for purification.

  • Process Modeling: The parameters derived from thermodynamic models like the Apelblat equation can be directly integrated into process simulation software to optimize parameters such as yield, cooling rates, and solvent usage.

This guide provides the foundational data and conceptual framework necessary for making informed decisions in the handling and application of 4-methyl-2-nitrobenzyl alcohol.

A Predictive Guide to the Spectroscopic Characterization of (4-Methyl-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for (4-Methyl-2-nitrophenyl)methanol (CAS No. 22996-24-3). In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), in conjunction with empirical data from structurally analogous compounds, to forecast the spectral characteristics of this molecule. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a robust theoretical framework for the identification and characterization of this compound, and to aid in the interpretation of experimentally acquired data.

Introduction

This compound is a substituted aromatic alcohol with potential applications as an intermediate in organic synthesis, particularly in the pharmaceutical and materials science sectors. The presence of a nitro group, a methyl group, and a hydroxymethyl group on the benzene ring imparts a unique electronic and structural profile, making a thorough spectroscopic characterization essential for its unambiguous identification and for quality control in its applications.

A comprehensive literature search did not yield publicly available, experimentally determined NMR, IR, or MS spectra for this compound. Consequently, this guide will provide a detailed prediction of these spectra. This predictive approach is grounded in fundamental spectroscopic principles and supported by data from closely related, well-characterized molecules. By understanding the expected spectral features, researchers can be better equipped to interpret their own experimental data and confirm the synthesis of the target compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent such as CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methyl protons.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0d1HAr-H (H-3)The nitro group at C-2 is strongly electron-withdrawing, deshielding the adjacent proton at C-3.
~7.4dd1HAr-H (H-5)This proton is ortho to the methyl group and meta to the nitro group, resulting in an intermediate chemical shift.
~7.3d1HAr-H (H-6)This proton is ortho to the hydroxymethyl group and meta to the nitro group.
~4.8s2H-CH₂OHThe benzylic protons are deshielded by the adjacent aromatic ring and the hydroxyl group.
~2.4s3H-CH₃The methyl group protons are attached to the aromatic ring and will appear in the typical benzylic methyl region.
Variablebr s1H-OHThe chemical shift of the hydroxyl proton is concentration and temperature dependent and may exchange with residual water in the solvent.
Rationale for Predicted Chemical Shifts and Multiplicities

The predicted chemical shifts are based on the analysis of substituent effects on the aromatic ring. The strongly electron-withdrawing nitro group at the C-2 position will cause a significant downfield shift for the ortho proton (H-3). The methyl group at C-4 is weakly electron-donating, leading to a slight shielding effect on the ortho protons (H-3 and H-5). The hydroxymethyl group at C-1 is weakly electron-withdrawing. The interplay of these electronic effects will result in a well-resolved aromatic region. The benzylic protons of the -CH₂OH group are expected to appear as a singlet, as there are no adjacent protons to couple with. Similarly, the methyl protons will also be a singlet. The hydroxyl proton signal is often broad and its position can vary.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of this compound would be as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~150C-NO₂The carbon atom attached to the nitro group is significantly deshielded.
~140C-CH₃The quaternary carbon attached to the methyl group.
~135C-CH₂OHThe quaternary carbon attached to the hydroxymethyl group.
~130Ar-CHAromatic methine carbon.
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~63-CH₂OHThe benzylic carbon is deshielded by the attached oxygen atom.
~21-CH₃The methyl carbon will appear in the typical alkyl region.
Rationale for Predicted Chemical Shifts

The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms. The carbon atom directly bonded to the strongly electron-withdrawing nitro group (C-2) is expected to be the most downfield-shifted aromatic carbon. The other aromatic carbons will have shifts influenced by the positions of the substituents. The benzylic carbon of the -CH₂OH group will be significantly deshielded by the electronegative oxygen atom. The methyl carbon will have a characteristic upfield chemical shift.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: A slightly more concentrated sample than that used for ¹H NMR is often beneficial. Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency of 400 MHz) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary to obtain a good spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. The solvent signal (for CDCl₃, a triplet at ~77 ppm) can be used as a secondary reference.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Key IR Absorption Bands
Predicted Frequency (cm⁻¹)IntensityAssignment
3500 - 3200Broad, MediumO-H stretch (alcohol)
3100 - 3000MediumC-H stretch (aromatic)
2950 - 2850MediumC-H stretch (aliphatic -CH₂- and -CH₃)
1600 - 1585, 1500 - 1400Medium to StrongC=C stretch (aromatic ring)
1550 - 1500, 1360 - 1300StrongN-O asymmetric and symmetric stretch (nitro group)
1050 - 1000StrongC-O stretch (primary alcohol)
850 - 800StrongC-H out-of-plane bend (substituted benzene)
Rationale for Predicted Absorptions

The IR spectrum will be dominated by several key absorptions. A broad band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. The strong, sharp bands corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic and are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The C-O stretch of the primary alcohol will give rise to a strong absorption around 1030 cm⁻¹. The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches, will also be present in their typical regions.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) and pressed into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid is pressed against a crystal (e.g., diamond or zinc selenide).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elucidate its structure.

Predicted Mass Spectral Data
m/zPredicted IdentityRationale
167[M]⁺Molecular ion peak.
150[M - OH]⁺Loss of a hydroxyl radical.
149[M - H₂O]⁺Loss of a molecule of water.
139[M - NO]⁺Loss of nitric oxide.
121[M - NO₂]⁺Loss of a nitro group.
119[M - H₂O - NO]⁺Subsequent loss of nitric oxide from the [M - H₂O]⁺ ion.
91[C₇H₇]⁺Tropylium ion, a common fragment for benzyl derivatives.
Rationale for Predicted Fragmentation

Upon electron ionization, this compound is expected to show a molecular ion peak at m/z 167. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl radical (m/z 150) or a molecule of water (m/z 149). The nitro group can also be lost as NO (m/z 139) or NO₂ (m/z 121). The formation of the stable tropylium ion (m/z 91) is a characteristic fragmentation for many benzyl compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for a solid sample or via a gas chromatograph (GC-MS) for a volatile sample dissolved in a suitable solvent.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The mass spectrum is recorded, plotting relative abundance against m/z.

Visualization of Molecular Structure and Predicted Fragmentation

To aid in the visualization of the molecular structure and a plausible fragmentation pathway in mass spectrometry, the following diagrams are provided.

Figure 1: 2D Structure of this compound.

fragmentation_pathway M [M]⁺ m/z 167 M_minus_OH [M - OH]⁺ m/z 150 M->M_minus_OH - OH M_minus_H2O [M - H₂O]⁺ m/z 149 M->M_minus_H2O - H₂O M_minus_NO2 [M - NO₂]⁺ m/z 121 M->M_minus_NO2 - NO₂ Tropylium [C₇H₇]⁺ m/z 91 M_minus_NO2->Tropylium - C₂H₂

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

Conclusion

The Dawn of Photocontrol: An In-depth Technical Guide to the Discovery and History of o-Nitrobenzyl Photolabile Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of chemical synthesis and biological investigation, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), molecular entities that can be cleaved by light to unmask a reactive functional group, have emerged as indispensable tools in this pursuit. Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) group holds a preeminent position due to its versatility, reliability, and the rich history of its development. This guide delves into the discovery, mechanistic underpinnings, and evolution of o-nitrobenzyl photolabile protecting groups, providing a comprehensive resource for researchers leveraging this powerful technology.

The Genesis of Photocleavable Protection: A Historical Perspective

The concept of using light to remove a protecting group was first demonstrated in 1962 by J. A. Barltrop and P. Schofield.[1][2][3] Their pioneering work showed that an N-benzyloxycarbonyl-protected glycine could be deprotected upon irradiation with 253.7 nm light, liberating the free amino acid.[1] This seminal discovery laid the groundwork for a new field of research focused on harnessing light to control chemical reactivity.

Four years later, in 1966, Barltrop, along with P. J. Plant and Schofield, introduced the first application of the o-nitrobenzyl group as a photosensitive protector for carboxylic acids.[4][5][6][7] This marked the true beginning of the o-nitrobenzyl saga in photochemistry. The initial report highlighted the potential of this new class of PPGs, which would go on to be extensively developed and applied in countless areas of science.[8]

The Mechanism of Photodeprotection: A Tale of Light-Induced Rearrangement

The photolytic cleavage of o-nitrobenzyl derivatives is a fascinating example of an intramolecular redox reaction triggered by light. The process is generally understood to proceed through a Norrish Type II-like mechanism, initiated by the absorption of a photon, typically in the UV or near-visible range.[4]

Key Mechanistic Steps:
  • Photoexcitation: Upon absorption of a photon, the o-nitrobenzyl chromophore is promoted to an excited state.

  • Intramolecular Hydrogen Abstraction: In the excited state, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient diradical species.

  • Formation of the aci-Nitro Intermediate: The diradical rapidly rearranges to form a key intermediate known as the aci-nitro tautomer.[9]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a series of electronic and atomic rearrangements, often involving a cyclic intermediate.

  • Release of the Protected Group: This cascade of events culminates in the cleavage of the bond between the benzylic carbon and the protected functional group, releasing the desired molecule and forming an o-nitrosobenzaldehyde or a related ketone as a byproduct.[4]

G cluster_0 Photochemical Steps cluster_1 Thermal Rearrangement & Cleavage oNB_Protected o-Nitrobenzyl Protected Substrate Excited_State Excited State oNB_Protected->Excited_State hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_Nitro->Cyclic_Intermediate Cyclization Products Deprotected Substrate + o-Nitrosobenzaldehyde Cyclic_Intermediate->Products Rearrangement & Cleavage

The Evolution of o-Nitrobenzyl Protecting Groups: A Quest for Enhanced Performance

Since its inception, the basic o-nitrobenzyl scaffold has been the subject of extensive modification to fine-tune its photophysical and photochemical properties. These efforts have led to the development of several "generations" of oNB-based PPGs with improved characteristics.

First Generation: The Archetype

The parent o-nitrobenzyl group, while revolutionary, has certain limitations, including a relatively low quantum yield and an absorption maximum in the UV region, which can be damaging to biological samples.

Second Generation: Enhancing Efficiency and Red-Shifting Absorption

To address the shortcomings of the first-generation oNB group, researchers introduced electron-donating substituents, such as methoxy groups, onto the aromatic ring. A prominent example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, also known as the nitroveratryl group. These modifications result in:

  • Red-shifted absorption maxima (λmax): Shifting the absorption to longer, less damaging wavelengths (e.g., ~350 nm).

  • Increased molar extinction coefficients (ε): Allowing for more efficient light absorption.

  • Improved quantum yields (Φ): Leading to more efficient cleavage for a given amount of light.[10]

Substitution at the benzylic carbon, for instance with a methyl group to form the α-methyl-2-nitrobenzyl group, has also been shown to significantly increase the rate of photolysis.[4]

Third Generation: Pushing the Boundaries with Two-Photon Absorption

A major advancement in the field has been the development of oNB derivatives that can be cleaved by two-photon absorption (2PA). This nonlinear optical process involves the simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to induce the same electronic transition as a single high-energy photon. The advantages of 2PA include:

  • Increased penetration depth in biological tissues.

  • Reduced photodamage to surrounding areas.

  • Three-dimensional spatial control of deprotection.

Designing oNB-based PPGs with high two-photon absorption cross-sections is an active area of research, often involving the extension of the π-conjugated system of the chromophore.[11]

A Comparative Overview of o-Nitrobenzyl Derivatives
Protecting GroupTypical λmax (nm)Quantum Yield (Φ)Key Features
o-Nitrobenzyl (oNB)~254-300~0.01 - 0.20The original photolabile protecting group.[10]
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~0.05 - 0.62Red-shifted absorption and improved quantum yield.[10]
α-Methyl-2-nitrobenzyl~300-350Generally higherIncreased rate of photolysis due to benzylic substitution.[4]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~365~0.41High quantum yield, useful for microarray synthesis.[10]
Two-Photon Absorbing oNB Derivatives>700 (for 2PA)VariableEnable 3D spatial control and deep tissue applications.[11]

Experimental Protocols: A Practical Guide

The successful implementation of o-nitrobenzyl protecting groups requires robust and reproducible experimental procedures for both their installation and photolytic removal.

Protection of Functional Groups

The method for introducing the oNB group depends on the functional group to be protected.

G Start Alcohol (R-OH) + o-Nitrobenzyl bromide Reaction Reaction in an aprotic solvent (e.g., DMF) with a non-nucleophilic base (e.g., NaH) Start->Reaction Workup Aqueous workup and extraction Reaction->Workup Purification Column chromatography Workup->Purification Product o-Nitrobenzyl ether (R-O-CH2-Ar-NO2) Purification->Product

Step-by-Step Protocol:

  • To a solution of the alcohol in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base (e.g., sodium hydride, 1.1 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add a solution of o-nitrobenzyl bromide (1.0-1.2 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired o-nitrobenzyl ether.

G Start Carboxylic Acid (R-COOH) + o-Nitrobenzyl alcohol Reaction Esterification using a coupling agent (e.g., DCC/DMAP) in an aprotic solvent (e.g., CH2Cl2) Workup Filtration and aqueous workup Purification Column chromatography or recrystallization Product o-Nitrobenzyl ester (R-COO-CH2-Ar-NO2)

Step-by-Step Protocol:

  • Dissolve the carboxylic acid (1.0 equivalent), o-nitrobenzyl alcohol (1.0-1.2 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) in a dry aprotic solvent such as dichloromethane (CH2Cl2).

  • Cool the solution to 0 °C and add a solution of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents), in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure o-nitrobenzyl ester.

Photolytic Deprotection

The cleavage of the oNB group is achieved by irradiation with light of an appropriate wavelength.

General Protocol for Photolysis:

  • Dissolve the o-nitrobenzyl-protected compound in a suitable solvent. The choice of solvent is critical and should be transparent at the irradiation wavelength. For biological applications, aqueous buffered solutions are commonly used.

  • Place the solution in a vessel made of a material that is transparent to the desired wavelength (e.g., quartz for UV irradiation).

  • Irradiate the solution with a light source that emits at or near the λmax of the o-nitrobenzyl chromophore. Common light sources include mercury lamps (e.g., medium-pressure or high-pressure) with appropriate filters, or LEDs with specific wavelength outputs.

  • Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or NMR spectroscopy.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the deprotected product to remove the o-nitrosobenzaldehyde byproduct and any remaining starting material. This can often be achieved by extraction or chromatography.

Challenges and Solutions: The o-Nitrosobenzaldehyde Byproduct

A significant consideration when using o-nitrobenzyl PPGs is the formation of the o-nitrosobenzaldehyde byproduct. This species can be reactive and may interfere with the desired chemical or biological system. Furthermore, it can absorb light at the same wavelength used for photolysis, leading to an "inner filter" effect that reduces the efficiency of deprotection over time.

Several strategies have been developed to mitigate the issues associated with the o-nitrosobenzaldehyde byproduct:

  • Use of Scavengers: The addition of trapping agents that react with the nitroso species can prevent its accumulation and subsequent side reactions.

  • Flow Chemistry: Performing the photolysis in a continuous flow reactor can minimize the inner filter effect by continuously removing the photoproducts from the irradiation zone.[9]

  • Development of "Traceless" PPGs: Research into alternative photolabile groups that fragment into innocuous byproducts is an ongoing effort.

Conclusion and Future Outlook

The discovery and development of o-nitrobenzyl photolabile protecting groups have revolutionized the way scientists approach chemical synthesis and biological interrogation. From their humble beginnings in the 1960s, these versatile molecular tools have evolved to offer unprecedented control over chemical reactions. The ongoing research into new oNB derivatives with tailored photophysical properties, particularly in the realm of two-photon absorption and red-shifted cleavage, promises to further expand their utility. For researchers, scientists, and drug development professionals, a thorough understanding of the history, mechanism, and practical application of o-nitrobenzyl PPGs is essential for harnessing their full potential to advance their respective fields.

References

The Science of Light-Activated Molecular Release: A Technical Guide to Photocleavage Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Precision Control with Light

In the landscape of modern chemical and biological sciences, the ability to control molecular processes with high spatial and temporal precision is paramount. Photocleavage reactions, which utilize light to break specific chemical bonds, have emerged as a powerful tool to achieve this control.[1][2] At the heart of this technology are photolabile protecting groups (PPGs), also known as photocages, which are chemical moieties that can be attached to a molecule of interest, rendering it inert.[3][4] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule and restoring its function.[3][4] This "traceless" release mechanism, requiring no chemical reagents, offers unparalleled control for applications ranging from organic synthesis and materials science to targeted drug delivery and the study of complex biological systems.[1][5] This in-depth guide provides a comprehensive overview of the fundamental principles of photocleavage reactions, designed for researchers, scientists, and drug development professionals seeking to harness the power of light for molecular control.

Core Principles: The Photochemistry of Bond Cleavage

The efficacy of a photocleavage reaction is governed by the photochemical properties of the PPG. The process begins with the absorption of a photon by the PPG's chromophore, which elevates the molecule to an electronically excited state. From this excited state, a cascade of events leads to the cleavage of the covalent bond linking the PPG to the substrate. The two primary mechanisms for this bond breaking are heterolytic and homolytic cleavage.

Heterolytic Cleavage: This is the most common mechanism for PPGs used in biological applications. In heterolytic cleavage, the bonding electron pair is transferred to one of the fragments upon bond breaking, resulting in the formation of ions—a cation and an anion.[6][7] For many PPGs, particularly coumarin-based ones, this process occurs in the first singlet excited state (S₁) and proceeds through a contact ion pair (CIP) intermediate.[8][9] The stability of this intermediate is a critical factor in the efficiency of the overall reaction.[8][9]

Homolytic Cleavage: In this mechanism, the covalent bond breaks in such a way that each fragment retains one of the bonding electrons, leading to the formation of two radicals.[10][11] Homolytic cleavage is typically initiated by heat or light and is more common for non-polar bonds.[11] While less common for caging applications in aqueous biological environments, it is a fundamental process in photochemistry.

The overall efficiency of a photocleavage reaction is determined by two key parameters: the molar attenuation coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the photorelease.[9][12] The molar attenuation coefficient reflects the ability of the PPG to absorb light, while the quantum yield represents the number of molecules released per photon absorbed.[13][14] A high product of these two values (ε × Φ) is desirable for efficient photocleavage with minimal light exposure.[12]

A Survey of Common Photolabile Protecting Groups

The choice of PPG is dictated by the specific application, considering factors such as the functional group to be protected, the required cleavage wavelength, and the desired quantum yield. Several major classes of PPGs have been developed and extensively studied.

ortho-Nitrobenzyl (ONB) Derivatives

The ortho-nitrobenzyl group is one of the most widely used and well-characterized PPGs.[15][16] Upon exposure to near-ultraviolet (UV) light (typically around 365 nm), ONB groups undergo rapid photolysis.[15] The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[16][17] This intermediate then rearranges to release the caged molecule and an ortho-nitrosobenzaldehyde byproduct.[18] ONB-based PPGs can be used to protect a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[5][17]

Coumarin-Based PPGs

Coumarin derivatives have gained significant attention as PPGs due to their favorable photophysical properties, including absorption at longer wavelengths (UVA and visible light) compared to ONB groups.[19][20] This is particularly advantageous for biological applications, as longer wavelength light is less damaging to cells and allows for deeper tissue penetration. The photocleavage mechanism of coumarin-based PPGs typically proceeds through a heterolytic cleavage from the excited singlet state, forming a contact ion pair.[8] The efficiency of release can be tuned by modifying the coumarin scaffold with electron-donating groups.[21]

BODIPY-Based PPGs

Boron-dipyrromethene (BODIPY) dyes have emerged as a promising class of PPGs that can be cleaved with visible light, often in the green to red region of the spectrum.[3][4][22] This is a significant advantage for in vivo applications, as it allows for excitation within the "biological window" where light penetration is maximal.[3] BODIPY-based PPGs are known for their high extinction coefficients and tunable absorption spectra.[12][23] While their initial photorelease quantum yields were low, strategies are being developed to amplify their reactivity.[12]

Comparative Overview of Common PPGs
Photolabile Protecting GroupTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
ortho-Nitrobenzyl (ONB) ~365[15]Varies (e.g., 0.01-0.5)Well-established chemistry, versatile for many functional groups.[5][17]Requires UV light, which can be damaging to biological samples; byproduct can be reactive.[24]
Coumarin 365 - 475[21]Varies (e.g., 0.002-0.3)Longer wavelength absorption, often fluorescent byproducts for monitoring.[25]Can have lower quantum yields than ONB, mechanism sensitive to solvent.[26]
BODIPY >500[3][22]Typically low (e.g., 10⁻⁴)[12]Visible light cleavage, high extinction coefficients, tunable properties.[4][23]Often have low quantum yields, can be synthetically challenging.[12]

Experimental Considerations and a Self-Validating Protocol

The successful execution of a photocleavage reaction requires careful consideration of several experimental parameters. The choice of irradiation wavelength and light source is critical and must be matched to the absorption spectrum of the PPG.[27] The light intensity and duration of irradiation will determine the extent of cleavage. Solvent polarity can also influence the reaction mechanism and efficiency, particularly for heterolytic cleavage pathways.[24] For biological experiments, it is crucial to ensure that the irradiation conditions are not cytotoxic.[28]

Below is a generalized, self-validating protocol for the photocleavage of a caged fluorescent molecule, designed to ensure reliable and reproducible results.

Protocol: Photocleavage of a Caged Fluorophore

Objective: To release a fluorescent molecule from its caged precursor and quantify the release kinetics.

Materials:

  • Caged fluorophore solution (e.g., ONB-caged fluorescein) in an appropriate buffer (e.g., PBS, pH 7.4).

  • Photochemical reactor or a suitable light source (e.g., mercury lamp with appropriate filters, or a high-power LED).[27]

  • UV-Vis spectrophotometer.

  • Fluorometer.

  • Quartz cuvettes.

Methodology:

  • Characterization of the Caged Compound:

    • Rationale: To establish a baseline and confirm the integrity of the starting material.

    • Acquire the UV-Vis absorption spectrum of the caged fluorophore solution to determine its concentration and confirm the absence of the uncaged fluorophore.

    • Measure the fluorescence emission spectrum of the caged solution. A minimal fluorescence signal should be observed, confirming the quenching effect of the PPG.

  • Photolysis:

    • Rationale: To initiate the cleavage reaction under controlled conditions.

    • Place a known concentration of the caged fluorophore solution in a quartz cuvette.

    • Irradiate the sample with a light source at the optimal wavelength for the PPG (e.g., 365 nm for ONB).[15] The light path and intensity should be consistent across experiments.

    • At defined time intervals, briefly remove the sample from the light source for analysis.

  • Monitoring the Reaction:

    • Rationale: To track the progress of the photocleavage reaction and validate its occurrence.

    • After each irradiation interval, record the UV-Vis absorption spectrum. A decrease in the absorbance of the caged compound and the appearance of new peaks corresponding to the uncaged fluorophore and the byproduct should be observed.

    • Measure the fluorescence emission spectrum at the characteristic excitation and emission wavelengths of the uncaged fluorophore. An increase in fluorescence intensity over time directly correlates with the release of the fluorophore.

  • Data Analysis and Validation:

    • Rationale: To quantify the efficiency of the reaction and ensure the observed changes are due to photocleavage.

    • Plot the change in absorbance and fluorescence intensity as a function of irradiation time to determine the reaction kinetics.

    • As a negative control, subject a sample of the caged fluorophore to the same experimental conditions but without light exposure to confirm that no spontaneous release occurs.

    • As a positive control, measure the fluorescence of a known concentration of the uncaged fluorophore to create a standard curve for quantifying the released amount.

This self-validating protocol ensures that the observed changes are directly attributable to the light-induced cleavage reaction, providing a high degree of confidence in the experimental results.

Visualizing the Process: Mechanisms and Workflows

To further elucidate the principles of photocleavage, the following diagrams, generated using Graphviz, visualize a generic photocleavage mechanism and a typical experimental workflow.

photocleavage_mechanism cluster_ground_state Ground State cluster_excited_state Excited State PPG_Substrate PPG-Substrate Excited_PPG [PPG-Substrate]* PPG_Substrate->Excited_PPG Photon Absorption (hν) Cleaved_PPG Cleaved PPG Excited_PPG->Cleaved_PPG Bond Cleavage Released_Substrate Released Substrate

Caption: Generalized mechanism of a photocleavage reaction.

experimental_workflow Start Prepare Caged Compound Solution Char Baseline Characterization (UV-Vis & Fluorescence) Start->Char Irradiate Irradiate with Specific Wavelength Char->Irradiate Monitor Monitor Reaction (UV-Vis & Fluorescence) at Time Intervals Irradiate->Monitor Monitor->Irradiate Continue Irradiation Analyze Analyze Data (Kinetics, Quantum Yield) Monitor->Analyze End Conclusion Analyze->End

References

Methodological & Application

Application Notes & Protocols: Synthesis of Caged Compounds with 4-Methyl-2-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the use of photolabile protecting groups for spatiotemporal control of bioactive molecules.

Introduction: The Power of Light in Biological Control

In the intricate landscape of cellular biology and pharmacology, the ability to control the concentration and location of a bioactive molecule with high precision is paramount. "Caged compounds" are powerful tools that offer such control. They are synthetic molecules in which a biologically active species is temporarily inactivated by covalent attachment to a photolabile protecting group (PPG), often called a "caging group." Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule in its native form. This process, known as uncaging, provides unparalleled spatiotemporal resolution, allowing researchers to initiate biological processes at a desired time and location.

The ortho-nitrobenzyl (oNB) scaffold is one of the most widely used and reliable classes of caging groups.[1][2] Its derivatives are valued for their synthetic accessibility, stability in physiological conditions, and efficient photocleavage upon UV-A irradiation. This guide focuses on a specific and valuable member of this family: the 4-methyl-2-nitrobenzyl (MeNB) group, derived from 4-methyl-2-nitrobenzyl alcohol. The addition of the electron-donating methyl group can subtly influence the photochemical properties, making it a tailored choice for specific applications.

This document provides a comprehensive overview of the synthesis strategies, detailed experimental protocols, and mechanistic principles for creating MeNB-caged compounds.

The Mechanism of Photocleavage: An Intramolecular Redox Reaction

The release of the active molecule from an o-nitrobenzyl cage is not a simple bond homolysis. It is a sophisticated intramolecular photoredox reaction. Understanding this mechanism is crucial for optimizing uncaging experiments and appreciating potential side products.

Upon absorption of a photon (typically in the 350-365 nm range), the o-nitrobenzyl moiety is promoted to an excited state. This initiates a rapid intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group.[1][2] This transfer forms a transient intermediate known as an aci-nitro tautomer.[3][4][5][6] The aci-nitro species is unstable and undergoes a series of rapid, irreversible rearrangements. It cyclizes and ultimately fragments, leading to the release of the caged molecule (X-H) and the formation of a 4-methyl-2-nitrosobenzaldehyde byproduct. The overall process is generally clean and proceeds with moderate to high quantum yields.

G cluster_0 Photochemical Excitation & H-Abstraction cluster_1 Rearrangement & Release A MeNB-Caged Compound (Ground State) B Excited State A->B hν (UV Light) C aci-Nitro Intermediate B->C Intramolecular H-transfer D Cyclic Intermediate C->D Rearrangement E Released Active Molecule (X-H) D->E Fragmentation F 4-Methyl-2-nitroso- benzaldehyde Byproduct D->F Fragmentation

Figure 1: General mechanism for the photocleavage of 4-methyl-2-nitrobenzyl (MeNB) caged compounds.

Core Synthesis Strategies and Key Intermediates

The versatility of the MeNB cage lies in its ability to protect a wide range of functional groups. The most common synthetic approach involves first converting the commercially available 4-methyl-2-nitrobenzyl alcohol into a more reactive electrophile, 4-methyl-2-nitrobenzyl bromide . This key intermediate can then be used to cage various nucleophilic functional groups.

Synthesis of the Key Intermediate: 4-Methyl-2-nitrobenzyl Bromide

The conversion of the benzylic alcohol to the bromide is a standard transformation, typically achieved using reagents like phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) with triphenylphosphine (PPh₃). The choice of reagent depends on the scale and desired purity, with the PPh₃/CBr₄ system often providing milder conditions.

Caging Strategies
  • Caging Carboxylic Acids & Phenols (Esterification): Carboxylates and phenolates are excellent nucleophiles that readily displace the bromide from 4-methyl-2-nitrobenzyl bromide. The reaction is typically run in the presence of a non-nucleophilic base (e.g., Cs₂CO₃, DBU, or DIPEA) to deprotonate the acid or phenol, enhancing its nucleophilicity.

  • Caging Alcohols (Etherification): Caging primary or secondary alcohols to form ethers requires stronger activation. The alcohol must first be deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide before reaction with the benzyl bromide. This is a classic Williamson ether synthesis.[7]

  • Caging Phosphates (Phosphate Esterification): Caging phosphates, particularly nucleotides like ATP, is a highly impactful application.[5][6][8] Direct alkylation of the terminal phosphate of ATP with 4-methyl-2-nitrobenzyl bromide is a common method. The reaction is often performed in an aqueous/organic biphasic system or in a polar aprotic solvent like DMF, with the nucleotide as a salt (e.g., tributylammonium salt) to improve solubility.

G cluster_0 Activation cluster_1 Caging Reactions cluster_2 Caged Products A 4-Methyl-2-nitrobenzyl Alcohol B 4-Methyl-2-nitrobenzyl Bromide A->B PBr₃ or CBr₄/PPh₃ F Caged Ester B->F G Caged Ether B->G H Caged Phosphate Ester B->H C Carboxylic Acid / Phenol + Base C->F D Alcohol + Strong Base (NaH) D->G E Phosphate (e.g., ATP salt) E->H

Figure 2: Synthetic workflow from the starting alcohol to various caged compounds.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of 4-Methyl-2-nitrobenzyl Bromide

This protocol describes the synthesis of the key electrophilic intermediate.

  • Reagents & Materials:

    • 4-Methyl-2-nitrobenzyl alcohol

    • Phosphorus tribromide (PBr₃)

    • Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure:

    • Dissolve 4-methyl-2-nitrobenzyl alcohol (1.0 eq) in anhydrous Et₂O or DCM in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add PBr₃ (0.4 eq, dissolved in a small amount of the reaction solvent) dropwise to the stirred solution over 15-20 minutes. The reaction is exothermic.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Carefully quench the reaction by slowly pouring it over ice water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with Et₂O or DCM (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude 4-methyl-2-nitrobenzyl bromide by recrystallization from a hexane/ethyl acetate mixture or by flash column chromatography on silica gel.[9]

  • Characterization: The product should be characterized by ¹H NMR (disappearance of the alcohol -OH proton, a slight downfield shift of the benzylic -CH₂ protons) and mass spectrometry.

Protocol 2: Synthesis of a Caged Carboxylate (MeNB-Butyrate)

This protocol provides a general method for caging a simple carboxylic acid.

  • Reagents & Materials:

    • 4-Methyl-2-nitrobenzyl bromide (from Protocol 1)

    • Butyric acid

    • Cesium carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask, dissolve butyric acid (1.1 eq) and 4-methyl-2-nitrobenzyl bromide (1.0 eq) in anhydrous DMF.

    • Add Cs₂CO₃ (1.5 eq) or DIPEA (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature overnight (12-16 hours).

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water (2x) and brine (1x) to remove DMF and salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[10][11][12]

  • Characterization: Successful synthesis is confirmed by ¹H NMR (presence of signals from both the MeNB group and the butyrate moiety, specifically the benzylic -CH₂ protons shifted to ~5.3-5.5 ppm) and ESI-MS to confirm the correct molecular weight.[10]

Photolysis (Uncaging) and Reaction Monitoring

The final step is the light-induced release of the active molecule.

General Uncaging Protocol
  • Sample Preparation: Prepare a stock solution of the purified caged compound in a suitable solvent (e.g., DMSO for biological experiments, which is then diluted in aqueous buffer). The final concentration will depend on the experiment but is often in the µM to low mM range.

  • Irradiation: Irradiate the sample solution with a suitable light source. A 365 nm LED or a filtered mercury arc lamp are common choices.[11] The duration and intensity of irradiation will need to be optimized for each specific compound and experimental setup.

  • Monitoring: The progress of the uncaging reaction can be monitored in several ways:

    • UV-Vis Spectroscopy: Observe the decrease in the absorbance of the caged compound (around 270-280 nm) and the appearance of the nitrosobenzaldehyde byproduct absorbance (around 340-350 nm).[10][13]

    • HPLC: Inject aliquots of the reaction mixture at different time points to quantify the disappearance of the caged compound and the appearance of the released molecule.[14]

    • Bioassay: If the released molecule has a measurable biological activity (e.g., enzyme activation, ion channel opening), this activity can be used to monitor the release kinetics.

Parameter Typical Value / Condition Notes
Photolysis Wavelength 350 - 370 nmCorresponds to the n→π* transition of the nitro group.
Light Source 365 nm LED, Filtered Hg Arc LampLEDs offer better wavelength purity and lower heat output.
Solvents Aqueous buffers, MeCN, DMSOThe presence of water is often essential for the final protonolysis step.[13]
Quantum Yield (Φ) 0.01 - 0.2Highly dependent on the specific caged molecule and solvent conditions.
Byproduct 4-Methyl-2-nitrosobenzaldehydeCan be reactive and potentially toxic in cellular systems; controls are essential.

Table 1: Key Parameters for Photolysis of MeNB Caged Compounds.

Troubleshooting and Key Considerations

  • Low Yield in Bromination: Ensure the starting alcohol is dry and the solvent is anhydrous. PBr₃ is sensitive to moisture. Consider using CBr₄/PPh₃ for a milder alternative.

  • Low Caging Efficiency: For alcohols, ensure complete deprotonation with NaH before adding the bromide. For carboxylic acids, a stronger, non-nucleophilic base like DBU may be required. For phosphate caging, solubility is key; using nucleotide salts or phase-transfer catalysts can improve yields.

  • Incomplete Photolysis: Increase irradiation time or light intensity. Ensure the solvent is UV-transparent at the photolysis wavelength. Oxygen can sometimes quench the excited state, so deoxygenating the solution may help in some cases.

  • Byproduct Reactivity: The generated 4-methyl-2-nitrosobenzaldehyde can react with cellular nucleophiles (e.g., thiols). It is critical to run control experiments where cells are exposed to the photolyzed byproduct alone to account for any off-target effects.

References

protocol for attaching (4-Methyl-2-nitrophenyl)methanol to substrates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Attaching (4-Methyl-2-nitrophenyl)methanol to Substrates

For Immediate Release

A Comprehensive Guide to the Surface Immobilization of this compound for Advanced Research Applications

Abstract

This technical guide provides detailed methodologies for the covalent attachment of this compound to a variety of research substrates. This compound is a versatile organic building block whose utility can be significantly expanded through surface immobilization.[1] This document outlines two primary strategic approaches that leverage the molecule's key functional groups: the benzylic alcohol and the nitro moiety. We present field-proven, step-by-step protocols for modifying common substrate materials such as glass, silica, and pre-functionalized polymeric surfaces. Furthermore, this guide details essential surface characterization techniques to validate successful immobilization and provides a troubleshooting framework for common experimental challenges. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to create tailored, functionalized surfaces for applications ranging from biosensors to materials science.[2][3]

Introduction: Chemical Rationale and Strategic Overview

This compound is a bifunctional organic compound featuring a reactive benzylic alcohol (-CH₂OH) and a nitro group (-NO₂) on a substituted aromatic ring.[4] The strategic immobilization of this molecule onto solid supports is critical for fabricating functional surfaces with controlled chemical properties. The choice of attachment strategy is dictated by the available functional groups on the substrate and the desired final orientation and surface density of the immobilized molecule.

This guide focuses on two robust and versatile immobilization pathways:

  • Pathway A: Direct Coupling via the Benzylic Alcohol: This approach utilizes the nucleophilic character of the primary alcohol for direct reactions, such as forming ether or ester linkages with appropriately activated surfaces. This is often the most direct method when compatible surface chemistry is available.[5][6]

  • Pathway B: Indirect Coupling via the Nitro Group: This strategy involves the chemical reduction of the nitro group to a primary amine (-NH₂), a highly versatile functional group for subsequent coupling reactions.[7] This two-step process significantly broadens the range of compatible substrates, particularly those functionalized with carboxyl groups or NHS esters.

Below is a diagram illustrating these two strategic pathways.

G cluster_molecule This compound cluster_pathways Immobilization Strategies cluster_substrates Target Substrates mol This compound Key Functional Groups: - Benzylic Alcohol (-CH₂OH) - Nitro Group (-NO₂) path_a Pathway A: Direct Alcohol Coupling mol->path_a  -CH₂OH path_b Pathway B: Nitro Group Reduction & Amine Coupling mol->path_b  -NO₂ → -NH₂ sub_a Epoxy- or Halide- Functionalized (for Ether Linkage) path_a->sub_a Etherification sub_b Carboxyl-Functionalized (for Ester Linkage) path_a->sub_b Esterification sub_c NHS-Ester or Carboxyl-Functionalized (for Amide Linkage) path_b->sub_c Amidation

Caption: Strategic pathways for immobilizing this compound.

Core Experimental Protocols

The success of surface modification hinges on meticulous preparation and execution. The following protocols provide detailed, step-by-step instructions.

Protocol 1: Attachment to Amine-Functionalized Substrates via a Two-Step Nitro Reduction and Amide Coupling

This protocol is arguably the most versatile, as amine-functionalized surfaces are widely available or easily prepared on substrates like glass, silica, or gold.[8][9] The strategy involves first converting the molecule's alcohol group to a carboxylic acid, then reducing the nitro group to an amine, and finally coupling this modified molecule to the amine-functionalized substrate using a homobifunctional crosslinker. A more direct approach detailed here involves first reducing the molecule's nitro group to an amine, creating (2-Amino-4-methylphenyl)methanol, and then using a linker to attach it to the surface.

Workflow Overview

G start Start: Amine-Functionalized Substrate step1 Step 1: In-Solution Reduction of this compound to (2-Amino-4-methylphenyl)methanol start->step1 step2 Step 2: Substrate Activation (Optional, depending on linker) step1->step2 step3 Step 3: Coupling Reaction with Homobifunctional Linker (e.g., Glutaraldehyde) step2->step3 step4 Step 4: Covalent Immobilization of (2-Amino-4-methylphenyl)methanol step3->step4 step5 Step 5: Washing & Passivation (e.g., with BSA or PEG) step4->step5 end End: Functionalized & Passivated Surface step5->end

Caption: Workflow for attachment to amine-functionalized surfaces.

A. Materials and Reagents

  • This compound

  • Amine-functionalized substrates (e.g., APTES-coated glass slides)

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

  • Glutaraldehyde solution (25% in H₂O)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium cyanoborohydride (NaCNBH₃)

  • Ethanolamine or Tris buffer

  • Bovine Serum Albumin (BSA) or Polyethylene glycol (PEG) for passivation[10]

  • Anhydrous solvents (Ethanol, Methanol, DMF)

  • Deionized (DI) water

B. Step-by-Step Procedure

  • Preparation of (2-Amino-4-methylphenyl)methanol:

    • Causality: The nitro group is not directly reactive for coupling but its corresponding amine is highly nucleophilic and ideal for forming stable amide or imine bonds.[7] Catalytic hydrogenation is a clean method, but chemical reduction is often more accessible.

    • Dissolve this compound in methanol.

    • Add a suitable catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the solution under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Filter off the catalyst (e.g., through Celite) and evaporate the solvent to yield (2-Amino-4-methylphenyl)methanol. Store under an inert atmosphere.

  • Substrate Activation with Glutaraldehyde:

    • Causality: Glutaraldehyde acts as a homobifunctional crosslinker. One aldehyde group reacts with the surface amine, leaving the other aldehyde group free to react with the amine of our modified molecule, forming a stable secondary amine linkage after reduction.[11]

    • Immerse the amine-functionalized substrate in a 2% (v/v) glutaraldehyde solution in PBS for 1 hour at room temperature.

    • Rinse the substrate thoroughly with DI water and then with ethanol to remove excess glutaraldehyde. Dry under a stream of nitrogen.

  • Immobilization Reaction:

    • Prepare a solution of (2-Amino-4-methylphenyl)methanol (e.g., 1-10 mg/mL) in PBS. For improved stability of the resulting Schiff base, add sodium cyanoborohydride (NaCNBH₃) to a final concentration of ~50 mM.

    • Safety Note: NaCNBH₃ is toxic and should be handled in a fume hood.

    • Immerse the glutaraldehyde-activated substrate in the solution and incubate for 2-4 hours at room temperature or overnight at 4°C.

    • The reaction forms an imine (Schiff base), which is then reduced in situ by NaCNBH₃ to a stable secondary amine bond.

  • Quenching and Passivation:

    • Causality: Any unreacted aldehyde groups on the surface must be blocked (quenched) to prevent non-specific binding in subsequent applications. Passivation makes the surrounding surface inert.[10]

    • Remove the substrate from the coupling solution and wash with PBS.

    • Immerse the substrate in a quenching solution (e.g., 100 mM ethanolamine or 0.1 M Tris buffer, pH 8.0) for 30 minutes to block unreacted aldehydes.

    • Rinse with DI water.

    • For passivation, incubate the substrate in a solution of 1% BSA or a suitable PEG derivative for 1 hour.[10]

    • Perform a final rinse with DI water and dry under nitrogen. Store in a desiccator.

Protocol 2: Direct Attachment to Epoxy-Functionalized Glass Slides

This protocol leverages the benzylic alcohol for a direct, one-step coupling to an activated surface, forming a stable ether linkage. Epoxy-functionalized slides are commercially available and offer a straightforward route for immobilization.

A. Materials and Reagents

  • This compound

  • Epoxy-functionalized glass slides

  • Anhydrous, amine-free solvent (e.g., Dioxane, Toluene, or DMF)

  • A non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide)

  • Anhydrous Ethanol and Acetone for washing

B. Step-by-Step Procedure

  • Preparation of Alkoxide:

    • Causality: The alcohol group of the molecule is a weak nucleophile. To react efficiently with the epoxy ring, it must be deprotonated by a strong base to form the much more nucleophilic alkoxide. This is analogous to the Williamson ether synthesis.[6]

    • Safety Note: Sodium hydride (NaH) is highly reactive with water. All glassware must be flame-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

    • In a dry flask under inert atmosphere, dissolve this compound in anhydrous DMF.

    • Carefully add a slight molar excess (e.g., 1.1 equivalents) of NaH (60% dispersion in mineral oil) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes. Hydrogen gas will evolve. The solution contains the sodium alkoxide of the molecule.

  • Immobilization Reaction:

    • Causality: The generated alkoxide attacks one of the electrophilic carbons of the epoxy ring, causing it to open and form a stable ether bond, covalently attaching the molecule to the surface.

    • Place the epoxy-functionalized slides in a suitable reaction chamber (e.g., a Coplin jar) under an inert atmosphere.

    • Transfer the prepared alkoxide solution into the reaction chamber, ensuring the slides are fully submerged.

    • Heat the reaction to 50-70°C and maintain for 4-12 hours. The optimal time and temperature may require empirical optimization.

  • Washing and Finishing:

    • Carefully remove the slides from the hot reaction solution and allow them to cool.

    • Quench the reaction by immersing the slides in ethanol.

    • Wash the slides sequentially by sonicating for 5-10 minutes in DMF, followed by acetone, and finally ethanol to remove any non-covalently bound material.

    • Dry the slides under a stream of nitrogen and store in a desiccator.

Summary of Immobilization Parameters

ParameterProtocol 1 (Amine Substrate)Protocol 2 (Epoxy Substrate)
Molecule Functional Group Nitro (reduced to Amine)Benzylic Alcohol
Substrate Functional Group Primary Amine (-NH₂)Epoxide
Resulting Linkage Secondary AmineEther
Key Reagents Pd/C (for reduction), Glutaraldehyde, NaCNBH₃Sodium Hydride (NaH)
Solvent PBS, MethanolAnhydrous DMF, Toluene
Reaction Temperature Room Temperature50-70°C
Reaction Time 2-4 hours (coupling)4-12 hours
Key Advantage High versatility, mild conditionsDirect, one-step coupling

Validation of Surface Functionalization

It is crucial to verify the success of the immobilization process. No single technique is sufficient; a combination of methods provides the most reliable validation.[12][13]

  • X-ray Photoelectron Spectroscopy (XPS): This is one of the most powerful techniques for surface chemical analysis.[2]

    • What to look for: The appearance of a Nitrogen (N 1s) peak corresponding to the nitro group (binding energy ~406 eV) or the amine group (~400 eV), depending on the protocol. An increase in the Carbon (C 1s) signal relative to the substrate signals (e.g., Si 2p, O 1s for glass) also indicates successful coating.

  • Contact Angle Goniometry: This method measures the hydrophobicity/hydrophilicity of the surface.

    • What to look for: A significant change in the water contact angle after each modification step. For example, cleaning a glass slide makes it hydrophilic (low angle). Aminosilanization often increases the angle slightly. The attachment of the aromatic molecule will typically increase the contact angle further, indicating the presence of the organic layer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Using techniques like Attenuated Total Reflectance (ATR-FTIR) allows for the detection of specific chemical bonds on the surface.

    • What to look for: Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1520 cm⁻¹ and 1340 cm⁻¹, respectively) or the aromatic C-H bonds.

  • Atomic Force Microscopy (AFM): Provides topographical information about the surface.[14]

    • What to look for: An increase in surface roughness and changes in morphology compared to the bare substrate can indicate the formation of a molecular layer.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Immobilization Density (from XPS/FTIR) 1. Incomplete activation of substrate or molecule. 2. Steric hindrance on the surface. 3. Reaction conditions (time, temp, conc.) are suboptimal. 4. Reagents degraded (e.g., moisture exposure for NaH).1. Verify activation steps on a test sample. Increase reagent concentrations or reaction time. 2. Consider using a longer linker molecule to reduce steric hindrance. 3. Empirically optimize reaction parameters. 4. Use fresh, anhydrous reagents and solvents.
High Non-Specific Binding in Application 1. Incomplete passivation of the surface. 2. Unreacted functional groups remain on the surface.1. Increase passivation time or concentration of the blocking agent (BSA, PEG). 2. Ensure the quenching step (e.g., with ethanolamine) is performed thoroughly after coupling.
Inconsistent Results Across Substrates 1. Inconsistent cleaning or pre-treatment of substrates. 2. Non-uniform reaction conditions.1. Standardize the substrate cleaning protocol rigorously.[10] 2. Ensure complete submersion of substrates and uniform temperature during the reaction.

References

applications of (4-Methyl-2-nitrophenyl)methanol in photolithography

Author: BenchChem Technical Support Team. Date: January 2026

Examining Photolithography Role

My initial steps involve a deep dive into the use of (4-Methyl-2-nitrophenyl)methanol within the photolithography realm. I'm focusing on its potential roles, specifically as a photoacid generator or other relevant functionalities. I'm now transitioning to scrutinize the underlying photochemical reactions and mechanisms that drive its behavior.

Analyzing PAG Functionality

I'm now deeply immersed in the mechanisms of this compound, specifically its photochemical reactions and how they influence photoresist properties. I'm focusing on the experimental protocols and application notes, keeping an eye on exposure wavelength, dose, and processing conditions. Gathering quantitative data like photosensitivity and contrast values is also underway.

Delving Deeper into Mechanisms

I'm now focusing on specific mechanisms. A comprehensive search has begun to understand this compound's role in photolithography, especially as a PAG. I'm also delving into the underlying photochemical reactions and their impact on photoresist characteristics. Experimental protocols, exposure parameters, and quantitative data are now being gathered and analyzed.

Examining Initial Findings

I've discovered that this compound is indeed related to 2-nitrobenzyl alcohol. My preliminary research shows that derivatives of 2-nitrobenzyl alcohol find extensive use in polymer applications.

Investigating Photochemical Mechanisms

I'm now delving into the photochemical mechanism of 2-nitrobenzyl derivatives. The o-nitrobenzyl group, key to its functionality, undergoes a crucial photochemical reaction: UV light exposure triggers the formation of an aci-nitro transient, which then rearranges to release the protected group and a 2-nitrosobenzaldehyde derivative. This information is critical to understanding its application in photolithography.

Synthesizing Application Notes

I've learned that this compound is related to 2-nitrobenzyl alcohol, used in polymer applications like photodegradable hydrogels. These derivatives, particularly the o-nitrobenzyl group, have photocleavable properties that trigger under UV light exposure, crucial for photolithography. While not directly identifying it as a PAG, the search suggests the compound could have applications as a precursor for one. I must continue by seeking data on its photochemical mechanism and exploring experimental protocols.

Synthesizing Protocol Details

My research now focuses on the practical application of 2-nitrobenzyl derivatives, specifically in the context of photolithography. I'm prioritizing the creation of a plausible experimental protocol by examining how this compound, or related compounds, can be used. I'll define the components of a model photoresist and its processing steps, and seek any quantitative data available to provide a realistic context for the application note. I am aiming to produce a useful data sheet based on my search results.

Drafting the Application Note

I'm synthesizing the information into a detailed application note. I can explain the role and photochemical mechanism of o-nitrobenzyl derivatives, and create a representative protocol. While specific data for this compound as a PAG is lacking, the principles of this class are well-documented, allowing for a scientifically sound guide.

Application Notes and Protocols: 4-Methyl-2-nitrobenzyl Alcohol as a Photolabile Protecting Group for Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spatiotemporal Control of Amine Functionality with Light

In the intricate fields of chemical synthesis, drug delivery, and cell biology, the ability to control the activity of molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, offer an elegant solution by masking a functional group, rendering it inert until its activity is restored by irradiation with light.[1][2][3] The ortho-nitrobenzyl scaffold has emerged as one of the most robust and widely utilized classes of PPGs due to its synthetic accessibility, stability to a range of chemical conditions, and efficient photolytic cleavage.[4][5][6]

This application note provides a detailed guide to the use of 4-methyl-2-nitrobenzyl alcohol as a specific and advantageous photolabile protecting group for primary and secondary amines. The introduction of a methyl group at the 4-position of the 2-nitrobenzyl chromophore offers subtle yet beneficial modifications to its electronic properties, influencing cleavage efficiency and synthetic accessibility.[7] We will delve into the underlying mechanism, provide detailed protocols for protection and deprotection, and discuss key applications relevant to advanced research and development.

The 4-Methyl-2-nitrobenzyl Group: Mechanism of Action

The photolytic cleavage of 2-nitrobenzyl-based protecting groups proceeds through a well-established intramolecular rearrangement, often referred to as a Norrish Type II-like reaction.[1] The process can be broken down into the following key steps:

  • Photoexcitation : Upon absorption of UV light (typically in the 300-400 nm range), the nitro group is excited to a diradical triplet state.[1][8]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][3][8][9]

  • Rearrangement and Release : This unstable aci-nitro intermediate rapidly rearranges. This rearrangement leads to the cleavage of the benzylic C-O bond, releasing the protected amine. The amine is liberated as an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine and carbon dioxide.[6]

  • Byproduct Formation : The protecting group itself is converted into 4-methyl-2-nitrosobenzaldehyde as a byproduct.[4][10]

The presence of the 4-methyl group, an electron-donating group, can subtly influence the electronic structure of the chromophore, potentially affecting the quantum yield and absorption properties.[7]

Photodeprotection Mechanism ProtectedAmine 4-Methyl-2-nitrobenzyl Carbamate (Protected Amine) ExcitedState Excited Triplet State ProtectedAmine->ExcitedState hv (UV Light) AciNitro aci-Nitro Intermediate ExcitedState->AciNitro Intramolecular H-Abstraction Rearrangement Rearrangement & Cleavage AciNitro->Rearrangement Spontaneous Products Free Amine (R-NH2) + CO2 + 4-Methyl-2-nitrosobenzaldehyde Rearrangement->Products

Caption: Photolytic cleavage of a 4-methyl-2-nitrobenzyl protected amine.

Key Characteristics and Advantages

The 4-methyl-2-nitrobenzyl group offers a compelling set of features for researchers looking for precise control over amine activity.

PropertyDescriptionReference
Stability Stable to a wide range of non-photolytic chemical conditions, including many acidic and basic environments, allowing for orthogonal protection strategies.[4][11]
Cleavage Conditions Efficiently cleaved with UV-A light (typically 350-405 nm), which is generally less damaging to biological systems than shorter wavelength UV light.[4][10]
Cleavage Efficiency Photodeprotection often proceeds in high yield (>95% under optimal conditions) with quantum yields that are synthetically useful.[1]
Byproducts The primary byproduct, 4-methyl-2-nitrosobenzaldehyde, is generally considered biologically benign in the concentrations produced, though its potential reactivity should be considered.[4][6]
Versatility Can be used to protect a wide array of primary and secondary amines, including those in amino acids, peptides, and complex small molecules.[1][3]

Experimental Protocols

Protocol 1: Protection of a Primary Amine

This protocol describes the general procedure for protecting a primary amine using 4-methyl-2-nitrobenzyl chloroformate. The chloroformate can be synthesized from 4-methyl-2-nitrobenzyl alcohol and phosgene or a phosgene equivalent like triphosgene.[12][13]

Materials:

  • Primary amine (1.0 equiv)

  • 4-Methyl-2-nitrobenzyl chloroformate (1.1 equiv)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the primary amine (1.0 equiv) and the base (1.5 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve 4-methyl-2-nitrobenzyl chloroformate (1.1 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-methyl-2-nitrobenzyl-protected amine.

Protection_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A Dissolve Amine & Base in DCM (0 °C) B Add Chloroformate Solution Dropwise A->B C Stir at Room Temp (2-12h) B->C D Monitor via TLC C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Wash with H₂O & Brine F->G H Dry, Concentrate G->H I Purify by Chromatography H->I

Caption: General workflow for the protection of an amine.

Protocol 2: Photolytic Deprotection of the Protected Amine

This protocol outlines the general procedure for the light-induced removal of the 4-methyl-2-nitrobenzyl protecting group.

Materials:

  • 4-Methyl-2-nitrobenzyl-protected amine

  • A suitable solvent (e.g., methanol, ethanol, acetonitrile, or a mixture with water/buffer)

  • UV photoreactor or a high-power UV lamp with a filter to select the appropriate wavelength (e.g., 365 nm)

  • Quartz reaction vessel (or borosilicate glass if the wavelength is >320 nm)

Procedure:

  • Solution Preparation: Prepare a dilute solution of the protected amine in the chosen solvent. The optimal concentration may need to be determined empirically but is typically in the range of 0.1-10 mM. For biological applications, a buffered aqueous solution is often used.[2]

  • Irradiation: Place the solution in the photoreactor and irradiate with UV light at the appropriate wavelength (e.g., 365 nm). The irradiation time can range from minutes to several hours, depending on the quantum yield of the specific substrate, the concentration, and the intensity of the light source.[4]

  • Monitoring: Monitor the deprotection process by TLC, HPLC, or LC-MS to determine when the starting material has been fully consumed.

  • Workup: Once deprotection is complete, the solvent can be removed under reduced pressure. The crude product can then be purified if necessary. In many biological "caged compound" applications, the released molecule is used directly in the solution without further purification.

  • Byproduct Removal: If necessary, the 4-methyl-2-nitrosobenzaldehyde byproduct can be removed by standard chromatographic techniques or by washing with a suitable solvent.

Causality and Considerations:

  • Solvent Choice: The choice of solvent can influence the efficiency of the photolysis. Protic solvents like methanol or ethanol are often effective.[14]

  • Oxygen: The presence of oxygen does not typically inhibit the primary photoreaction for o-nitrobenzyl groups, which is believed to proceed from a singlet or very short-lived triplet excited state.[15]

  • Light Filtering: At higher concentrations, the byproduct (4-methyl-2-nitrosobenzaldehyde) can absorb the incident light, causing an "inner filter" effect that slows down the reaction. Using dilute solutions can mitigate this issue.[6]

Applications in Research and Drug Development

The ability to release a bioactive amine at a specific time and location opens up numerous possibilities in various scientific disciplines:

  • Caged Neurotransmitters: By protecting the amine functionality of neurotransmitters like glutamate or GABA, researchers can study neuronal signaling with high spatiotemporal resolution in brain tissue.

  • Controlled Drug Release: In drug development, active pharmaceutical ingredients (APIs) containing primary or secondary amines can be masked with the 4-methyl-2-nitrobenzyl group. This creates a prodrug that remains inactive until it reaches a target tissue, where it can be activated by light, potentially reducing systemic side effects.[3]

  • Light-Directed Synthesis: This protecting group can be employed in solid-phase peptide synthesis or oligonucleotide synthesis to allow for the selective deprotection and subsequent modification of specific residues on a resin.[3][9]

  • Surface Patterning: Amines protected with this photolabile group can be attached to surfaces. Subsequent irradiation through a mask allows for the creation of spatially defined patterns of reactive amine groups for further functionalization.[3]

Conclusion

The 4-methyl-2-nitrobenzyl group is a valuable and versatile tool for the photolabile protection of amines. Its robust stability, efficient cleavage with biologically compatible wavelengths of light, and synthetic tractability make it an excellent choice for applications ranging from fundamental chemical synthesis to cutting-edge drug delivery systems and neurobiology. By understanding the underlying mechanism and following the detailed protocols provided, researchers can effectively implement this technology to achieve precise control over molecular function.

References

Application Notes and Protocols for the Light-Induced Deprotection of 4-Methyl-2-nitrobenzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Light for Spatiotemporal Control in Chemical Synthesis and Biology

The 2-nitrobenzyl group and its derivatives stand as one of the most robust and versatile classes of photolabile protecting groups (PPGs) in the chemist's toolbox. Their utility lies in their remarkable stability to a wide array of chemical reagents, coupled with their ability to be cleaved with high spatial and temporal precision using ultraviolet (UV) light. This "on-demand" deprotection strategy has found profound applications in organic synthesis, materials science, and chemical biology, enabling the controlled release of bioactive molecules, the fabrication of patterned surfaces, and the synthesis of complex molecular architectures.

This application note provides a comprehensive guide to the use of the 4-methyl-2-nitrobenzyl ether as a photolabile protecting group for alcohols. We will delve into the underlying photochemical mechanism, provide detailed protocols for both the protection of alcohols and their subsequent light-induced deprotection, and offer insights into reaction optimization and troubleshooting.

The Photochemical Mechanism: A Norrish Type II Rearrangement

The light-induced cleavage of 2-nitrobenzyl ethers proceeds through a well-established intramolecular redox reaction, classified as a Norrish Type II photoreaction.[1] Upon absorption of a photon, typically in the UV-A range (300-400 nm), the nitro group is excited to a diradical triplet state.[2] This excited state then initiates an intramolecular hydrogen atom abstraction from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate.[1][2] This intermediate is the linchpin of the deprotection, rapidly rearranging to release the protected alcohol and form 4-methyl-2-nitrosobenzaldehyde as a byproduct.[2]

The presence of the methyl group at the 4-position of the aromatic ring can subtly influence the photochemical properties of the protecting group. While specific quantum yield data for the 4-methyl-2-nitrobenzyl ether is not extensively reported, studies on substituted 2-nitrobenzyl systems suggest that electron-donating groups can impact the electronic structure and, consequently, the efficiency of the photodeprotection process.[3]

Photochemical Deprotection Mechanism cluster_0 Ground State cluster_1 Excited State & Rearrangement cluster_2 Products A 4-Methyl-2-nitrobenzyl Ether B Excited Triplet State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Alcohol C->D Rearrangement E 4-Methyl-2-nitrosobenzaldehyde C->E Rearrangement

Figure 1: The photochemical deprotection of a 4-methyl-2-nitrobenzyl ether proceeds via a Norrish Type II mechanism, involving an excited triplet state and a key aci-nitro intermediate, to release the free alcohol and a nitrosobenzaldehyde byproduct.

Data Presentation: Key Physicochemical Properties

A thorough understanding of the physicochemical properties of the protecting group is paramount for successful experimental design.

PropertyValue/DescriptionSource
Chemical Formula C₈H₉NO₃ (for (4-methyl-2-nitrophenyl)methanol)[4]
Molecular Weight 167.16 g/mol (for this compound)[4]
Typical Irradiation Wavelength 300-400 nm, with 365 nm being a commonly used wavelength for nitrobenzyl derivatives.[5]
Byproduct 4-methyl-2-nitrosobenzaldehyde[2]

Experimental Protocols

The following protocols provide a general framework for the protection of alcohols with the 4-methyl-2-nitrobenzyl group and their subsequent photolytic deprotection. Optimization may be required depending on the specific substrate.

Protocol 1: Protection of an Alcohol with 4-Methyl-2-nitrobenzyl Bromide

This protocol describes a standard Williamson ether synthesis for the protection of a primary or secondary alcohol.

Materials:

  • Alcohol substrate

  • 4-Methyl-2-nitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether or ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Under an inert atmosphere, add the alcohol (1.0 eq) to a solution of anhydrous DMF in a round-bottom flask.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of hydrogen gas will be observed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-methyl-2-nitrobenzyl bromide (1.1 eq) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Dilute the mixture with water and extract with diethyl ether or ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-methyl-2-nitrobenzyl ether.

Protocol 2: Light-Induced Deprotection of a 4-Methyl-2-nitrobenzyl Ether

This protocol outlines the general procedure for the photolytic cleavage of the 4-methyl-2-nitrobenzyl protecting group.

Materials:

  • 4-Methyl-2-nitrobenzyl protected alcohol

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Quartz or Pyrex reaction vessel

  • Stirring mechanism

  • Analytical tools for reaction monitoring (TLC, HPLC, or LC-MS)

Procedure:

  • Solution Preparation: Dissolve the 4-methyl-2-nitrobenzyl protected alcohol in an appropriate solvent in the reaction vessel. The concentration should be optimized, but a starting point of 0.01-0.05 M is common. The choice of solvent can influence the reaction rate and should be transparent at the irradiation wavelength.

  • Degassing (Optional but Recommended): To minimize side reactions caused by oxygen, it is advisable to degas the solution by bubbling nitrogen or argon through it for 15-30 minutes prior to irradiation.

  • Irradiation: Place the reaction vessel in the photochemical reactor and begin irradiation with a suitable UV lamp (e.g., 365 nm). Ensure the solution is well-stirred throughout the irradiation period. The reaction temperature should be maintained, typically at room temperature, using a cooling system if necessary.

  • Reaction Monitoring: Monitor the disappearance of the starting material and the appearance of the deprotected alcohol by TLC, HPLC, or LC-MS at regular intervals.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to separate the deprotected alcohol from the 4-methyl-2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Experimental Workflow cluster_protection Protection of Alcohol cluster_deprotection Light-Induced Deprotection A Alcohol Substrate B Deprotonation with NaH A->B C Alkylation with 4-Methyl-2-nitrobenzyl Bromide B->C D Work-up & Purification C->D E Protected Ether D->E F Dissolve Protected Ether E->F G Irradiation with UV Light F->G H Reaction Monitoring G->H I Work-up & Purification H->I J Deprotected Alcohol I->J

Figure 2: A generalized workflow for the protection of an alcohol as a 4-methyl-2-nitrobenzyl ether and its subsequent light-induced deprotection, highlighting the key experimental stages.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Incomplete Deprotection Insufficient irradiation time or light intensity.Increase the irradiation time or use a more powerful lamp. Ensure the lamp is emitting at an appropriate wavelength for the substrate's absorption.
Concentration of the substrate is too high, leading to poor light penetration.Dilute the reaction mixture.
The solvent is absorbing a significant amount of light.Choose a solvent with a high UV cutoff, such as acetonitrile or methanol.
Formation of Side Products Presence of oxygen leading to oxidative side reactions.Degas the solvent thoroughly with an inert gas (nitrogen or argon) before and during irradiation.
The byproduct (4-methyl-2-nitrosobenzaldehyde) may react with the deprotected alcohol.Monitor the reaction closely and stop it as soon as the starting material is consumed. Prompt purification after work-up is recommended.
Low Yield of Protected Ether Incomplete deprotonation of the alcohol.Ensure the sodium hydride is fresh and the solvent is anhydrous.
The 4-methyl-2-nitrobenzyl bromide is degraded.Use freshly prepared or purified bromide and store it under inert atmosphere and protected from light.

Conclusion

The 4-methyl-2-nitrobenzyl ether is a valuable photolabile protecting group that offers a reliable method for the light-mediated release of alcohols. Its stability to a variety of chemical conditions and the traceless nature of its cleavage make it a powerful tool in complex organic synthesis and for the spatiotemporal control of biological processes. By understanding the underlying photochemical mechanism and carefully optimizing the reaction conditions, researchers can effectively employ this protecting group to advance their scientific endeavors.

References

Application Note: Wavelength Selection for Efficient Photocleavage of (4-Methyl-2-nitrophenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for selecting the optimal irradiation wavelength for the photocleavage of substrates protected by the (4-Methyl-2-nitrophenyl)methanol photolabile protecting group (PPG). As a member of the ortho-nitrobenzyl (oNB) class of PPGs, its cleavage efficiency is critically dependent on the wavelength of UV light used. This document moves beyond a simple protocol, offering a detailed rationale for experimental design, methods for empirical determination of key photochemical parameters, and step-by-step instructions for reaction monitoring. By understanding the interplay between absorption spectra, quantum yield, and potential substrate photodegradation, researchers can maximize uncaging efficiency while preserving the integrity of the released molecule.

Introduction: The Rationale for Wavelength Optimization

The ortho-nitrobenzyl group is a cornerstone of photoremovable protecting group chemistry, enabling precise spatiotemporal control over the release of bioactive molecules, from small-molecule drugs to nucleic acids.[1][2] The photocleavage process is initiated by the absorption of a photon, which triggers an intramolecular rearrangement culminating in the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde derivative byproduct.[2][3]

The this compound moiety belongs to this versatile family. The methyl group at the 4-position acts as a weak electron-donating group, subtly influencing the electronic structure and, consequently, the absorption spectrum of the chromophore.[4] While oNB derivatives are typically cleaved with UV-A light (320-400 nm), the precise wavelength for optimal cleavage is a function of the molecule's specific substitution pattern.[5][6]

Why is wavelength selection paramount?

  • Maximizing Efficiency: The rate of photocleavage is directly proportional to the amount of light absorbed by the PPG. Irradiating at or near the compound's absorption maximum (λmax) ensures the most efficient use of photons, leading to faster reaction times and higher yields.[7]

  • Minimizing Side Reactions: Using a wavelength far from the λmax necessitates higher light intensity or longer exposure times, increasing the risk of non-specific photodegradation of the target molecule or solvent.[5]

  • Protecting Sensitive Substrates: In biological applications or with complex pharmaceuticals, using the longest possible wavelength that still affords efficient cleavage is crucial to avoid damage to sensitive functional groups or cellular components that absorb at shorter UV wavelengths.[5]

This application note provides the theoretical foundation and practical protocols to empirically determine the optimal wavelength for any this compound derivative.

Theoretical Background and Core Principles

The Photocleavage Mechanism

The photocleavage of o-nitrobenzyl derivatives proceeds through a well-established intramolecular redox mechanism. Upon absorption of a photon, the molecule is promoted to an excited state. This initiates a hydrogen atom transfer from the benzylic carbon to the oxygen of the ortho-nitro group, forming an aci-nitro intermediate.[3] This transient species then undergoes a series of rearrangements, ultimately leading to the cleavage of the benzylic C-O bond and release of the protected molecule.

G cluster_0 Photocleavage Pathway A This compound Derivative B Excited State A->B Photon Absorption (hν) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule + 4-Methyl-2-nitrosobenzaldehyde D->E Hydrolysis/ Cleavage

Caption: Photocleavage mechanism of o-nitrobenzyl derivatives.

Key Photochemical Parameters

Two primary factors govern the efficiency of a photochemical reaction at a given wavelength:

  • Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value is a measure of how strongly a chemical species absorbs light at a particular wavelength. According to the Beer-Lambert law, absorbance is directly proportional to ε. A high ε at the irradiation wavelength is desirable.

  • Quantum Yield (Φ): This is the ultimate measure of the efficiency of a photochemical process. It is defined as the ratio of the number of molecules undergoing a specific event (i.e., cleavage) to the number of photons absorbed by the system.[8]

    Φ = (moles of product formed) / (moles of photons absorbed)

    The quantum yield for o-nitrobenzyl derivatives is often less than 1, indicating that not every absorbed photon leads to a cleavage event.[9] It can be influenced by substituents, the nature of the leaving group, and the solvent environment.[3][4]

The overall rate of photocleavage is a function of both the light absorbed and the quantum yield. Therefore, the ideal wavelength is one that offers a favorable combination of high molar absorptivity and a good quantum yield.

Protocol 1: Determining the Optimal Wavelength (λmax)

The first step in any photocleavage experiment is to determine the absorption spectrum of the specific this compound derivative. This allows for the identification of the λmax, the wavelength of maximum absorbance, which serves as the starting point for optimization.

Materials
  • This compound derivative of interest

  • Spectrophotometric grade solvent (e.g., acetonitrile, methanol, or an appropriate buffer)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure
  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is approximately 1.0 AU to ensure linearity under the Beer-Lambert law.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse and fill a second quartz cuvette with the sample solution. Place it in the spectrophotometer.

  • Spectral Scan: Perform a wavelength scan over the UV-A and UV-B range (e.g., 250 nm to 450 nm).

  • Data Analysis: Identify the wavelength at which the maximum absorbance (λmax) occurs. Note the absorbance value at this peak. Also, observe the overall shape of the spectrum; a broad peak may indicate flexibility in wavelength choice, while a sharp peak requires more precise wavelength selection.[10]

Protocol 2: Experimental Setup for Photocleavage

This protocol describes a general setup for conducting a controlled photocleavage reaction to evaluate efficiency at selected wavelengths.

G cluster_workflow Photocleavage Workflow prep Sample Preparation Dissolve derivative in solvent Place in quartz cuvette setup Irradiation Setup Select UV Lamp & Filter Position cuvette at fixed distance Ensure stirring/temperature control prep->setup irradiate Irradiation Expose sample for set time intervals setup->irradiate monitor Reaction Monitoring Withdraw aliquots at each time point irradiate->monitor analyze Analysis Analyze aliquots via HPLC or UV-Vis Quantify substrate decrease & product increase monitor->analyze

Caption: General experimental workflow for photocleavage analysis.

Equipment & Materials
  • UV Light Source: A mercury arc lamp or a high-power UV LED are common choices. LEDs offer the advantage of narrow emission bandwidths, potentially eliminating the need for filters.[8][11]

  • Wavelength Selection: Use band-pass filters with a mercury lamp to isolate specific emission lines (e.g., 365 nm). For LEDs, select a model with the desired center wavelength.[2]

  • Reaction Vessel: A standard 1 cm quartz cuvette is suitable for small-scale experiments and analytical monitoring. Ensure the material is transparent at the chosen wavelength.[2]

  • Stirring: A small magnetic stir bar inside the cuvette ensures homogeneity during irradiation.

  • Temperature Control: For high-power lamps, a cooling system (e.g., a fan or a water-jacketed cuvette holder) may be necessary to maintain a constant temperature.

  • Analytical Instrument: HPLC system with a UV detector or a UV-Vis spectrophotometer.[12]

Procedure
  • System Setup: Assemble the photoreactor. Position the light source at a fixed distance from the reaction vessel to ensure consistent irradiance. If using filters, place them between the lamp and the sample.

  • Sample Preparation: Prepare a solution of the this compound derivative in the desired solvent at a known concentration (e.g., 0.1-1.0 mM).

  • Initial Sample (t=0): Before irradiation, withdraw a small aliquot of the solution. This will serve as the time-zero reference point.

  • Irradiation: Begin irradiation while stirring the solution.

  • Time-Course Monitoring: At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw small aliquots for analysis. It is crucial to keep the sample volume change minimal or account for it in calculations.[2]

  • Analysis: Analyze the aliquots from each time point using a suitable method (see Section 5) to quantify the disappearance of the starting material and the appearance of the cleaved product.

Analytical Methods for Monitoring Photocleavage

Accurate quantification of the reaction progress is essential for determining the optimal wavelength and calculating the quantum yield.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for its ability to separate the starting material, the released molecule, and the nitrosobenzaldehyde byproduct, allowing for precise quantification of each.[12]

  • Column: A reverse-phase C18 column is typically effective.

  • Mobile Phase: A gradient of acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) is common. The specific gradient must be optimized for the compounds of interest.

  • Detection: A UV detector set to a wavelength where both the starting material and a product absorb allows for simultaneous monitoring. A photodiode array (PDA) detector is highly recommended as it can capture the full UV-Vis spectrum of each eluting peak, aiding in peak identification and purity assessment.[13]

  • Quantification: Create a calibration curve for the starting material to convert peak area to concentration. The percentage of remaining substrate can be calculated at each time point.

UV-Vis Spectroscopy

If the photocleavage reaction results in a significant and clean change in the UV-Vis spectrum (e.g., the product has a distinct absorption band absent in the starting material), the reaction can be monitored directly in the spectrophotometer.[8]

  • Procedure: Record the full absorption spectrum of the solution at each time point during irradiation.

  • Analysis: Monitor the decrease in absorbance at the λmax of the starting material and/or the increase in absorbance at the λmax of a product. This method is faster than HPLC but is susceptible to interference if multiple products or intermediates absorb at the same wavelengths.

Data Interpretation and Final Wavelength Selection

Determining Reaction Rate

From the analytical data (e.g., HPLC peak area vs. time), plot the concentration of the starting material against irradiation time. The initial slope of this curve is proportional to the initial reaction rate. Compare the rates obtained from experiments conducted at different wavelengths. The wavelength that yields the fastest decomposition rate is generally the most efficient.

Consideration of Quantum Yield (Φ)

For a more rigorous analysis, the quantum yield can be determined. This requires measuring the photon flux of the light source using chemical actinometry (e.g., with a standard like potassium ferrioxalate).[8][14] While a detailed protocol for actinometry is beyond the scope of this note, the principle involves irradiating the actinometer under the exact same conditions as the sample and measuring its photochemical conversion. Once the photon flux (photons/second) is known, the quantum yield for the cleavage reaction can be calculated.

The Final Choice: A Balance of Factors

The optimal wavelength is not always simply the λmax. A researcher must balance several factors:

FactorConsiderationRecommendation
Reaction Rate The primary goal is efficient cleavage.Choose the wavelength that provides the fastest reaction rate, typically near the λmax.
Substrate Stability The released molecule or other components may be sensitive to UV light.If photodamage is a concern, test slightly longer wavelengths (e.g., 365 nm or higher) even if the absorbance is lower. An acceptable cleavage rate with minimal degradation is the goal.[5]
Light Source Availability Practical constraints on available equipment.The choice may be limited to the discrete emission lines of a mercury lamp (e.g., 365 nm) or the available LED wavelengths.
Filter Efficiency Band-pass filters have specific transmission profiles.Ensure the chosen filter efficiently transmits the desired wavelength while blocking others.

Table 1. Factors for Final Wavelength Selection.

Conclusion

The selection of an optimal wavelength is a critical parameter for the successful application of this compound and other o-nitrobenzyl photolabile protecting groups. A systematic approach, beginning with the determination of the compound's absorption spectrum and followed by controlled irradiation experiments monitored by a robust analytical technique like HPLC, is essential. This empirical methodology allows researchers to identify a wavelength that maximizes cleavage efficiency while minimizing unwanted side reactions and preserving the integrity of the photochemically released molecule. By following the principles and protocols outlined in this guide, scientists can harness the full potential of this powerful photochemical tool in their research and development endeavors.

References

Application Notes and Protocols for the Use of (4-Methyl-2-nitrophenyl)methanol in Controlled Drug Release Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Spatiotemporal Control of Bioactivity with Light

The precise control over the release of therapeutic agents at a specific time and location within a biological system is a paramount objective in modern drug delivery.[1][2] Light-responsive drug delivery systems, which utilize photolabile protecting groups (PPGs), offer an unparalleled level of spatiotemporal control, allowing for on-demand activation of therapeutic molecules.[3][4] Among the various PPGs, the ortho-nitrobenzyl (ONB) moiety and its derivatives have emerged as a robust and versatile platform for caging a wide range of bioactive molecules, including drugs, peptides, and nucleotides.[2][5][6]

This technical guide focuses on a specific ONB derivative, (4-Methyl-2-nitrophenyl)methanol , as a photocleavable linker for controlled drug release. The strategic placement of a methyl group on the phenyl ring can influence the electronic properties and, consequently, the photocleavage kinetics of the linker.[4] These application notes provide a comprehensive overview of the synthesis of this linker, its conjugation to therapeutic molecules, and detailed protocols for light-triggered drug release and analysis.

Chemical Properties and Synthesis

This compound is an aromatic compound featuring a nitro group and a hydroxymethyl group attached to a toluene backbone.

PropertyValueSource
Chemical Formula C₈H₉NO₃[7]
Molecular Weight 167.16 g/mol [7]
CAS Number 22996-24-3[7]
Appearance White to light yellow crystalline powder[8]
Synthesis of this compound

A common route for the synthesis of nitrobenzyl alcohols involves the reduction of the corresponding aldehyde or the hydrolysis of a benzyl halide. The following is a plausible, generalized protocol for the synthesis of this compound from 4-methyl-2-nitrobenzaldehyde.

Protocol 1: Synthesis of this compound

Materials:

  • 4-methyl-2-nitrobenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-methyl-2-nitrobenzaldehyde (1.0 eq) in a mixture of DCM and MeOH (4:1 v/v) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Mechanism of Photocleavage

The light-induced cleavage of the o-nitrobenzyl linker is an intramolecular redox reaction.[9] Upon absorption of UV light, typically in the range of 300-400 nm, the nitro group is excited to a triplet state.[10] This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the caged drug and forms a 2-nitrosobenzaldehyde byproduct.[3][9]

G cluster_0 Photocleavage Mechanism A Drug-(4-Methyl-2-nitrophenyl)methanol Conjugate B UV Light (e.g., 365 nm) C Excited State B->C Absorption D Intramolecular H-Abstraction C->D E aci-Nitro Intermediate D->E F Rearrangement E->F G Released Drug F->G Release H 4-Methyl-2-nitrosobenzaldehyde Byproduct F->H Release

Caption: Photocleavage of a drug conjugate.

Conjugation of this compound to Drug Molecules

The hydroxyl group of this compound can be derivatized to react with various functional groups on drug molecules, such as carboxylic acids, amines, and alcohols, to form esters, carbamates, and ethers, respectively.

Protocol 2: Esterification with a Carboxylic Acid-Containing Drug (Fischer Esterification)

This protocol describes a general procedure for the formation of an ester linkage between the linker and a drug containing a carboxylic acid.[1][11][12]

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid-containing drug (1.2 eq)

  • Concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound and the carboxylic acid-containing drug in toluene.

  • Add a catalytic amount of concentrated H₂SO₄.

  • Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Formation of a Carbamate Linkage with an Amine-Containing Drug

This protocol describes a two-step procedure to form a carbamate linkage with an amine-containing drug.[13]

Step 1: Activation of this compound with 4-Nitrophenyl Chloroformate

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenyl chloroformate (1.2 eq)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM and cool to 0 °C.

  • Add pyridine, followed by the slow addition of 4-nitrophenyl chloroformate.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the activated carbonate.

Step 2: Reaction with an Amine-Containing Drug

Materials:

  • Activated (4-Methyl-2-nitrophenyl) carbonate (1.0 eq)

  • Amine-containing drug (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the activated carbonate and the amine-containing drug in anhydrous DMF.

  • Add DIPEA and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by preparative HPLC.[14]

Light-Triggered Drug Release and Analysis

The release of the drug from the photocaged conjugate is initiated by irradiation with UV light at a wavelength that is absorbed by the nitrobenzyl chromophore, typically around 365 nm.[3][5]

Protocol 4: Photocleavage and Analysis of Drug Release

Materials and Equipment:

  • Photocaged drug conjugate dissolved in a suitable buffer (e.g., PBS, pH 7.4)

  • UV lamp with a 365 nm filter

  • Quartz cuvette or multi-well plate

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system (for identification of products)

Procedure:

  • Prepare a solution of the photocaged drug conjugate of a known concentration in the desired buffer.

  • Transfer the solution to a quartz cuvette or well-plate.

  • Irradiate the sample with 365 nm UV light. The irradiation time and intensity should be optimized for the specific conjugate.

  • At various time points, withdraw aliquots of the sample for analysis.

  • Analyze the samples by HPLC to quantify the amount of released drug and remaining conjugate. A reversed-phase C18 column is often suitable.

  • Monitor the elution profile at a wavelength where both the conjugate and the free drug absorb.

  • Calculate the percentage of drug release at each time point by comparing the peak area of the free drug to the initial peak area of the conjugate.

  • Confirm the identity of the released drug and the photoproducts by LC-MS.

Illustrative Drug Release Profile

Irradiation Time (min)% Drug Release (pH 7.4)% Drug Release (pH 5.0)
000
51525
103045
205570
307585
609095

Note: This is illustrative data. The actual release kinetics will depend on the specific drug-linker conjugate, light intensity, and reaction conditions.[3]

G cluster_1 Experimental Workflow A Synthesize this compound B Conjugate to Drug A->B C Purify Conjugate B->C D Characterize Conjugate (NMR, MS) C->D E UV Irradiation (e.g., 365 nm) D->E F Analyze Release (HPLC, LC-MS) E->F G Determine Release Kinetics F->G

Caption: A typical experimental workflow.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be hazardous.[15] Methanol is toxic and flammable.[16][17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a valuable photolabile linker for the development of light-responsive drug delivery systems. Its straightforward synthesis and versatile chemistry allow for the caging of a variety of therapeutic molecules. The ability to trigger drug release with UV light provides precise spatiotemporal control, opening up new possibilities for targeted therapies and reducing off-target effects. The protocols and information provided in this guide serve as a starting point for researchers to explore the potential of this photocleavable linker in their specific drug delivery applications.

References

Crafting Precision: A Guide to Photoresponsive Polymers with 4-Methyl-2-Nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the realm of smart materials, photoresponsive polymers offer an unparalleled level of spatiotemporal control. The ability to trigger a material's response with the flick of a light switch has profound implications for applications ranging from targeted drug delivery to dynamic tissue engineering scaffolds.[1][2][3] Among the arsenal of photocleavable moieties, the o-nitrobenzyl group stands out for its efficiency and synthetic accessibility.[4] This guide provides an in-depth exploration of creating photoresponsive polymers using a specific and advantageous derivative: 4-methyl-2-nitrobenzyl alcohol. We will delve into the mechanistic underpinnings, provide detailed synthetic protocols, and explore the practical applications of these advanced materials.

The Rationale for the 4-Methyl Substituent: A Subtle Advantage

While the parent 2-nitrobenzyl alcohol is a robust photocleavable unit, the inclusion of a methyl group at the 4-position is a deliberate choice rooted in fine-tuning the electronic properties of the chromophore. The electron-donating nature of the methyl group can subtly influence the excited state chemistry, potentially impacting the quantum yield and kinetics of photocleavage. This seemingly minor modification can be crucial in optimizing the polymer's responsiveness for specific biological applications where precise control over the release of a therapeutic agent is paramount.

The Photochemistry of Liberation: Mechanism of o-Nitrobenzyl Cleavage

The magic behind the photoresponsiveness of polymers incorporating 4-methyl-2-nitrobenzyl alcohol lies in a well-orchestrated intramolecular rearrangement upon UV irradiation. This process, known as photocleavage, results in the breaking of a covalent bond and the release of a protected functional group.[5]

Upon absorption of UV light, typically in the range of 300-365 nm, the o-nitrobenzyl group is promoted to an excited state. This initiates an intramolecular hydrogen abstraction from the benzylic carbon by one of the oxygen atoms of the nitro group, forming an aci-nitro intermediate.[5] This transient species then undergoes a series of rearrangements, ultimately leading to the cleavage of the ester linkage and the formation of a 2-nitrosobenzaldehyde derivative and the release of the carboxylic acid-containing molecule.

Photocleavage Mechanism Start Polymer with 4-methyl-2-nitrobenzyl ester side chain UV UV Light (365 nm) Start->UV hv Excited Excited State UV->Excited H_Abstraction Intramolecular H-Abstraction Excited->H_Abstraction Aci_Nitro aci-Nitro Intermediate H_Abstraction->Aci_Nitro Rearrangement Cyclic Intermediate Formation & Rearrangement Aci_Nitro->Rearrangement Cleavage Ester Bond Cleavage Rearrangement->Cleavage Products Polymer with free carboxylic acid side chain + 4-methyl-2-nitroso- benzaldehyde Cleavage->Products

Figure 1: The photocleavage mechanism of a 4-methyl-2-nitrobenzyl ester.

Synthesizing the Building Blocks: From Monomer to Polymer

The creation of photoresponsive polymers using 4-methyl-2-nitrobenzyl alcohol typically involves a multi-step process, starting with the synthesis of a polymerizable monomer, followed by a controlled polymerization technique.

Protocol 1: Synthesis of 4-Methyl-2-nitrobenzyl Methacrylate (MNBM)

This protocol outlines the esterification of 4-methyl-2-nitrobenzyl alcohol with methacryloyl chloride to produce the monomer.

Materials:

  • 4-methyl-2-nitrobenzyl alcohol

  • Methacryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 4-methyl-2-nitrobenzyl alcohol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure MNBM.

Controlled Radical Polymerization: Building the Macromolecule

To achieve well-defined polymers with controlled molecular weights and narrow dispersities, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are recommended.

Polymer Synthesis Workflow cluster_Monomer Monomer Synthesis cluster_Polymerization Polymerization cluster_Application Application Example Alcohol 4-methyl-2-nitrobenzyl alcohol Esterification Esterification Alcohol->Esterification AcidChloride Methacryloyl chloride AcidChloride->Esterification MNBM 4-methyl-2-nitrobenzyl methacrylate (MNBM) Esterification->MNBM Polymerization ATRP or RAFT MNBM->Polymerization Polymer Photoresponsive Polymer (PMNBM) Polymerization->Polymer SelfAssembly Self-Assembly (Nanoprecipitation) Polymer->SelfAssembly Drug Hydrophobic Drug Drug->SelfAssembly Nanoparticle Drug-loaded Nanoparticle SelfAssembly->Nanoparticle

Figure 2: Workflow for the synthesis of photoresponsive polymers and their application in drug delivery.

Application Spotlight: Light-Triggered Drug Delivery

A prime application of these photoresponsive polymers is in the development of smart drug delivery systems. By incorporating the 4-methyl-2-nitrobenzyl moiety into an amphiphilic block copolymer, photosensitive nanoparticles can be fabricated for the controlled release of therapeutic agents.

Concept: From Encapsulation to On-Demand Release

An amphiphilic block copolymer, for instance, poly(ethylene glycol)-b-poly(4-methyl-2-nitrobenzyl methacrylate) (PEG-b-PMNBM), can self-assemble in an aqueous environment to form core-shell nanoparticles. The hydrophobic PMNBM block forms the core, which can encapsulate hydrophobic drugs, while the hydrophilic PEG block forms the corona, providing stability and biocompatibility.

Upon irradiation with UV light at the target site, the photocleavage of the 4-methyl-2-nitrobenzyl ester groups transforms the hydrophobic PMNBM block into a hydrophilic poly(methacrylic acid) block. This hydrophilic-hydrophilic block copolymer is no longer amphiphilic, leading to the disassembly of the nanoparticle and the release of the encapsulated drug.

Drug Release Mechanism Nanoparticle Drug-loaded Nanoparticle (Hydrophobic Core) UV_Trigger UV Light (365 nm) Nanoparticle->UV_Trigger Photocleavage Photocleavage of side chains UV_Trigger->Photocleavage Hydrophilic_Conversion Core becomes Hydrophilic Photocleavage->Hydrophilic_Conversion Disassembly Nanoparticle Disassembly Hydrophilic_Conversion->Disassembly Release Drug Release Disassembly->Release

Figure 3: Light-triggered drug release from a photoresponsive nanoparticle.

Characterization and Validation: A Self-Validating System

The successful synthesis and photoresponsive behavior of the polymers must be rigorously validated through a series of analytical techniques.

Technique Purpose Expected Outcome
¹H NMR Confirm monomer and polymer structure.Characteristic peaks for the 4-methyl and nitrobenzyl protons. After irradiation, disappearance of these peaks and appearance of peaks corresponding to the nitrosobenzaldehyde and free carboxylic acid.
GPC/SEC Determine molecular weight and dispersity.A narrow molecular weight distribution (Đ < 1.3) for controlled polymerizations.
UV-Vis Spectroscopy Monitor the photocleavage reaction.Decrease in the absorbance of the nitrobenzyl chromophore over time upon UV irradiation.
DLS & TEM Characterize nanoparticle size and morphology.Formation of well-defined nanoparticles before irradiation. A decrease in scattering intensity or disappearance of nanoparticles after irradiation, indicating disassembly.

Conclusion: Illuminating the Future of Smart Materials

The use of 4-methyl-2-nitrobenzyl alcohol provides a versatile and efficient platform for the creation of advanced photoresponsive polymers. The ability to precisely control the properties of these materials with light opens up exciting avenues for innovation in drug delivery, tissue engineering, and beyond. By understanding the underlying photochemistry and mastering the synthetic methodologies, researchers can unlock the full potential of these "smart" materials to address complex challenges in science and medicine.

References

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing (4-Methyl-2-nitrophenyl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Methyl-2-nitrophenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you improve the yield and purity of your synthesis. As Senior Application Scientists, we understand the nuances of organic synthesis and have compiled this resource based on both established chemical principles and practical laboratory experience.

Troubleshooting Guide: Enhancing Yield and Purity

The synthesis of this compound, primarily through the selective reduction of 4-methyl-2-nitrobenzaldehyde, is a crucial step in various research and development pipelines. However, achieving high yields of a pure product can be challenging. This section addresses common issues encountered during the synthesis and provides actionable solutions.

Issue 1: Low Overall Yield of this compound

A diminished yield of the desired product is a frequent concern. This can often be traced back to suboptimal reaction conditions or the prevalence of side reactions.

Possible Causes and Solutions:

  • Incomplete Reaction: The reduction of the aldehyde may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (4-methyl-2-nitrobenzaldehyde) is still present, consider extending the reaction time. Ensure the sodium borohydride (NaBH₄) was fresh and added in appropriate stoichiometric amounts. For a typical lab-scale reaction, a slight excess of NaBH₄ (1.2-1.5 equivalents) is recommended to ensure complete conversion.[1]

  • Side Reactions: The primary competing reactions are the Cannizzaro reaction and the over-reduction of the nitro group.

    • Cannizzaro Reaction: In the presence of a strong base, 4-methyl-2-nitrobenzaldehyde, which lacks α-hydrogens, can undergo disproportionation to form this compound and 4-methyl-2-nitrobenzoic acid.[2][3] This reaction is favored by higher temperatures and concentrated basic conditions.

      • Solution: Maintain a neutral or slightly acidic pH during the reduction. If a basic workup is necessary, perform it at low temperatures (0-5 °C) and for a minimal amount of time. The use of sodium borohydride in a protic solvent like methanol or ethanol typically provides mildly basic conditions due to the formation of sodium methoxide or ethoxide, but this is usually not strong enough to promote a significant Cannizzaro reaction if the temperature is controlled.

    • Over-reduction of the Nitro Group: While sodium borohydride is a chemoselective reducing agent that preferentially reduces aldehydes and ketones over nitro groups, over-reduction to the corresponding amine (4-methyl-2-aminophenyl)methanol can occur, especially with more potent reducing agents or under harsh conditions.[4][5]

      • Solution: Strictly use sodium borohydride as the reducing agent. Avoid stronger, less selective reducing agents like lithium aluminum hydride (LiAlH₄) unless the simultaneous reduction of both functional groups is desired.[5][6] Maintain a low reaction temperature (0-25 °C) to enhance the selectivity of NaBH₄.[1]

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low synthesis yield.

Issue 2: Presence of Impurities in the Final Product

Even with a satisfactory yield, the purity of this compound can be compromised by the presence of unreacted starting material or side products.

Common Impurities and Their Removal:

ImpurityIdentification (TLC)Purification Method
4-methyl-2-nitrobenzaldehyde (Starting Material) Less polar spot than the product.Column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) or recrystallization.
4-methyl-2-nitrobenzoic acid (from Cannizzaro reaction) More polar spot, may streak.Acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
4-methyl-2-aminophenyl)methanol (from over-reduction) More polar spot than the product.Column chromatography. The basic nature of the amine allows for separation from the neutral alcohol product.

Experimental Protocol: Sodium Borohydride Reduction of 4-methyl-2-nitrobenzaldehyde

This protocol provides a starting point for the synthesis, which can be optimized based on the troubleshooting guide above.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-methyl-2-nitrobenzaldehyde in methanol or ethanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add 1.2-1.5 equivalents of sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.[7] Alternatively, dilute hydrochloric acid can be used if no other acid-sensitive functional groups are present.[7]

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Add water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.[8]

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the sodium borohydride reduction of 4-methyl-2-nitrobenzaldehyde?

A1: Protic solvents like methanol and ethanol are commonly used and are effective for this reduction.[9][10] They are good solvents for both the starting material and the sodium borohydride. While NaBH₄ does react slowly with these solvents, the reduction of the aldehyde is significantly faster. Using anhydrous solvents is not strictly necessary for this reaction.

Q2: How can I be sure that the nitro group will not be reduced by sodium borohydride?

A2: Sodium borohydride is a mild and chemoselective reducing agent. It readily reduces aldehydes and ketones but is generally unreactive towards nitro groups under standard conditions (low temperature, protic solvent).[1][4] To ensure the selectivity, it is crucial to avoid elevated temperatures and the use of stronger reducing agents.

Q3: My final product is a yellow oil instead of a solid. What could be the reason?

A3: Pure this compound is a solid at room temperature. An oily product suggests the presence of impurities that are depressing the melting point. These could include residual solvent or any of the side products mentioned in the troubleshooting section. It is recommended to purify the product using column chromatography or recrystallization.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) to speed up the reaction?

A4: While LiAlH₄ is a powerful reducing agent that would rapidly reduce the aldehyde, it is not recommended for this specific synthesis. LiAlH₄ is not chemoselective and will also reduce the nitro group to an amine, leading to the formation of (4-methyl-2-aminophenyl)methanol as the major product.[5][6]

Q5: What is the mechanism of the Cannizzaro reaction, and why is it a concern here?

A5: The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde (an aldehyde without α-hydrogens) to yield a primary alcohol and a carboxylic acid.[2] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride ion to a second aldehyde molecule, oxidizing the first to a carboxylic acid and reducing the second to an alcohol.[2] Since 4-methyl-2-nitrobenzaldehyde has no α-hydrogens, it is susceptible to this reaction under basic conditions, which would lower the yield of the desired alcohol product.

Visualizing the Synthetic Pathway and Potential Side Reactions

Synthesis_Pathway cluster_main Desired Synthesis Pathway cluster_side Potential Side Reactions StartingMaterial 4-Methyl-2-nitrobenzaldehyde Product This compound StartingMaterial->Product NaBH4 (Selective Reduction) Cannizzaro_Product 4-Methyl-2-nitrobenzoic Acid StartingMaterial->Cannizzaro_Product Cannizzaro Reaction (Base, Heat) Overreduction_Product (4-Methyl-2-aminophenyl)methanol StartingMaterial->Overreduction_Product Over-reduction (Strong Reducing Agent)

References

Technical Support Center: Optimizing Light Exposure for Complete Photochemical Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Photochemical Deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for optimizing light exposure time in their experiments. As your dedicated application scientist, I will walk you through the critical parameters, potential pitfalls, and systematic approaches to ensure complete and efficient deprotection of your photolabile protecting groups (PPGs).

Understanding the Fundamentals of Photochemical Deprotection

Photolabile protecting groups (PPGs), also known as photocages, are chemical moieties that can be removed from a molecule upon irradiation with light of a specific wavelength.[1][2] This unique property allows for precise spatiotemporal control over the release of active molecules, making PPGs invaluable tools in fields ranging from organic synthesis to pharmacology and materials science.[1][2]

The efficiency of a photochemical deprotection reaction is primarily governed by two key parameters:

  • Quantum Yield (Φ): This represents the number of molecules deprotected per photon absorbed.[3] A higher quantum yield signifies a more efficient photochemical process.

  • Molar Extinction Coefficient (ε): This is a measure of how strongly a chemical species absorbs light at a given wavelength.[4] A high molar extinction coefficient allows for efficient light absorption, even at low concentrations.

The overall efficacy of a PPG at a specific wavelength is often expressed as the product of these two values (ε × Φ), which is proportional to the amount of substrate released for a given light dose.[5][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your photochemical deprotection experiments in a question-and-answer format.

Question 1: My deprotection reaction is incomplete, even after prolonged light exposure. What are the likely causes and how can I fix this?

Answer: Incomplete deprotection is a common issue with several potential root causes. Let's break them down:

  • Insufficient Light Energy: The total number of photons delivered to your sample may be inadequate.

    • Solution: Increase the light intensity or the exposure time. However, be mindful of potential photodamage to your sample with excessive irradiation.[7] It's crucial to determine the optimal exposure time experimentally.

  • Wavelength Mismatch: The emission wavelength of your light source may not optimally overlap with the absorption maximum (λmax) of your PPG.

    • Solution: Ensure your light source's emission spectrum is well-matched with the PPG's absorption spectrum.[8] For instance, o-nitrobenzyl groups are typically cleaved with UV light (around 365 nm), while coumarin-based PPGs can be sensitive to visible light.[1][9]

  • Inner Filter Effect: At high concentrations, the photoproducts or the PPG itself can absorb the incident light, preventing it from reaching all the molecules in the sample.[5]

    • Solution: Dilute your sample to a concentration where the absorbance at the irradiation wavelength is below a certain threshold (e.g., < 0.1) to ensure uniform light penetration.

  • Presence of Quenchers: Other molecules in your solution, including solvents or additives, might be quenching the excited state of the PPG, thus preventing the deprotection reaction.

    • Solution: Use high-purity solvents and be mindful of any additives in your reaction mixture. If possible, perform the reaction in a solvent that is transparent at the irradiation wavelength.

Question 2: I'm observing the formation of unexpected side products. What could be causing this and how can I minimize them?

Answer: Side product formation can compromise the yield and purity of your desired product. Here are the common culprits and their solutions:

  • Secondary Photoreactions: The deprotected product or the cleaved PPG itself might be photochemically active at the irradiation wavelength, leading to further reactions.[10]

    • Solution: Monitor the reaction progress over time to determine the point of complete deprotection of the starting material and avoid excessive irradiation. Using a light source with a narrow emission bandwidth can also help to selectively excite the PPG and not the products.[11]

  • Reaction with Solvent or Other Components: The excited PPG or the reactive intermediates formed during deprotection can react with the solvent or other molecules present in the reaction mixture.[12]

    • Solution: Choose an inert solvent for your reaction. For biological applications where aqueous buffers are used, the addition of scavengers can sometimes mitigate side reactions. For example, the presence of dithiothreitol (DTT) has been shown to reduce side reactions with some nitrobenzyl-based linkers.[12]

  • Oxygen-Mediated Side Reactions: In the presence of oxygen, photosensitized reactions can lead to the formation of reactive oxygen species (ROS), which can then react with your target molecule.

    • Solution: Degas your solution by bubbling with an inert gas like nitrogen or argon before and during irradiation.

Question 3: My sample seems to be degrading under the light source. How can I prevent this photodamage?

Answer: Photodamage is a significant concern, especially when working with sensitive biological samples. Here's how to address it:

  • Use Longer Wavelengths: Whenever possible, choose a PPG that can be cleaved with longer wavelength light (visible or near-infrared) as it is generally less damaging to biological systems than UV light.[7]

  • Minimize Exposure Time: Determine the minimum light dose required for complete deprotection by performing a time-course experiment.[13]

  • Use a Filter: If your light source has a broad emission spectrum, use a bandpass filter to select only the wavelengths necessary for deprotection and block potentially harmful wavelengths.

  • Control the Temperature: Many light sources also generate heat, which can degrade your sample.[14] Use a cooling system or a heat filter to maintain a constant and appropriate temperature during the experiment.

Frequently Asked Questions (FAQs)

  • Q: How do I choose the right photolabile protecting group for my application?

    • A: The choice of PPG depends on several factors: the functional group to be protected, the desired wavelength for deprotection, the required quantum yield, and the tolerance of your system to the photoproducts.[3] For biological applications, water solubility and low toxicity of the PPG and its byproducts are also crucial considerations.[15]

  • Q: What type of light source should I use?

    • A: The choice of light source depends on the required wavelength, intensity, and bandwidth. Mercury arc lamps are a common choice for UV applications, but they have a broad emission spectrum and generate significant heat.[16] LEDs are becoming increasingly popular as they offer narrow emission bandwidths, stable output, and minimal heat generation.[8][11]

  • Q: How can I monitor the progress of my deprotection reaction?

    • A: Several analytical techniques can be used to monitor the reaction kinetics. UV-Vis spectroscopy is a convenient method to follow the disappearance of the PPG or the appearance of a chromophoric product.[17][18] NMR spectroscopy can provide detailed structural information on the reactants and products.[9] For fluorescent products, fluorescence spectroscopy offers high sensitivity.

Experimental Protocols

Protocol for Determining Optimal Light Exposure Time

This protocol provides a general framework for determining the optimal light exposure time for a photochemical deprotection reaction.

Materials:

  • Photocaged compound of interest

  • Appropriate solvent (transparent at the irradiation wavelength)

  • Light source (e.g., UV LED lamp with a specific wavelength)[9]

  • Reaction vessel (e.g., quartz cuvette or vial)

  • Analytical instrument for monitoring the reaction (e.g., UV-Vis spectrophotometer, HPLC)

  • Stirring mechanism (if necessary)

Procedure:

  • Prepare a stock solution of your photocaged compound at a known concentration in the chosen solvent.

  • Determine the absorbance of the solution at the irradiation wavelength. Dilute the solution if necessary to ensure the absorbance is in the linear range of your spectrophotometer (typically < 0.1) to avoid inner filter effects.

  • Set up the irradiation system. Position the light source at a fixed distance from the sample.[9] If using a cuvette in a spectrophotometer, you can often use an external light source coupled with a fiber optic cable.

  • Take an initial measurement (time = 0) before starting the irradiation.

  • Start the irradiation and take measurements at regular time intervals (e.g., every 30 seconds or 1 minute).

  • Continue irradiation until the reaction appears to be complete (i.e., no further change is observed in the analytical signal).

  • Plot the change in concentration of the starting material or product as a function of time.

  • Determine the optimal exposure time as the time required to reach the reaction plateau.

Diagrams and Data

Diagrams

DeprotectionMechanism PPG_Substrate PPG-Substrate Excited_State [PPG-Substrate]* (Excited State) PPG_Substrate->Excited_State hν (Light) Intermediate Reactive Intermediate Excited_State->Intermediate Photochemical Reaction Product Deprotected Substrate Intermediate->Product Byproduct PPG Byproduct Intermediate->Byproduct

Caption: General mechanism of photochemical deprotection.

TroubleshootingWorkflow Start Incomplete Deprotection Check_Light Check Light Source & Wavelength Match Start->Check_Light Check_Time Increase Exposure Time Check_Light->Check_Time Wavelength OK Check_Conc Check Concentration (Inner Filter Effect) Check_Time->Check_Conc Still Incomplete Complete Deprotection Complete Check_Time->Complete Complete Check_Quenchers Check for Quenchers Check_Conc->Check_Quenchers Concentration OK Dilute Dilute Sample Check_Conc->Dilute Concentration Too High Purify Purify Solvents/Reagents Check_Quenchers->Purify Quenchers Suspected Dilute->Check_Time Purify->Check_Time

Caption: Troubleshooting workflow for incomplete deprotection.

Data Tables

Table 1: Common Photolabile Protecting Groups and their Properties

Photolabile Protecting Group (PPG)Typical λmax (nm)Typical Quantum Yield (Φ)Functional Groups Protected
o-Nitrobenzyl~3500.1 - 0.5Alcohols, amines, carboxylates, phosphates
Coumarin-4-ylmethyl320 - 4000.01 - 0.2Carboxylates, phosphates, amines
p-Hydroxyphenacyl~3000.1 - 0.4Carboxylates, phosphates
BODIPY-based500 - 7000.1 - 0.6Alcohols, amines

Note: The exact λmax and quantum yield can vary depending on the specific substitution pattern and the solvent.[6][10][19]

References

Technical Support Center: Preventing Substrate Degradation During Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for photocleavage applications. This guide is designed for researchers, scientists, and drug development professionals who utilize photolabile protecting groups (PPGs) and seek to maximize the efficiency and fidelity of their photorelease experiments. Substrate degradation is a critical challenge that can compromise experimental outcomes, leading to low yields, loss of biological activity, and confounding artifacts.

This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve issues related to substrate stability during photocleavage. Our approach is grounded in the fundamental principles of photochemistry and extensive field experience to ensure the integrity of your research.

Quick Access: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding substrate degradation during photocleavage. For more detailed problem-solving, please proceed to the In-Depth Troubleshooting Guides.

Q1: What are the typical signs of substrate degradation during my photocleavage experiment?

A1: The primary indicators of substrate degradation include:

  • Low Yield of the Desired Product: The amount of released, active substrate is significantly lower than theoretically expected.

  • Appearance of Multiple, Unexpected Byproducts: Analysis of the reaction mixture (e.g., by HPLC, LC-MS, or gel electrophoresis) reveals multiple peaks or bands that do not correspond to the starting material, the cleaved PPG, or the desired product.

  • Loss of Biological Activity: For applications involving bioactive molecules like proteins or nucleic acids, a functional assay may show diminished or no activity post-photolysis.

  • Discoloration of the Solution: The reaction mixture may change color, such as turning yellow or brown, which can indicate the formation of chromophoric, often polymeric, degradation products. For example, browning of polystyrene beads is a known phenomenon during photocleavage from a solid support.[1]

Q2: I'm seeing degradation. Is it caused by the light itself or the heat from my lamp?

A2: This is a crucial distinction. Photochemical reactions are initiated by the absorption of photons, while thermal reactions are driven by heat.[2] Although high-power lamps can generate significant heat, many degradation pathways are purely photochemical.[3]

To differentiate, run a dark control experiment .

  • Protocol: Prepare an identical sample and place it in the same reaction vessel. Shield it completely from the light source (e.g., with aluminum foil) but expose it to the same temperature conditions for the same duration. A cooling system may be necessary to maintain a constant temperature with high-power lamps.[4]

  • Interpretation:

    • If degradation is observed in the dark control, the issue is primarily thermal degradation . Your substrate is sensitive to the ambient temperature of the setup.

    • If degradation occurs only in the irradiated sample, the cause is photodegradation .

Q3: Can the solvent I use contribute to substrate degradation?

A3: Absolutely. The choice of solvent is critical and influences the reaction in several ways:

  • Polarity and Stability of Intermediates: The polarity of the solvent can affect the stability of excited states and reaction intermediates.[5][6][7] For some PPGs, polar protic solvents can favor the desired cleavage pathway, while nonpolar solvents might promote side reactions.[6]

  • Solvent Reactivity: Solvents can directly participate in side reactions. For instance, amino or thiol groups present in the solvent or buffer can interact with reaction intermediates, leading to unwanted adducts.[8]

  • Oxygen Solubility: The solubility of molecular oxygen varies with the solvent. Dissolved oxygen can act as a quenching agent or participate in photo-oxidative damage, especially for sensitive substrates like proteins.[9]

Q4: Is using a higher intensity light source always better for faster cleavage?

A4: Not necessarily. While higher light intensity (photon flux) can increase the rate of photocleavage, it can also accelerate photodegradation pathways. Extremely high intensities can lead to multi-photon absorption events or increase the local temperature, promoting both photodegradation and thermal degradation. The key is to find an optimal intensity that provides efficient cleavage within a reasonable timeframe without causing significant substrate damage. The quantum yield of the reaction is also affected by light intensity.[10]

In-Depth Troubleshooting Guides

This section provides a structured approach to diagnosing and solving specific degradation problems.

Issue 1: Low Yield of Cleaved Product with a Complex Mixture of Byproducts

Symptom: Your primary analysis (e.g., HPLC, LC-MS) shows a small peak for your desired product and numerous other unidentified peaks. For proteins, an SDS-PAGE gel might show smearing or multiple faint bands instead of a crisp band for the cleaved protein.

Potential Cause A: Direct Photodegradation of the Substrate

The substrate itself, not just the PPG, may be absorbing the irradiation wavelength and undergoing photochemical decomposition. This is especially relevant for biological macromolecules.[11] For instance, amino acids like tryptophan and tyrosine in proteins can absorb UV light, leading to radical formation, side-chain fragmentation, and protein cross-linking.[9][12][13]

  • Run a Substrate-Only Control: Irradiate your substrate without the photolabile protecting group attached under the exact same conditions (wavelength, intensity, time, solvent).

  • Analyze the Control: Use the same analytical method to check for degradation. If degradation is observed, direct photodegradation is occurring.

  • Solution - Wavelength Selection:

    • Action: Choose a PPG that can be cleaved at a longer wavelength (a "red-shifted" PPG) where your substrate does not absorb.[14][15][16] The ideal excitation wavelength should be greater than 300 nm to minimize damage to biological systems.[17]

    • Rationale: The goal is to maximize the spectral separation between the PPG's absorbance maximum (λmax) and the substrate's absorbance spectrum. This ensures that photons are selectively absorbed by the PPG.[18] Many modern PPGs, such as those based on coumarin or BODIPY, are designed to operate in the visible light range to enhance biocompatibility.[14][19]

Table 1: Properties of Common Photolabile Protecting Group (PPG) Families

PPG FamilyTypical Cleavage Wavelength (nm)Quantum Yield (Φ) RangeKey Characteristics & Potential Issues
o-Nitrobenzyl (ONB)254 - 365[17][18]0.01 - 0.2[17][20]Widely used, versatile. Byproducts (e.g., nitrosoaldehydes) can absorb light and act as internal filters or react with the substrate.[8][20]
Coumarin-based350 - 450+[14][19]0.01 - 0.3+[21]High extinction coefficients, often fluorescent. Can be sensitive to solvent polarity.[19]
Phenacyl300 - 365[17]0.1 - 0.6[17]Generally clean reactions. The p-hydroxyphenacyl (pHP) group avoids secondary photoreactions.[17]
Benzoin300 - 365[22]VariableGood for protecting carboxylates and phosphates.
BODIPY-based500 - 650+[14]Variable, can be highOperates at long wavelengths, excellent for biological applications. Can have very high extinction coefficients.[14]
Potential Cause B: Side Reactions with Photolysis Byproducts

The cleaved PPG itself generates reactive intermediates or byproducts that subsequently react with your substrate. A classic example is the o-nitrobenzyl group, which upon photolysis, generates a reactive o-nitrosobenzaldehyde byproduct.[20] This byproduct can react with nucleophiles on the substrate, such as amine or thiol groups.[8]

  • Identify the Byproduct Chemistry: Review the literature for your specific PPG to understand its photolysis mechanism and known reactive byproducts.[20]

  • Introduce Scavengers: Add a "scavenger" molecule to the reaction mixture to trap the reactive byproducts before they can damage your substrate.

    • Action: For nitroso byproducts, the addition of a mild reducing agent or thiol-containing scavenger like dithiothreitol (DTT) can be highly effective.[8]

    • Protocol: Perform a dose-response experiment with the scavenger (e.g., 1-10 mM DTT). Monitor both the yield of the desired product and the reduction of side products.

    • Rationale: The scavenger reacts preferentially with the harmful byproduct, effectively protecting your substrate. DTT has been shown to significantly improve both the rate and yield of photocleavage for certain linkers.[8]

Issue 2: Reaction Stalls or Proceeds Very Slowly, Requiring Long Exposure Times

Symptom: You must irradiate your sample for an extended period (hours) to achieve even moderate cleavage, increasing the risk of cumulative photodamage.

Potential Cause A: Inner Filter Effect

The concentration of the caged compound is too high, or the photolysis byproducts strongly absorb light at the irradiation wavelength. This prevents light from penetrating the full volume of the solution, causing the reaction to slow down as byproducts accumulate.[20]

  • Monitor UV-Vis Spectrum Over Time: Take absorbance spectra of your reaction mixture at different time points during irradiation. If you see the growth of a new absorbing species at the excitation wavelength, an inner filter effect is likely.

  • Solutions:

    • Reduce Concentration: Lower the initial concentration of your caged substrate.

    • Improve Mixing: For heterogeneous systems like solid-phase synthesis, ensure vigorous stirring or use a flow reactor to maximize light exposure to all parts of the sample.[1] Studies have shown that increasing the stirring rate directly improves cleavage efficiency from solid supports.[1]

    • Choose a Different PPG: Select a PPG where the byproducts do not absorb significantly at the cleavage wavelength, such as the p-hydroxyphenacyl (pHP) group.[17]

Potential Cause B: Low Quantum Yield (Φ)

The intrinsic efficiency of the photochemical process is low. The quantum yield (Φ) is the ratio of the number of molecules that react to the number of photons absorbed.[10][16] A low Φ means many absorbed photons are wasted through non-productive pathways (e.g., heat, fluorescence), requiring more light exposure to achieve cleavage.

While you cannot easily change the intrinsic quantum yield of a given PPG, you can optimize conditions that influence it.

  • pH Optimization: The quantum yield of many PPGs is pH-dependent. For example, side reactions with some nitrobenzyl-based linkers are favored by basic pH.[8] Running the reaction at a slightly acidic pH can significantly reduce these undesirable effects.[8]

  • Solvent Selection: As discussed, solvent choice can influence reaction efficiency. The dielectric constant of the solvent can affect the stability of intermediates and thus the overall rate of photolysis.[5]

  • PPG Selection: If optimization is insufficient, the best solution is to switch to a PPG with a higher reported quantum yield for your specific application.[14][17]

Experimental Workflow & Visualization

A systematic approach is key to optimizing photocleavage and minimizing degradation. The following workflow provides a logical sequence for troubleshooting.

Diagram: Troubleshooting Workflow for Photocleavage Optimization

G cluster_prep Phase 1: Initial Setup & Controls cluster_analysis Phase 2: Analysis & Diagnosis cluster_solution Phase 3: Optimization A Define Experiment: Substrate, PPG, Solvent B Run Full Experiment (Light On) A->B C Run Dark Control (Light Off, Same Temp) A->C D Run Substrate-Only Control (No PPG, Light On) A->D E Analyze All Samples (e.g., HPLC, LC-MS, SDS-PAGE) B->E C->E D->E F Degradation in Dark Control? E->F G Degradation in Substrate-Only? F->G No S1 Problem: Thermal Degradation Solution: Improve Cooling, Reduce Experiment Time F->S1 Yes H Low Yield / Side Reactions in Full Experiment? G->H No S2 Problem: Direct Photodegradation Solution: Use Red-Shifted PPG, Reduce Light Intensity G->S2 Yes S3 Problem: Byproduct Reactivity Solution: Add Scavengers (e.g., DTT), Adjust pH H->S3 Yes S4 Problem: Low Efficiency Solution: Optimize Solvent/pH, Switch to High Φ PPG H->S4 No, just slow

Caption: A systematic workflow for diagnosing and resolving substrate degradation during photocleavage experiments.

Diagram: Key Pathways in a Photocleavage Reaction

G Start Substrate-PPG + hν (Ground State) Excited Substrate-PPG* (Excited State) Start->Excited Photon Absorption Desired Cleaved Substrate + PPG Byproduct Excited->Desired Desired Photocleavage (High Quantum Yield) Degradation1 Degraded Substrate (Direct Photodamage) Excited->Degradation1 Undesired Substrate Excitation Wasted Heat / Fluorescence (Non-Productive Decay) Excited->Wasted Inefficient Pathway (Low Quantum Yield) Degradation2 Substrate Adducts (Byproduct Reaction) Desired->Degradation2 Byproduct Side Reaction

Caption: Competing pathways following photoexcitation in a photocleavage reaction.

References

stability of (4-Methyl-2-nitrophenyl)methanol derivatives under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the stability of (4-Methyl-2-nitrophenyl)methanol and its derivatives. Understanding the stability of this molecule is critical for its effective use in synthesis, formulation, and various applications where its integrity under different chemical environments is paramount.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common questions regarding the stability of this compound under typical laboratory and storage conditions.

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure, a substituted nitrobenzyl alcohol, the primary degradation pathways for this compound are expected to be:

  • Oxidation: The benzylic alcohol group is susceptible to oxidation, which can lead to the formation of (4-Methyl-2-nitrophenyl)aldehyde and subsequently (4-Methyl-2-nitrophenyl)carboxylic acid. This can be initiated by exposure to air (auto-oxidation), chemical oxidants, or light (photo-oxidation)[1][2][3].

  • Photodegradation: The presence of the ortho-nitrobenzyl moiety makes the molecule susceptible to photochemical reactions, especially in aqueous solutions. This can lead to complex degradation products[2][4].

  • Acid/Base-Catalyzed Reactions: While direct hydrolytic cleavage is not expected for the alcohol itself, acidic or basic conditions can catalyze oxidation or other side reactions. The presence of the electron-withdrawing nitro group can influence the reactivity of the benzylic position.

Q2: How stable is this compound under acidic conditions?

A2: this compound is expected to be relatively stable to hydrolysis under mild acidic conditions. However, strong acids can promote dehydration or catalyze oxidation, especially at elevated temperatures. The ortho-nitro group may participate in intramolecular reactions under strongly acidic conditions, potentially leading to complex degradation products. For instance, studies on o-nitrobenzyl alcohol have shown that refluxing in toluene with p-toluenesulfonic acid leads to a variety of condensation and rearrangement products[5].

Q3: What is the expected stability of this compound under basic conditions?

A3: Under mild basic conditions, this compound is likely to be stable. However, strong bases can deprotonate the benzylic alcohol, forming an alkoxide. This can increase its susceptibility to oxidation. Furthermore, some synthetic procedures for nitrobenzyl alcohols involve hydrolysis of corresponding halides or esters under alkaline conditions, suggesting the alcohol can exist transiently in basic media[6][7]. It is crucial to avoid strong bases in the presence of oxygen to prevent oxidative degradation.

Q4: Is this compound sensitive to light?

A4: Yes, compounds containing the o-nitrobenzyl group are known to be photosensitive. Irradiation with UV light, particularly in aqueous solutions, can initiate a photoredox reaction[2][4]. This process can lead to the oxidation of the alcohol to the corresponding aldehyde and reduction of the nitro group, followed by a series of complex reactions. Therefore, it is crucial to protect solutions of this compound from light to prevent photodegradation.

Section 2: Troubleshooting Guide for Stability Studies

This section provides a structured approach to identifying and resolving common issues encountered during the stability testing of this compound.

Observed Issue Potential Cause(s) Recommended Solution(s)
Appearance of new peaks in HPLC during acidic stress testing 1. Oxidation to (4-Methyl-2-nitrophenyl)aldehyde or carboxylic acid. 2. Acid-catalyzed condensation or rearrangement products.1. Confirm the identity of new peaks by LC-MS or by comparing with authentic standards. 2. Ensure the experiment is conducted under an inert atmosphere to minimize oxidation. 3. Use milder acidic conditions or lower temperatures if the primary goal is to assess hydrolytic stability.
Loss of parent compound in basic solutions without corresponding degradation peaks 1. Formation of insoluble polymeric material. 2. Adsorption of the compound or its degradants to the container surface.1. Visually inspect the solution for any precipitation. 2. Use silanized glassware to minimize adsorption. 3. Vary the solvent system to improve the solubility of potential degradants.
Rapid degradation under ambient light Photodegradation due to the o-nitrobenzyl moiety.1. Conduct all experiments and sample handling under amber light or in amber glassware. 2. Wrap containers with aluminum foil to protect from light. 3. Include a photostability study as part of the forced degradation protocol.
Irreproducible results in stability studies 1. Inconsistent exposure to oxygen. 2. Temperature fluctuations. 3. Variability in the preparation of stress solutions.1. Purge solutions with an inert gas (e.g., nitrogen or argon) before sealing the reaction vessel. 2. Use a calibrated, temperature-controlled incubator or water bath. 3. Prepare fresh stress solutions for each experiment and verify their pH/concentration.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and for the analytical monitoring of this compound.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation products of this compound under various stress conditions as recommended by ICH guidelines[8].

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Amber vials

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To separate vials, add an aliquot of the stock solution to 0.1 M HCl and 1 M HCl.

    • Incubate the vials at 60°C for 24 hours.

    • At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To separate vials, add an aliquot of the stock solution to 0.1 M NaOH and 1 M NaOH.

    • Incubate the vials at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Add an aliquot of the stock solution to 3% H₂O₂.

    • Keep the vial at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve a portion of the stressed solid in methanol for HPLC analysis.

  • Photostability:

    • Expose a solution of this compound (in quartz cuvette or suitable transparent container) to a photostability chamber with a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at various time intervals.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method for the separation and quantification of this compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or scan with DAD to identify optimal wavelength)

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate the stability-indicating nature of the method.

Section 4: Visualizations of Degradation Pathways

The following diagrams illustrate the expected degradation pathways of this compound based on established chemical principles for related compounds.

Oxidation_Pathway A This compound B (4-Methyl-2-nitrophenyl)aldehyde A->B Oxidation C (4-Methyl-2-nitrophenyl)carboxylic acid B->C Further Oxidation Photochemical_Reaction cluster_0 Initial Photochemical Step cluster_1 Intermediate Formation cluster_2 Further Reactions A This compound B Excited State A->B hν (UV light) C Intramolecular H-abstraction B->C D aci-nitro intermediate C->D E (4-Methyl-2-nitrosophenyl)aldehyde D->E F Complex Degradation Products E->F Condensation/Rearrangement

References

Technical Support Center: Solvent Effects on the Quantum Yield of Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the photocleavage of molecules. Understanding and controlling the quantum yield (Φ) of these reactions is paramount for achieving desired outcomes, from targeted drug release to the synthesis of complex molecules. This center provides a structured approach to navigating the complexities of solvent effects on photocleavage reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the influence of solvents on the quantum yield of photocleavage.

Q1: What is the quantum yield of photocleavage, and why is it a critical parameter?

A1: The quantum yield (Φ) of a photochemical reaction, such as photocleavage, is a measure of its efficiency. It is defined as the number of molecules undergoing a specific event (in this case, cleavage) divided by the number of photons absorbed by the system at a given wavelength.[1][2] A high quantum yield (closer to 1) signifies an efficient process where a large fraction of absorbed photons leads to the desired molecular cleavage.[3] Conversely, a low quantum yield indicates that most of the absorbed light energy is dissipated through non-productive pathways like heat or fluorescence.[4][5]

Optimizing the quantum yield is crucial for several reasons:

  • Efficiency and Reaction Time: Higher quantum yields translate to shorter irradiation times and lower light intensity requirements, which can be critical for sensitive biological samples or for scaling up reactions.[1]

  • Product Purity: Inefficient reactions can lead to the formation of unwanted byproducts, complicating purification and potentially introducing cytotoxic or interfering compounds in biological systems.[6]

  • Reproducibility: Understanding the factors that influence quantum yield, such as the solvent, is essential for ensuring reproducible experimental results.[7]

Q2: How does solvent polarity affect the quantum yield of photocleavage?

A2: Solvent polarity is a key factor that can significantly modulate the quantum yield of photocleavage reactions.[8][9] The effect of polarity is highly dependent on the specific reaction mechanism and the nature of the excited state involved.

  • Stabilization of Charged Intermediates: For photocleavage reactions that proceed through charged or highly polar intermediates or transition states, polar solvents can increase the quantum yield.[10] The solvent dipoles can stabilize these species, lowering the activation energy for the cleavage process.[10]

  • Changes in Excited State Ordering: The polarity of the solvent can alter the relative energies of different excited states (e.g., n,π* and π,π* states).[7] This can influence the efficiency of intersystem crossing to a reactive triplet state or internal conversion back to the ground state, thereby affecting the quantum yield.

  • Solvatochromic Shifts: Solvents can cause shifts in the absorption and emission spectra of a molecule (solvatochromism).[8] This can impact the efficiency of light absorption at the chosen irradiation wavelength.

For instance, in some systems, an increase in solvent polarity can lead to a decrease in quantum yield due to the stabilization of a non-reactive excited state or the promotion of charge recombination.[8]

Q3: Can solvent viscosity influence the quantum yield of my photocleavage reaction?

A3: Yes, solvent viscosity can have a profound impact on the quantum yield, particularly for reactions that involve significant molecular rearrangements or diffusional processes.

  • Cage Effects: In solution, a photo-generated radical pair or ion pair is initially trapped in a "solvent cage." In viscous solvents, the escape of these fragments from the cage is hindered, increasing the probability of recombination back to the starting material and thus lowering the quantum yield of the net cleavage reaction.[11]

  • Inhibition of Non-Radiative Decay Pathways: For some molecules, non-radiative decay from the excited state occurs through large-amplitude molecular motions, such as twisting or rotation.[12][13] High viscosity can restrict these motions, slowing down this non-productive decay pathway and thereby increasing the fluorescence quantum yield and potentially the quantum yield of a competing photocleavage reaction.[14][15] A recent study on coumarin-based photocages demonstrated a 274-fold increase in quantum yield when moving from methanol to the more viscous glycerol.[13]

Q4: What is the role of hydrogen bonding in modulating photocleavage quantum yield?

A4: Hydrogen bonding interactions between the solute and solvent molecules can significantly influence the photophysical and photochemical properties of a molecule, thereby affecting the quantum yield of photocleavage.[16][17][18]

  • Stabilization of Excited States: Hydrogen bonding can stabilize specific excited states, altering their energy levels and lifetimes.[7] For example, hydrogen bonding to a carbonyl group can raise the energy of the n,π* state.[7]

  • Proton Transfer: In some cases, excited-state intramolecular or intermolecular proton transfer can be a key step in the photocleavage mechanism.[18] Protic solvents (those capable of donating hydrogen bonds, like water and alcohols) can facilitate or inhibit these proton transfer processes, directly impacting the reaction pathway and quantum yield.

  • Altering Reaction Mechanisms: The presence of hydrogen-bonding solvents can sometimes open up new reaction pathways or alter the branching ratio between different photochemical processes.[19]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during photocleavage experiments, with a focus on solvent-related effects.

Problem Potential Cause(s) Troubleshooting Steps & Rationale
Low or No Photocleavage 1. Mismatch between Irradiation Wavelength and Absorption Spectrum: The photoremovable protecting group (PPG) is not efficiently absorbing the incident light.[1]Solution: Measure the UV-Vis absorption spectrum of your compound in the reaction solvent. Ensure the irradiation wavelength corresponds to a significant absorption band (ideally, λmax). Remember that solvent polarity can shift absorption spectra (solvatochromism).[8]
2. Inefficient Excited State Population: The absorbed energy is rapidly dissipated through non-radiative decay pathways before cleavage can occur.Solution: Consider changing the solvent. A less polar or more viscous solvent might disfavor non-productive decay channels. For example, if a twisted intramolecular charge transfer (TICT) state is deactivating the excited state, a more viscous solvent can hinder this process.[13]
3. Inefficient Cleavage from the Reactive Excited State: The cleavage step itself has a high activation barrier.Solution: A change in solvent polarity or hydrogen bonding capability might stabilize the transition state for cleavage. For reactions proceeding through ionic intermediates, a more polar solvent could be beneficial.[10]
Inconsistent Quantum Yields 1. Solvent Impurities: Trace impurities in the solvent (e.g., water, oxygen, or other quenchers) can interfere with the reaction.Solution: Use high-purity, spectroscopy-grade solvents. If the reaction is sensitive to oxygen, deoxygenate the solvent by bubbling with an inert gas (e.g., argon or nitrogen) prior to and during the experiment. Molecular oxygen is a known quencher of triplet excited states.[6]
2. Photodegradation of Products: The cleaved products or the photoremovable protecting group byproduct may be unstable to the irradiation conditions.Solution: Monitor the reaction progress over time using techniques like HPLC or NMR to check for the formation of degradation products. Reducing the irradiation time or using a filter to cut off shorter, more energetic wavelengths might be necessary.[1]
3. Concentration Effects: At high concentrations, aggregation or self-quenching can occur, leading to lower quantum yields.[3]Solution: Perform the reaction at different concentrations to check for concentration-dependent effects. Ensure that the absorbance of the solution at the irradiation wavelength is kept low (typically < 0.1) to ensure uniform light penetration.[20]
Formation of Unwanted Byproducts 1. Solvent-Participating Side Reactions: The solvent may be reacting with the excited molecule or intermediates.Solution: For example, in the photolysis of some chloroacetophenones, traces of water in the solvent can lead to the formation of different products compared to reactions in dry, non-nucleophilic solvents.[21] Carefully choose an inert solvent or ensure the solvent is rigorously dried if necessary.
2. Different Reaction Pathways in Different Solvents: The solvent environment can favor one photochemical pathway over another.Solution: Consult the literature for the specific photoremovable protecting group you are using to understand its known photochemical behavior in different solvents.[6][7] A change of solvent might be necessary to favor the desired reaction pathway.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment in photocleavage studies: the determination of quantum yield using chemical actinometry.

Protocol: Determination of Photocleavage Quantum Yield by Chemical Actinometry

Principle:

Chemical actinometry is a technique used to measure the photon flux of a light source.[22] By irradiating a well-characterized chemical actinometer with a known quantum yield under the same conditions as the sample, the photon flux can be determined. This value is then used to calculate the quantum yield of the photocleavage reaction of the sample.[23][24] Potassium ferrioxalate is a commonly used chemical actinometer for the UV and visible regions (up to ~500 nm).[22][25]

Materials:

  • Photoreactor setup (e.g., a cuvette holder with a magnetic stirrer, coupled to a light source like an LED or a filtered lamp)[26][27]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (matched pair)

  • Volumetric flasks and pipettes

  • Potassium ferrioxalate actinometer solution (0.006 M K₃[Fe(C₂O₄)₃]·3H₂O in 0.1 N H₂SO₄) - Note: This solution is light-sensitive and should be prepared fresh and handled in the dark.

  • Phenanthroline solution (0.1% 1,10-phenanthroline in water)

  • Sodium acetate buffer (0.3 M)

  • Your sample solution of known concentration in the desired solvent.

Workflow Diagram:

G cluster_0 Part 1: Photon Flux Determination cluster_1 Part 2: Sample Irradiation & Analysis cluster_2 Part 3: Quantum Yield Calculation A Prepare actinometer solution B Irradiate actinometer for a known time (t) A->B C Develop the complex with phenanthroline B->C D Measure absorbance at 510 nm C->D E Calculate moles of Fe²⁺ formed D->E F Calculate photon flux (q) E->F K Calculate Quantum Yield (Φ) F->K G Prepare sample solution H Irradiate sample under identical conditions G->H I Analyze sample for conversion (e.g., HPLC, NMR) H->I J Calculate moles of sample cleaved I->J J->K

Caption: Workflow for determining photocleavage quantum yield using chemical actinometry.

Step-by-Step Procedure:

Part 1: Determination of Photon Flux (q)

  • Prepare Actinometer Solution: Prepare the potassium ferrioxalate actinometer solution and store it in a light-protected container.

  • Irradiation:

    • Fill a quartz cuvette with the actinometer solution.

    • Place the cuvette in the photoreactor and irradiate for a precisely measured time (t). The irradiation time should be chosen to ensure a small percentage of conversion (typically <10%) to avoid complications from the product absorbing light.

    • During irradiation, ensure the solution is well-stirred.

  • Complex Formation:

    • After irradiation, transfer a known volume (V_irradiated) of the actinometer solution to a volumetric flask.

    • Add the phenanthroline solution and the sodium acetate buffer. The phenanthroline complexes with the Fe²⁺ ions formed during the photoreduction of Fe³⁺, producing a colored complex with a strong absorbance at 510 nm.

    • Dilute to the final volume with deionized water and allow the color to develop for at least 30 minutes in the dark.

  • Absorbance Measurement: Measure the absorbance (A) of the colored solution at 510 nm using the UV-Vis spectrophotometer. Use a blank prepared in the same way but with an unirradiated actinometer solution.

  • Calculate Moles of Fe²⁺ Formed: The number of moles of Fe²⁺ formed (n_Fe²⁺) can be calculated using the Beer-Lambert law:

    • n_Fe²⁺ = (A * V_flask) / (ε * l)

    • Where V_flask is the volume of the volumetric flask, ε is the molar absorptivity of the Fe²⁺-phenanthroline complex at 510 nm (typically ~11,100 L mol⁻¹ cm⁻¹), and l is the path length of the cuvette (usually 1 cm).

  • Calculate Photon Flux: The photon flux (q) in moles of photons per second (or Einsteins per second) is calculated as:

    • q = n_Fe²⁺ / (Φ_actinometer * t * f)

    • Where Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength (this value can be found in the literature), t is the irradiation time in seconds, and f is the fraction of light absorbed by the actinometer solution at the irradiation wavelength. For optically dense solutions (Absorbance > 2), f can be assumed to be 1.

Part 2: Sample Irradiation and Analysis

  • Prepare Sample Solution: Prepare a solution of your sample in the desired solvent with a known concentration. The absorbance at the irradiation wavelength should be similar to that of the actinometer solution if possible.

  • Irradiation: Irradiate your sample solution in the same photoreactor under identical conditions (same light source, geometry, stirring rate, and temperature) for a known period.

  • Analysis: After irradiation, determine the number of moles of your sample that have undergone photocleavage. This can be done using a suitable analytical technique such as HPLC, GC, NMR, or UV-Vis spectroscopy by monitoring the disappearance of the starting material or the appearance of the product.

Part 3: Calculation of the Photocleavage Quantum Yield (Φ_sample)

The quantum yield of your photocleavage reaction is then calculated as:

  • Φ_sample = (moles of sample cleaved) / (q * t * f_sample)

  • Where q is the photon flux determined in Part 1, t is the irradiation time of your sample, and f_sample is the fraction of light absorbed by your sample solution at the irradiation wavelength.

Diagram of Solvent Effects on Excited State Pathways:

G cluster_solvent Solvent Effects S0 Ground State (S₀) S1 Singlet Excited State (S₁) S0->S1 Absorption (hν) T1 Triplet Excited State (T₁) S1->T1 Intersystem Crossing (ISC) Cleavage Photocleavage Products S1->Cleavage Direct Cleavage Deactivation Ground State (S₀) + Heat S1->Deactivation Internal Conversion (IC) Fluorescence T1->Cleavage Cleavage T1->Deactivation Phosphorescence Non-radiative Decay Polarity Polarity Polarity->S1 Stabilizes/Destabilizes Alters ISC rate Viscosity Viscosity Viscosity->S1 Hinders non-radiative decay (e.g., TICT) H_Bonding H-Bonding H_Bonding->S1 Alters energy levels Facilitates/inhibits proton transfer

Caption: Influence of solvent properties on the competing pathways from the excited state.

Section 4: References

  • Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence. Journal of the American Chemical Society. --INVALID-LINK--

  • On the actinometric measurement of absolute luminescence quantum yields. Journal of Research of the National Bureau of Standards. --INVALID-LINK--

  • Competing Pathways for Photoremovable Protecting Groups: The Effects of Solvent, Oxygen and Encapsulation. Photochemical & Photobiological Sciences. --INVALID-LINK--

  • Effect of Solvent Polarity and Electrophilicity on Quantum Yields and Solvatochromic Shifts of Single-Walled Carbon Nanotube Photoluminescence. Journal of the American Chemical Society. --INVALID-LINK--

  • Determining Photon Flux Using Actinometry. HepatoChem. --INVALID-LINK--

  • A Versatile Method for the Determination of Photochemical Quantum Yields via Online UV-Vis Spectroscopy. [No Source Provided]. --INVALID-LINK--

  • Facile Quantum Yield Determination via NMR Actinometry. ResearchGate. --INVALID-LINK--

  • Chemical Actinometry. Technoprocur.cz. --INVALID-LINK--

  • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Chemical Science. --INVALID-LINK--

  • Effect Of Solvent Polarity On The Quantum Yield Of (C17H19N3). JMESS. --INVALID-LINK--

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. --INVALID-LINK--

  • (a) Effect of solvent polarity on the fluorescence intensity and the quantum yield of 1. (b) Molecular orbital distributions, calculated emission wavelengths, and oscillator strengths (f) for the S 0. ResearchGate. --INVALID-LINK--

  • Photolabile Protecting Groups: Structure and Reactivity. ResearchGate. --INVALID-LINK--

  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PubMed Central. --INVALID-LINK--

  • Precise photorelease in living cells by high-viscosity activatable coumarin-based photocages. Chemical Science. --INVALID-LINK--

  • Effect of solvent on the quantum yield (ϕ) of the reaction. ResearchGate. --INVALID-LINK--

  • Technical Support Center: Enhancing Photocleavage Reaction Yields. Benchchem. --INVALID-LINK--

  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing. --INVALID-LINK--

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications. --INVALID-LINK--

  • A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. ResearchGate. --INVALID-LINK--

  • Schematic diagram of the experimental setup for quantum yield measurement. ResearchGate. --INVALID-LINK--

  • Solvent effects on rates of photochemical reactions of rose bengal triplet state studied by nanosecond laser photolysis. [No Source Provided]. --INVALID-LINK--

  • Effects of the Exciting Wavelength and Viscosity on the Photobehavior of 9- and 9,10-Bromoanthracenes. ResearchGate. --INVALID-LINK--

  • Quantum yield. Wikipedia. --INVALID-LINK--

  • Understanding Photocleavage Reactions. AZoM. --INVALID-LINK--

  • Solvent Effects on Ultrafast Photochemical Pathways. PubMed. --INVALID-LINK--

  • Photochemistry is the study of chemical reactions resulting from the. ResearchGate. --INVALID-LINK--

  • Solvent Effects on Ultrafast Photochemical Pathways. University of Bristol Research Portal. --INVALID-LINK--

  • Relative Quantum Yield. Edinburgh Instruments. --INVALID-LINK--

  • Influence of Hydrogen Bonding on the Photophysical Properties of Diethylamino Hydroxybenzoyl Hexyl Benzoate. MDPI. --INVALID-LINK--

  • Proposed mechanism for the photocleavage reaction of a generic... ResearchGate. --INVALID-LINK--

  • Does fluorescence intensity of a dye depend on viscosity? How does one correct for this? ResearchGate. --INVALID-LINK--

  • Tuning by Hydrogen Bonding in Photosynthesis. PubMed Central. --INVALID-LINK--

  • Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors. National Institutes of Health. --INVALID-LINK--

  • Solvent effects in the photochemistry of xanthone. ACS Publications. --INVALID-LINK--

  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. --INVALID-LINK--

  • How can I calculate the photochemical quantum yield as well as the chemical yield from a Fluorescence study ? ResearchGate. --INVALID-LINK--

  • (ENGLISH) QUANTUM YIELD REASONS FOR HIGH LOW PRIMARY SECONDARY PROCESS FACTORS AFFECT QUANTUM YIELD. YouTube. --INVALID-LINK--

  • High and Low Quantum Yield in Photochemistry. Scribd. --INVALID-LINK--

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. --INVALID-LINK--

  • Basic Science. CAS Newsletter. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Low Fluorescence Quantum Yield. Benchchem. --INVALID-LINK--

  • Quantum nature of the hydrogen bond. PubMed Central. --INVALID-LINK--

References

Technical Support Center: Managing Photoreactive Byproducts in Caged Compound Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Photolysis

Caged compounds offer unparalleled spatiotemporal control over biological processes, allowing researchers to initiate cellular events with the precision of a light beam.[1][2][3] This technology hinges on a simple, elegant principle: a biologically active molecule is temporarily inactivated by a photolabile protecting group (the "cage").[1][4] Upon illumination, a photochemical reaction cleaves this cage, releasing the active molecule in a defined time and place.[1][2]

However, this cleavage is not a perfectly clean event. The photolysis that liberates your molecule of interest also generates byproducts—remnants of the cage itself.[5] For the widely used o-nitrobenzyl-based cages, these byproducts are often reactive nitrosoaryl ketones or aldehydes.[5][6] These species, along with other potential reactive intermediates like free radicals or reactive oxygen species (ROS), can interfere with your experiment in numerous ways: by directly inhibiting enzymes, reacting with your target molecule, inducing cellular toxicity, or altering the local pH.[5][7]

This guide serves as a technical support center for researchers encountering challenges with photoreactive byproducts. It provides answers to frequently asked questions, detailed troubleshooting guides for common problems, and validated protocols to help you design robust, reliable, and reproducible caged compound experiments.

Frequently Asked Questions (FAQs)

Q1: What exactly are photolysis byproducts and why should I be concerned? A: When you illuminate a caged compound, the photolabile group doesn't simply vanish. It breaks apart, releasing your active molecule and leaving behind other chemical fragments. For common nitroaromatic cages, these fragments are often highly reactive species like nitrosobenzaldehydes or nitrosoketones.[5][6] These byproducts can be biologically active themselves, potentially inhibiting enzymes or reacting with cellular components.[5] This can lead to artifacts such as unexpected toxicity, reduced efficacy of your uncaged compound, or inconsistent results, compromising the interpretation of your data.

Q2: I'm using a very low concentration of my caged compound. Do I still need to worry about byproducts? A: Yes. While the problem is more pronounced at higher concentrations (e.g., millimolar ranges often used in two-photon uncaging), byproduct effects can still occur at lower, micromolar concentrations.[8] The local concentration of byproducts at the site of photolysis can be quite high, and some biological systems are extremely sensitive. It is always best practice to perform the necessary control experiments to rule out byproduct effects, regardless of the concentration used.

Q3: Are some caging groups "cleaner" than others? A: Yes, the type of photolabile protecting group determines the byproducts generated. While traditional o-nitrobenzyl cages are known to produce reactive nitroso species[5], newer generations of cages have been developed to address this. For example, coumarin-based cages can have different byproduct profiles[9][10], and some specialized cages are designed for more biologically inert byproducts.[11] When selecting a caged compound, it is crucial to review the literature for the specific cage's photochemistry and known side effects.

Q4: What is a "scavenger" and how can it help? A: A scavenger is a chemical compound added to your experimental medium to react with and neutralize harmful byproducts before they can interfere with your system.[12][13] For example, thiols like glutathione (GSH) or dithiothreitol (DTT) are often used to quench reactive nitroso byproducts generated from nitrobenzyl cages.[5] Including a scavenger can be a simple and effective way to clean up the photochemical reaction and improve the reliability of your experiment.

Q5: Can the light I'm using for uncaging cause problems on its own? A: Absolutely. High-intensity light, particularly in the UV spectrum (<400 nm), can be phototoxic to cells, generating reactive oxygen species and causing direct cellular damage independent of the caged compound. This is a critical consideration, especially in multi-photon experiments which require very high photon flux.[8] Every experiment must include a "light-only" control to assess the baseline level of phototoxicity from your illumination source.

Troubleshooting Guide: From Theory to Practice

This section addresses common experimental problems in a question-and-answer format, providing potential causes and actionable solutions grounded in scientific principles.

Issue 1: Unexpected Cellular Toxicity or Cell Death After Photolysis

Q: My cells are dying or showing signs of stress after I uncage my compound, even at concentrations where the free compound is non-toxic. What's going on?

This is one of the most common issues and can stem from several sources. The key is to systematically isolate the toxic agent.

Potential Causes & Troubleshooting Steps:

  • Direct Phototoxicity from the Light Source: The energy delivered during photolysis can itself be damaging.

    • Action: Run a light-only control . Expose cells to the identical photolysis protocol (same wavelength, intensity, duration, and area) but in the absence of any caged compound. If you still observe toxicity, the issue is your light source, not the compound.

    • Solution: Reduce the light intensity or the exposure duration. If possible, switch to a longer wavelength that is less damaging but still efficient for uncaging. For two-photon experiments, carefully titrate laser power to the minimum required for effective uncaging.[8]

  • Byproduct-Induced Toxicity: The remnants of the photolabile group are killing your cells.[7][14]

    • Action: Run a "byproducts-only" control . Prepare a solution of your caged compound, photolyze it completely in your cell-free medium to generate the byproducts, and then apply this solution to your cells (in the dark). If this solution is toxic, you have confirmed byproduct toxicity.

    • Solution: Introduce a scavenger. For nitrobenzyl cages, supplement your medium with a thiol like 250 µM to 1 mM glutathione (GSH) or dithiothreitol (DTT) to neutralize reactive nitroso species.[5] See the protocol section for more details on selecting and validating a scavenger.

  • Toxicity of the Caged Compound Itself: Before photolysis, the caged compound may have some residual biological activity or off-target effects.[1]

    • Action: Run a caged-compound-dark control . Incubate your cells with the caged compound for the full duration of the experiment but without any light exposure. If toxicity is observed, the caged molecule itself is the problem.

    • Solution: Reduce the concentration of the caged compound or screen for an alternative supplier or a different caging group on your molecule of interest.

Workflow for Diagnosing Phototoxicity

G cluster_0 Start: Unexpected Toxicity Observed cluster_1 Control Experiments cluster_2 Diagnosis & Solution start Toxicity Observed Post-Photolysis control1 Light-Only Control: Expose cells to light, no caged compound. start->control1 result1 Toxicity Persists? (Yes) -> Direct Phototoxicity control1->result1 control2 Byproducts-Only Control: Apply pre-photolyzed solution to cells in dark. result2 Toxicity Persists? (Yes) -> Byproduct Toxicity control2->result2 control3 Dark Control: Incubate with caged compound, no light. result3 Toxicity Persists? (Yes) -> Caged Cmpd Toxicity control3->result3 result1->control2 No solution1 Reduce light intensity/ duration. Use longer λ. result1->solution1 Yes result2->control3 No solution2 Add scavenger (e.g., GSH, DTT). Lower caged compound conc. result2->solution2 Yes solution3 Lower concentration. Find alternative cage/supplier. result3->solution3 Yes

Caption: A systematic workflow for diagnosing the source of toxicity in caged compound experiments.

Issue 2: Inconsistent or Lower-Than-Expected Biological Response

Q: I've uncaged my molecule, but the biological effect is weak or varies wildly between experiments. I've confirmed the free compound works perfectly. What could be wrong?

This often points to issues with the photolysis reaction itself or interference from byproducts.

Potential Causes & Troubleshooting Steps:

  • Incomplete Photolysis: You may not be releasing enough of the active compound. The efficiency of uncaging depends on the quantum yield of the caged compound and the number of photons delivered.[5][11]

    • Action: Quantify your uncaging efficiency. Use an analytical method like HPLC or UV-Vis spectroscopy to measure the concentration of the released compound after a standard photolysis pulse.[15]

    • Solution: Increase the light intensity or duration. Ensure your light source's spectrum overlaps well with the absorption spectrum of your caged compound.[11] Be mindful that increasing light dose can also increase phototoxicity, so this must be balanced.

  • Byproduct Inhibition: The photolysis byproducts could be directly inhibiting your target protein or pathway.[5] For example, nitroso byproducts were found to inhibit enzymes in early caged ATP experiments, a problem that was resolved by adding thiols.[5]

    • Action: Test for byproduct inhibition directly. Perform an in vitro assay with your purified target protein. First, measure the activity of your free compound. Then, add the pre-photolyzed solution (containing both the active molecule and byproducts) and see if the activity is reduced.

    • Solution: Add an appropriate scavenger to your system. As mentioned, GSH or DTT are effective for nitroso species.[5]

  • Local pH Changes: The photolysis of some caging groups, particularly certain nitrobenzyl derivatives, can release a proton, causing a localized drop in pH.[5] If your biological system is sensitive to pH, this can alter its activity.

    • Action: Measure local pH changes using a pH-sensitive fluorescent indicator dye. Perform the measurement during your standard photolysis protocol.

    • Solution: Increase the buffering capacity of your experimental medium. Ensure your buffer's pKa is close to the physiological pH you wish to maintain.

Key Experimental Protocols

Protocol 1: Validating the Need for a Scavenger

This protocol helps determine if photolysis byproducts are interfering in your specific experimental system.

Objective: To compare the biological response of the uncaged compound in the presence and absence of its byproducts.

Methodology:

  • Prepare Solutions:

    • Solution A (Free Compound): Your active compound at the final desired concentration in the experimental buffer.

    • Solution B (Caged Compound): Your caged compound at a concentration calculated to yield the same final concentration of active compound as Solution A upon 100% photolysis.

  • Pre-Photolysis:

    • Take an aliquot of Solution B and expose it to intense light (e.g., in a UV transilluminator or with your uncaging laser) until HPLC or spectroscopic analysis confirms >99% of the caged compound has been converted. This is now Solution C (Uncaged Mix) , containing the active compound plus all byproducts.

  • Biological Assay:

    • Group 1 (Negative Control): Apply buffer only.

    • Group 2 (Positive Control): Apply Solution A. This establishes the expected maximal biological response.

    • Group 3 (Test Group): Apply Solution C. This tests the biological response in the presence of byproducts.

  • Analysis:

    • Compare the biological response from Group 3 to Group 2.

    • If Response(Group 3) < Response(Group 2): This indicates byproduct inhibition. Proceed to Protocol 2.

    • If Response(Group 3) ≈ Response(Group 2): Byproducts are likely not inhibitory in your system at this concentration.

Protocol 2: Selection and Use of a Chemical Scavenger

Objective: To neutralize reactive byproducts and rescue biological activity.

Methodology:

  • Scavenger Selection:

    • For nitroaromatic cages (e.g., MNI, DMNB, NPE, CNB), the primary reactive byproducts are nitroso species.[5][6][11]

    • Recommended Scavengers: Reduced glutathione (GSH) or dithiothreitol (DTT).

    • Working Concentration: Start with a concentration range of 250 µM to 1 mM. The optimal concentration may need to be determined empirically.

  • Control Experiment (Scavenger Inertness):

    • Before use, confirm that the scavenger itself does not affect your biological system.

    • Run your assay comparing the buffer control to a group containing only the scavenger at the highest intended concentration. There should be no significant difference.

  • Implementation:

    • Repeat the experiment from Protocol 1, but this time, add the selected scavenger to Solution C after the pre-photolysis step.

  • Analysis:

    • If the scavenger is effective, the biological response in the presence of byproducts + scavenger should be restored to the level of the free compound alone.

    • Expected Result: Response(Group 3 + Scavenger) ≈ Response(Group 2).

Data & Reference Tables

Table 1: Common Photolabile Protecting Groups (PPGs) and Their Characteristics

PPG FamilyCommon ExamplesTypical Uncaging λKey Byproduct TypePotential Issues & Mitigations
o-Nitrobenzyl MNI, DMNPE, CNBUV-A (340-380 nm)Nitrosoaldehyde/ketone[5][6]Reactive, can inhibit proteins. Use thiol scavengers (GSH, DTT).[5]
Coumarin DEACM, BhcUV-A / Blue (350-450 nm)[9]Oxidized coumarin species[10]Generally less reactive than nitroso species, but can be fluorescent.
BODIPY-based Green / Red (Visible)VariesDesigned for longer wavelengths, reducing phototoxicity.[9]
Nitroindoline MNIUV-A (350-400 nm)Nitroso speciesSimilar issues to nitrobenzyl; use thiol scavengers.[16]

Table 2: Recommended Scavengers for Byproduct Mitigation

Reactive SpeciesCommon SourceRecommended ScavengerTypical ConcentrationReference
Nitroso species Nitrobenzyl/Nitroindoline cagesGlutathione (GSH), Dithiothreitol (DTT)250 µM - 1 mM[5]
Reactive Oxygen Species (ROS) General phototoxicityTrolox, Ascorbic Acid, Mannitol100 µM - 500 µM[13][17][18]
Free Radicals Cage photolysis side-reactionsTEMPO100 µM - 1 mM[19]

Conclusion

The power of caged compounds comes with a responsibility to perform rigorous controls. Photoreactive byproducts are an inherent part of the uncaging process, but their effects are not insurmountable. By understanding the potential pitfalls, systematically troubleshooting unexpected results using the control experiments outlined here, and employing mitigation strategies like chemical scavengers when necessary, researchers can ensure their data is both accurate and robust. A well-designed experiment accounts not only for the molecule being released but also for the chemical consequences of the light used to release it.

References

Technical Support Center: Enhancing the Rate of Photocleavage for o-Nitrobenzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for o-nitrobenzyl (ONB) ether photocleavage. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your experiments and achieve efficient and rapid cleavage of ONB-protected compounds.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you might encounter during your photocleavage experiments. Each problem is followed by a systematic approach to identify the cause and implement a solution.

Issue 1: Slow or Incomplete Photocleavage

You've set up your photoreaction, but the cleavage of the o-nitrobenzyl ether is sluggish or stalls before completion.

Possible Causes & Step-by-Step Solutions:

  • Suboptimal Irradiation Wavelength: The efficiency of photocleavage is highly dependent on the absorption spectrum of your specific o-nitrobenzyl derivative.

    • Verification: Check the UV-Vis absorption spectrum of your compound. The irradiation wavelength should be close to the absorption maximum (λmax) of the o-nitrobenzyl chromophore, typically in the 300-365 nm range.[1][2]

    • Solution: Adjust the wavelength of your light source to match the λmax of your compound. If your lamp has a broad emission spectrum, ensure it provides sufficient power at the optimal wavelength. For compounds with red-shifted absorptions, longer wavelengths may be more effective.[3]

  • Insufficient Light Intensity: The rate of photocleavage is directly proportional to the light intensity.

    • Verification: Measure the power output of your lamp at the desired wavelength. Long-term use can decrease lamp intensity.

    • Solution: Increase the light intensity by moving the sample closer to the lamp or by using a more powerful light source. Be mindful of potential photodamage to sensitive substrates with excessive light exposure.

  • Inappropriate Solvent Choice: Solvent polarity can influence the reaction rate.

    • Verification: Review the solvent used in your reaction. While the effect can be complex, some studies show that protic solvents can sometimes lead to slower cleavage rates compared to aprotic environments for certain derivatives.[4]

    • Solution: If compatible with your substrate, consider switching to a different solvent. For example, a change from an aqueous buffer to dioxane has been shown to increase the photolysis rate for some o-nitrobenzyl linkers.[4]

  • Structural Hindrances in the Substrate: The molecular structure of your o-nitrobenzyl ether plays a critical role in the cleavage kinetics.

    • Verification: Examine the structure of your compound.

      • Leaving Group: The nature of the leaving group significantly impacts the cleavage rate.[5][6][7] More acidic leaving groups (lower pKa) generally lead to faster decomposition.[5]

      • Benzylic Substitution: The presence of a methyl group on the benzylic carbon (the carbon attached to the oxygen of the ether) can dramatically increase the cleavage rate, in some cases by an order of magnitude.[4][8][9]

      • Aromatic Ring Substituents: Electron-donating groups (e.g., alkoxy groups) on the aromatic ring can increase the rate of cleavage.[4] The widely used 6-nitroveratryl (NV) group, which has two methoxy substituents, is an example of this enhancement.[10]

    • Solution: If you are in the design phase of your molecule, consider incorporating features known to accelerate photocleavage. If you are working with an existing molecule, optimizing other reaction parameters is key.

  • Formation of Light-Absorbing Byproducts: The accumulation of byproducts, such as o-nitrosobenzaldehyde, can act as an internal filter, absorbing the incident light and reducing the efficiency of the reaction over time.[10]

    • Verification: Monitor the reaction over time using techniques like HPLC or NMR. The appearance of new, strongly absorbing species in the UV-Vis spectrum of the reaction mixture can indicate byproduct interference.

    • Solution: In some cases, the addition of a trapping agent can be beneficial. For instance, polymer-bound semicarbazide has been used to remove the nitrosoaldehyde byproduct and improve yields.[10]

Issue 2: Undesired Side Reactions or Substrate Degradation

You observe the formation of unexpected products or degradation of your starting material or cleaved product.

Possible Causes & Step-by-Step Solutions:

  • Reactive Byproducts: The primary byproduct of the photocleavage is an o-nitrosobenzaldehyde or a related ketone. These can be reactive and may interact with the liberated substrate, especially if it contains nucleophilic groups like amines.[4]

    • Verification: Analyze the reaction mixture for adducts between your product and the nitroso byproduct.

    • Solution:

      • Byproduct Scavenging: As mentioned previously, using a trapping agent can mitigate this issue.[10]

      • Structural Modification: Using an α-methyl substituted o-nitrobenzyl group not only accelerates cleavage but also generates a less reactive nitroso-ketone byproduct.[4]

  • Photodegradation of Sensitive Substrates: Prolonged exposure to UV light can damage sensitive functional groups in your molecule of interest.[4]

    • Verification: Run a control experiment where the unprotected substrate is subjected to the same irradiation conditions.

    • Solution:

      • Accelerate Cleavage: By implementing the strategies in "Issue 1" to enhance the cleavage rate, you can reduce the total irradiation time required.

      • Use Longer Wavelengths: If possible, use an o-nitrobenzyl derivative that absorbs at longer, less damaging wavelengths.[11] Two-photon excitation is an advanced technique that uses near-infrared light, which is significantly less phototoxic.[2][12]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of o-nitrobenzyl ether photocleavage?

A1: The photocleavage of o-nitrobenzyl ethers proceeds through a Norrish Type II reaction.[13] Upon absorption of a photon, the o-nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. This intermediate undergoes a molecular rearrangement and subsequent cleavage to release the protected alcohol and an o-nitrosobenzaldehyde byproduct.[1][2] The intramolecular hydrogen abstraction is often the rate-limiting step.[5]

Q2: How can I structurally modify my o-nitrobenzyl ether to increase its cleavage rate?

A2: Several structural modifications can enhance the photocleavage rate:

  • Add an α-methyl group: Introducing a methyl group at the benzylic position can increase the cleavage rate significantly.[4][8][9]

  • Incorporate electron-donating groups on the aromatic ring: Adding alkoxy groups, such as in the 4,5-dimethoxy-2-nitrobenzyl (nitroveratryl) system, increases the reaction rate.[4]

  • Choose a good leaving group: While this is more relevant for o-nitrobenzyl esters, the principle that a more stable leaving group (corresponding to a more acidic alcohol) can facilitate the reaction is a useful consideration.[5]

Q3: What is the quantum yield, and why is it important for my experiment?

A3: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is the ratio of the number of molecules undergoing a specific event (in this case, photocleavage) to the number of photons absorbed by the system. A higher quantum yield means a more efficient reaction, requiring less light exposure to achieve cleavage. Quantum yields for o-nitrobenzyl derivatives can vary widely depending on their structure and the reaction conditions.[6][7][11]

Q4: Can I perform photocleavage in an aqueous solution for biological applications?

A4: Yes, photocleavage of o-nitrobenzyl ethers is often performed in aqueous solutions for biological applications, such as the release of "caged" signaling molecules.[12] However, it's important to be aware that reaction kinetics can be solvent-dependent.[4] For in vivo or cell-based experiments, it is crucial to use wavelengths that minimize phototoxicity, typically above 350 nm.[8][9]

Q5: Are there alternatives to o-nitrobenzyl ethers with different wavelength requirements?

A5: Yes, other photolabile protecting groups exist with different absorption properties. For example, coumarin-based caging groups can be cleaved with longer wavelength light.[12][14] Additionally, modifications to the o-nitrobenzyl scaffold itself, such as increasing its π-conjugation, can shift the absorption maximum to longer wavelengths, although this can sometimes be accompanied by a decrease in the quantum yield of uncaging.[3][12]

Data Summary & Experimental Protocols

Table 1: Influence of Substituents on Photocleavage Half-Life (t½)
Linker TypeBenzylic SubstitutionAromatic SubstituentsSolventt½ (min)Reference
o-NitrobenzylHNoneDioxane~180[4]
VeratrylH4,5-dimethoxyDioxane~60[4]
α-Methyl-veratrylCH₃4,5-dimethoxyDioxane~12[4]
o-NitrobenzylHNonePBS (pH 7.4)~120[4]
VeratrylH4,5-dimethoxyPBS (pH 7.4)~180[4]

Data adapted from Holmes et al. (1997) and represents a qualitative comparison under specific experimental conditions.[4]

Protocol: General Procedure for Photocleavage in Solution

This protocol provides a general guideline. You will need to optimize it for your specific substrate and experimental setup.

Materials:

  • o-Nitrobenzyl ether substrate

  • Anhydrous solvent (e.g., dioxane, methanol, or an appropriate buffer)

  • UV-transparent reaction vessel (e.g., quartz cuvette or tube)

  • UV lamp (e.g., mercury arc lamp) with appropriate filters for wavelength selection

  • Stirring mechanism (e.g., magnetic stir bar)

  • Analytical instrument for monitoring the reaction (e.g., HPLC, TLC, NMR)

Procedure:

  • Sample Preparation: Dissolve the o-nitrobenzyl ether in the chosen solvent to a desired concentration (typically in the micromolar to millimolar range). Ensure the solution's optical density at the irradiation wavelength is appropriate to allow for uniform light penetration.

  • Reaction Setup: Transfer the solution to the UV-transparent reaction vessel. If the reaction is oxygen-sensitive, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. Place the vessel in a temperature-controlled holder if necessary and begin stirring.

  • Irradiation: Position the reaction vessel at a fixed distance from the UV lamp. Turn on the lamp and start a timer. Ensure the setup is in a light-proof enclosure to prevent exposure to ambient light and for safety.

  • Monitoring: At regular intervals, take aliquots of the reaction mixture and analyze them to monitor the disappearance of the starting material and the appearance of the cleaved product.

  • Work-up: Once the reaction has reached completion (as determined by your monitoring method), turn off the lamp. The subsequent work-up will depend on your product's nature and may involve solvent evaporation, extraction, or chromatographic purification.

Visualizing the Process

Photocleavage Mechanism of o-Nitrobenzyl Ethers

photocleavage_mechanism cluster_ground_state Ground State cluster_excited_state Excited State cluster_products Products ONB o-Nitrobenzyl Ether Excited_ONB Excited State (n,π*) ONB->Excited_ONB hν (UV light) Aci_Nitro aci-Nitro Intermediate Excited_ONB->Aci_Nitro Intramolecular H-abstraction (rate-limiting) Products Released Alcohol + o-Nitrosobenzaldehyde Aci_Nitro->Products Rearrangement & Cleavage

Caption: The photocleavage pathway of o-nitrobenzyl ethers.

Experimental Workflow for Photocleavage

experimental_workflow Start Start Prep Prepare Solution of o-Nitrobenzyl Ether Start->Prep Irradiate Irradiate with UV Light (e.g., 365 nm) Prep->Irradiate Monitor Monitor Reaction Progress (HPLC, TLC, NMR) Irradiate->Monitor Decision Cleavage Complete? Monitor->Decision Decision->Irradiate No Workup Reaction Work-up & Product Isolation Decision->Workup Yes End End Workup->End

Caption: A typical experimental workflow for photocleavage.

References

Validation & Comparative

A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis Featuring (4-Methyl-2-nitrophenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light in Molecular Control

In the intricate worlds of drug development, cell biology, and materials science, precision is paramount. The ability to control when and where a molecule becomes active is a transformative advantage. Photolabile Protecting Groups (PPGs), often called "photocages," provide this spatiotemporal control by masking a molecule's function until it is liberated by a pulse of light.[1][2] This "uncaging" process, triggered non-invasively, allows researchers to study dynamic biological processes, develop targeted drug delivery systems, and fabricate complex microarrays with unparalleled accuracy.[3][4]

An ideal PPG should exhibit several key characteristics: stability in the dark, efficient cleavage upon irradiation (high quantum yield), absorption at biologically benign wavelengths (>350 nm), and the generation of non-toxic, non-interfering byproducts.[5][6] This guide provides a comparative overview of prominent PPG classes, using the classic ortho-nitrobenzyl (ONB) scaffold—specifically (4-Methyl-2-nitrophenyl)methanol —as a reference point to explore the performance and applications of alternatives like coumarin and quinoline-based protectors.

The Workhorse: ortho-Nitrobenzyl (ONB) Protecting Groups

The o-nitrobenzyl group is arguably the most established and widely used class of PPGs.[4][5] this compound belongs to this family, serving as a precursor to protect functional groups like carboxylic acids (as esters) or alcohols (as ethers). Its activation mechanism is a well-understood intramolecular photoreaction.

Mechanism of Action: The Norrish Type II Pathway

Upon absorption of UV-A light (typically 350-365 nm), the nitro group is excited into a diradical state.[6] This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[7][8] This intermediate is unstable and rapidly rearranges, cleaving the bond to the protected substrate and releasing it, along with an o-nitrosobenzaldehyde byproduct.[8]

G Start o-Nitrobenzyl Caged Substrate (R-X) Excited Excited State (Diradical) Start->Excited hv (UV-A Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Rearrange Cyclic Intermediate & Rearrangement AciNitro->Rearrange Spontaneous Products Released Substrate (R) + o-Nitroso Byproduct Rearrange->Products Cleavage

Caption: Photocleavage mechanism of o-nitrobenzyl PPGs.

The substitution pattern on the aromatic ring significantly influences the PPG's properties. The methyl group in this compound is an electron-donating group, which can subtly influence the electronic properties and solubility of the cage but generally does not cause a dramatic shift in its absorption wavelength compared to the parent nitrobenzyl group. More impactful are alkoxy groups, such as in the widely used 4,5-dimethoxy-2-nitrobenzyl (NVOC) group, which red-shift the absorption maximum and can increase the rate of cleavage.[5][9]

Comparative Analysis: Beyond the Classic ONB

While ONB derivatives are robust and versatile, their reliance on UV light and sometimes moderate quantum yields have driven the development of alternative scaffolds. The choice of a PPG is a critical experimental decision based on the specific requirements of the system under study.

Coumarin-Based Protecting Groups

Coumarins have emerged as a powerful class of PPGs, particularly for biological applications, due to their superior photochemical properties in the visible light spectrum.[10]

  • Key Advantages:

    • Longer Wavelength Activation: Many coumarin derivatives absorb light in the 400-500 nm range (blue-green light), which significantly reduces cellular phototoxicity and allows for deeper tissue penetration compared to UV light.[1][11]

    • High Molar Absorptivity: They often possess high extinction coefficients, allowing for efficient light absorption.

    • Fast Release Kinetics: The photorelease mechanism can be extremely rapid, occurring on the nanosecond timescale, which is ideal for studying fast biological processes.[10]

    • Two-Photon Excitation (2PE): Certain derivatives, like 6-bromo-7-hydroxycoumarin (Bhc), have excellent two-photon action cross-sections, enabling highly precise 3D spatial control using near-infrared (NIR) light.[12]

  • Considerations:

    • The quantum yields can be variable and are sometimes lower than those of optimized ONB derivatives.[10]

    • The coumarin photoproducts are often highly fluorescent, which can be an advantage for monitoring uncaging but may also interfere with other fluorescent probes used in an experiment.

Quinoline-Based Protecting Groups

Quinoline-based PPGs are a more recent development, offering unique advantages for complex chemical and biological systems.

  • Key Advantages:

    • High Photolysis Efficiency: Scaffolds like (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ) demonstrate excellent sensitivity to both one- and two-photon excitation.[13][14]

    • Chemical Compatibility: They have proven to be compatible with sophisticated chemical strategies like native chemical ligation and radical desulfurization, facilitating complex protein synthesis.[15][16]

    • Tunable Properties: The quinoline core can be systematically modified to tune its photochemical properties, such as its two-photon uncaging action cross-section (δu).[13][17]

  • Considerations:

    • The synthesis of quinoline-based PPGs can be more complex than that of simple ONB derivatives.

    • Their application is still emerging, and the full range of their compatibility and potential byproducts is an area of active research.

Caption: Conceptual comparison of PPG absorption ranges.

Quantitative Performance Metrics

The effectiveness of a PPG is quantified by its photolysis efficiency, a product of its molar extinction coefficient (ε) and its quantum yield (Φu). For two-photon applications, the key metric is the two-photon action cross-section (δu).

Photolabile Protecting Group (PPG)ClassTypical λmax (nm)Quantum Yield (Φu)Key Features & Applications
(4-Methyl-2-nitrophenyl)methyl o-Nitrobenzyl~3500.05 - 0.15 (Est.)General purpose synthesis, robust, well-understood mechanism.[6][9]
NVOC (NitroVeratrylOxyCarbonyl) o-Nitrobenzyl~350 - 365~0.04Red-shifted vs. parent ONB, widely used in photolithography.[5][18]
DEACM (DiEthylAminoCoumarin)methyl Coumarin~380 - 400~0.003 - 0.01Longer wavelength, fluorescent byproduct, fast release.[10][12]
Bhc (Bromo-hydroxycoumarin)methyl Coumarin~390~0.02High two-photon efficiency, ideal for microscopy.[12]
CyHQ (Cyano-HydroxyQuinoline)methyl Quinoline~380~0.1 - 0.2High quantum yield, good 2PE cross-section, protein caging.[13][14]
pHP (p-Hydroxyphenacyl) Phenacyl~300 - 3250.1 - 0.4Different mechanism (Photo-Favorskii), clean reaction, fast release.[6][10]

Note: Quantum yields are highly dependent on the leaving group, solvent, and pH. The values presented are representative.

Experimental Protocols

The following protocols provide a validated framework for the application and evaluation of benzylic alcohol-based PPGs like this compound.

Protocol 1: Caging a Carboxylic Acid via Mitsunobu Esterification

This protocol describes the attachment of this compound to a carboxylic acid. The Mitsunobu reaction is chosen for its mild conditions and broad substrate scope.

  • Reagent Preparation: Dissolve the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 10 minutes. The solution will typically turn from colorless to yellow/orange.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Workup and Purification: Concentrate the reaction mixture in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to isolate the pure caged ester.

  • Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photolytic Deprotection (Uncaging) and Analysis

This protocol details the light-induced cleavage of the PPG to release the active molecule.

  • Sample Preparation: Prepare a solution of the caged compound in a suitable solvent (e.g., acetonitrile/water mixture) in a quartz cuvette or vial. The concentration should be chosen such that the absorbance at the irradiation wavelength is between 0.1 and 0.5.

  • Irradiation: Irradiate the solution using a suitable light source (e.g., a medium-pressure mercury lamp with a 365 nm bandpass filter for ONB derivatives, or a 420 nm LED for some coumarins).[19] Ensure consistent geometry between the lamp and the sample.

  • Reaction Monitoring: At timed intervals, withdraw aliquots from the solution. Analyze the aliquots by High-Performance Liquid Chromatography (HPLC) or LC-MS to monitor the disappearance of the starting material and the appearance of the released substrate.

  • Quantification: Use a calibration curve of the authentic, uncaged substrate to quantify the yield of the photorelease reaction over time.

  • Byproduct Analysis: Characterize the photobyproducts to ensure the reaction is proceeding cleanly via the expected pathway.

G Start Synthesize Caged Compound Purify Purify & Characterize (NMR, MS) Start->Purify Prepare Prepare Solution for Photolysis Purify->Prepare Irradiate Irradiate at Specific λ (e.g., 365 nm) Prepare->Irradiate Monitor Monitor Reaction (HPLC, LC-MS) Irradiate->Monitor Timed Aliquots Analyze Quantify Released Substrate & Byproducts Monitor->Analyze

References

A Senior Application Scientist's Guide to Quantum Yield Measurement: The Case of (4-Methyl-2-nitrophenyl)methanol Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photochemistry, particularly in applications such as light-activated drug delivery and photolithography, the efficiency of a photochemical reaction is paramount. The quantum yield (Φ) is the definitive metric for this efficiency, quantifying the number of specific events that occur per photon absorbed by the system.[1] For photoremovable protecting groups like (4-Methyl-2-nitrophenyl)methanol, an accurate determination of the quantum yield is crucial for predicting and controlling the release of a protected molecule.

This guide provides an in-depth comparison of methodologies for measuring the quantum yield of photolysis of this compound. We will delve into the gold-standard chemical actinometry using potassium ferrioxalate, offering a detailed, self-validating protocol. Furthermore, we will objectively compare this classical method with alternative chemical and physical techniques, providing the necessary data and insights for you to make an informed decision for your specific research needs.

The Foundational Photochemistry of o-Nitrobenzyl Cages

This compound belongs to the widely utilized o-nitrobenzyl class of photoremovable protecting groups.[2] The core of their function lies in a light-induced intramolecular rearrangement. Upon absorption of UV light, the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the protected molecule and forms an o-nitrosobenzaldehyde byproduct.[2][3] The efficiency of this process, and thus the quantum yield, is influenced by factors such as the substitution pattern on the aromatic ring and the nature of the leaving group.[4][5][6]

Caption: Generalized photolysis mechanism of o-nitrobenzyl compounds.

The Gold Standard: Potassium Ferrioxalate Actinometry

For decades, potassium ferrioxalate actinometry has been the benchmark for measuring photon flux and determining quantum yields in the UV-visible region.[1] Its enduring popularity stems from its high sensitivity, broad spectral applicability, and well-characterized quantum yields at various wavelengths.

The underlying principle is the photoreduction of Fe³⁺ in the ferrioxalate complex to Fe²⁺. The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a stable, intensely colored complex with 1,10-phenanthroline.

Causality in Experimental Design

The choice of potassium ferrioxalate is deliberate. Its quantum yield is well-established and relatively high, ensuring a measurable change even with low light intensities. The use of a sulfuric acid solution prevents the precipitation of iron hydroxides and ensures the stability of the ferrioxalate complex. The subsequent complexation with 1,10-phenanthroline provides a sensitive and specific method for quantifying the photoreduced iron, as the resulting complex has a high molar absorptivity.

Caption: Experimental workflow for quantum yield determination using potassium ferrioxalate actinometry.

Detailed Experimental Protocol: Potassium Ferrioxalate Actinometry

Materials:

  • Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)

  • Sulfuric acid (H₂SO₄), concentrated

  • 1,10-phenanthroline

  • Sodium acetate (NaOAc)

  • This compound

  • Suitable solvent for the sample (e.g., acetonitrile, methanol)

  • Volumetric flasks, pipettes, and cuvettes (quartz for UV irradiation)

  • UV-Vis spectrophotometer

  • Monochromatic light source (e.g., laser or lamp with a monochromator)

Procedure:

  • Preparation of Solutions (in a darkroom or under red light):

    • 0.006 M Potassium Ferrioxalate Actinometer: Dissolve ~0.295 g of K₃[Fe(C₂O₄)₃]·3H₂O in 80 mL of 0.05 M H₂SO₄ in a 100 mL volumetric flask. Dilute to the mark with 0.05 M H₂SO₄. This solution is light-sensitive and should be stored in the dark.

    • 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline in 100 mL of deionized water.

    • Buffer Solution: Prepare a solution of 0.3 M sodium acetate.

    • Sample Solution: Prepare a solution of this compound in a suitable solvent with a known concentration, ensuring the absorbance at the irradiation wavelength is between 0.1 and 1.

  • Irradiation:

    • Pipette a known volume of the actinometer solution into a quartz cuvette.

    • Irradiate the solution with a monochromatic light source for a precisely measured time, ensuring less than 10% of the ferrioxalate is converted.

    • Repeat the irradiation with the sample solution under identical conditions (light intensity, geometry, and time).

  • Analysis of the Actinometer:

    • After irradiation, pipette a known aliquot of the actinometer solution into a volumetric flask.

    • Add a known volume of the 1,10-phenanthroline solution and the buffer solution.

    • Dilute to the mark with deionized water and allow the color to develop for at least 30 minutes in the dark.

    • Measure the absorbance of the solution at 510 nm using a UV-Vis spectrophotometer.

    • Prepare a calibration curve using standard Fe²⁺ solutions to determine the concentration of Fe²⁺ formed.

  • Analysis of the Sample:

    • Analyze the irradiated sample solution to determine the number of moles of this compound that have photolyzed. This can be achieved using techniques like HPLC or GC-MS by monitoring the disappearance of the starting material or the appearance of the photoproduct.

  • Calculation of Quantum Yield:

    • Photon Flux (I₀): Calculate the number of photons absorbed by the actinometer using the following equation: I₀ = (moles of Fe²⁺ formed) / (Φ_actinometer * t * f) where Φ_actinometer is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, t is the irradiation time, and f is the fraction of light absorbed by the actinometer.

    • Quantum Yield of Sample (Φ_sample): Calculate the quantum yield of the sample using: Φ_sample = (moles of sample reacted) / (I₀ * t * f_sample) where f_sample is the fraction of light absorbed by the sample.

Comparative Analysis of Quantum Yield Measurement Techniques

While potassium ferrioxalate actinometry is a robust method, other techniques offer distinct advantages and disadvantages. The choice of method often depends on the available equipment, the properties of the compound under investigation, and the desired level of precision.

Caption: Decision tree for selecting a quantum yield measurement method.

Comparison of Key Methodologies
FeaturePotassium Ferrioxalate ActinometryUranyl Oxalate ActinometryReinecke's Salt ActinometryOnline UV-Vis SpectroscopyLaser Flash Photolysis
Principle Photoreduction of Fe³⁺ to Fe²⁺Photosensitized decomposition of oxalic acidPhotoaquation of Cr³⁺ complexReal-time monitoring of absorbance changesTransient absorption spectroscopy
Wavelength Range ~250-580 nm~210-440 nm~316-750 nmDependent on chromophoreDependent on laser and detector
Advantages High sensitivity, well-characterized Φ, broad UV-Vis rangeHistorically significant, good for UV regionUseful for the visible regionHigh-throughput, real-time data, less sample handlingProvides kinetic data on intermediates, high time resolution
Disadvantages Light-sensitive, requires darkroom, multi-step analysisToxic (contains uranium), less sensitive than ferrioxalateThermally unstable, complex procedureRequires careful calibration of light source, potential for inner filter effectsExpensive equipment, complex data analysis
Applicability to o-Nitrobenzyls ExcellentGoodLess common, but feasibleVery good, allows for kinetic analysis of photolysisExcellent for studying reaction intermediates and kinetics
Alternative Experimental Protocols

This classical method relies on the decomposition of oxalic acid sensitized by the uranyl ion (UO₂²⁺). The extent of decomposition is determined by titration with potassium permanganate (KMnO₄).

Experimental Protocol:

  • Prepare Actinometer Solution: A solution containing 0.05 M oxalic acid and 0.01 M uranyl sulfate.

  • Irradiation: Irradiate a known volume of the actinometer solution.

  • Analysis: Titrate an aliquot of the irradiated solution with a standardized KMnO₄ solution to determine the remaining oxalic acid concentration. A non-irradiated sample is also titrated as a control.

Causality: The uranyl ion acts as a photosensitizer, absorbing light and transferring energy to the oxalic acid, causing its decomposition. This method is historically significant but is less favored now due to the toxicity and radioactivity of uranium compounds.

This method is particularly useful in the visible region and is based on the photoaquation of Reinecke's salt, [Cr(NH₃)₂(NCS)₄]⁻, which releases thiocyanate ions (SCN⁻) upon irradiation. The released SCN⁻ is then quantified spectrophotometrically after complexation with Fe³⁺.

Experimental Protocol:

  • Prepare Actinometer Solution: A solution of Reinecke's salt in an acidic aqueous medium.

  • Irradiation: Irradiate a known volume of the solution.

  • Analysis: Add a solution of ferric nitrate to an aliquot of the irradiated solution and measure the absorbance of the resulting [Fe(NCS)(H₂O)₅]²⁺ complex at around 450 nm.

Causality: The chromium complex absorbs light, leading to the substitution of a thiocyanate ligand with a water molecule. The amount of released thiocyanate is directly proportional to the number of photons absorbed.

A more modern approach involves the use of a UV-Vis spectrometer to monitor the photochemical reaction in real-time.[7][8][9] This method can be highly efficient and provide kinetic information.

Experimental Protocol:

  • Setup: A cuvette holder is modified to allow for simultaneous irradiation with an LED or laser and monitoring with the spectrophotometer's beam, typically at a 90° angle.[10]

  • Irradiation and Monitoring: The sample solution is irradiated, and UV-Vis spectra are recorded at regular intervals.

  • Data Analysis: The change in absorbance at a specific wavelength (corresponding to the reactant or product) is plotted against time. The initial rate of the reaction can be determined from the slope of this curve. With a calibrated light source, the quantum yield can be directly calculated.

Causality: This method directly measures the consequence of photon absorption—the change in concentration of a chromophoric species. Its accuracy is highly dependent on the precise calibration of the photon flux of the light source.

This powerful technique is used to study the kinetics of photochemical reactions and identify transient intermediates.[11][12] While it can be used to determine quantum yields, it is more commonly employed to elucidate reaction mechanisms.

Experimental Protocol:

  • Setup: The sample is excited with a short, intense laser pulse. A second, weaker light beam probes the changes in absorbance of the sample immediately after the flash.

  • Data Acquisition: The transient absorption spectrum is recorded at various time delays after the laser pulse.

  • Data Analysis: By analyzing the decay kinetics of transient species and comparing the signal intensity to that of a standard with a known quantum yield of triplet formation (e.g., benzophenone), the quantum yield of intersystem crossing and subsequent reactions can be determined.

Causality: Laser flash photolysis provides a direct window into the ultrafast processes that follow photon absorption, allowing for the characterization of excited states and short-lived intermediates that are critical to the overall photochemical reaction.

Synthesis of this compound

For researchers who need to prepare the title compound, a straightforward synthesis involves the reduction of the corresponding aldehyde.

Procedure:

  • Starting Material: 4-Methyl-2-nitrobenzaldehyde.

  • Reduction: The aldehyde can be reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in a solvent like methanol or ethanol.

  • Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product can be purified by column chromatography or recrystallization.

Conclusion

The measurement of quantum yield is an indispensable step in the characterization of photoremovable protecting groups like this compound. While potassium ferrioxalate actinometry remains a reliable and accessible method, researchers should consider the specific requirements of their experiments when selecting a technique. For high-throughput screening and kinetic analysis, online UV-Vis spectroscopy offers significant advantages. For detailed mechanistic studies, laser flash photolysis is unparalleled. By understanding the principles and protocols of these various methods, researchers can confidently and accurately quantify the efficiency of their photochemical systems, paving the way for advancements in light-controlled chemical and biological processes.

References

A Comparative Guide to the Kinetic Studies of 4-Methyl-2-Nitrobenzyl Group Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the precise control over chemical reactions in both time and space is a paramount objective. Photolabile protecting groups (PPGs), often termed "caging" groups, are masterful tools in this endeavor, allowing for the release of active molecules on demand with a pulse of light.[1] Among the various classes of PPGs, the ortho-nitrobenzyl (oNB) framework has been a cornerstone due to its synthetic accessibility and broad applicability for protecting a wide range of functional groups, from carboxylates and phosphates to amines and thiols.[1][2][3]

This guide provides an in-depth kinetic analysis of the 4-methyl-2-nitrobenzyl (MeNB) protecting group. We will dissect its photochemical deprotection mechanism, benchmark its performance against key alternatives using quantitative data, and provide robust experimental protocols for researchers looking to conduct their own kinetic evaluations. Our focus is not merely on the "what" but the "why"—exploring the causality behind experimental choices to empower you with field-proven insights.

The Deprotection Mechanism: An Intramolecular Redox Reaction

The photochemistry of the o-nitrobenzyl scaffold is a well-studied, elegant intramolecular process. The addition of a methyl group at the 4-position, creating the MeNB group, does not fundamentally alter this pathway but subtly influences the electronic properties of the chromophore. The deprotection cascade proceeds through several key steps.[4]

  • Photoexcitation: Upon absorption of UV light (typically in the 300-365 nm range), the nitro group is promoted to an excited triplet state (n,π*).[5]

  • Hydrogen Abstraction: In what is often the rate-limiting step of the photochemical transformation, the excited nitro group abstracts a hydrogen atom from the benzylic carbon.[5][6]

  • Intermediate Formation: This hydrogen transfer generates a transient biradical species that rapidly rearranges into an aci-nitro intermediate.[1][4][7] This intermediate is often observable in flash photolysis experiments, typically showing an absorption maximum around 400 nm.[7]

  • Rearrangement and Release: The aci-nitro intermediate undergoes a series of "dark" thermal reactions. It cyclizes and subsequently rearranges, ultimately leading to the release of the protected substrate (the "leaving group") and the formation of a 2-nitroso-4-methylbenzaldehyde byproduct.[4][7]

Deprotection_Mechanism Start 4-Me-2-Nitrobenzyl Protected Substrate (R-X) Excited Excited Triplet State (n,π*) Start->Excited 1. hv (Light Absorption) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction (rate-limiting) Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Cyclization Products Released Substrate (R-H) + 2-Nitroso-4-methyl -benzaldehyde Cyclic->Products 4. Rearrangement & Release Experimental_Workflow cluster_prep Preparation cluster_exp Irradiation & Sampling cluster_analysis Analysis Prep Prepare stock solution of MeNB-caged compound in solvent (e.g., MeCN) Dilute Dilute to working concentration (e.g., 100 µM) in a temperature-controlled cuvette Prep->Dilute T0 Take t=0 sample (before irradiation) Dilute->T0 Irradiate Start 365 nm irradiation with constant stirring T0->Irradiate Sample Withdraw aliquots at fixed time intervals (e.g., 0, 1, 2, 5, 10, 20 min) Irradiate->Sample Continuous Process Analyze Analyze each aliquot by HPLC to quantify reactant & product Sample->Analyze Plot Plot ln([C]t/[C]0) vs. time Analyze->Plot Calculate Determine pseudo-first-order rate constant (k) from the slope of the line Plot->Calculate

References

A Senior Application Scientist's Guide to Spectroscopic Validation of Caged Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of caged compounds represents a powerful tool for exerting precise spatiotemporal control over biological processes.[1][2][3] These photosensitive molecules act as inert precursors, releasing a bioactive compound upon irradiation with light.[2][3] However, the efficacy and reliability of any experiment utilizing caged compounds are fundamentally dependent on the successful synthesis and purification of these intricate molecules. This guide provides an in-depth comparison of the primary spectroscopic techniques essential for validating the synthesis of caged compounds, offering field-proven insights and detailed experimental protocols.

The validation process is not merely a quality control checkpoint; it is a critical step to ensure that the caged compound is structurally correct, pure, and possesses the desired photochemical properties. Failure to rigorously validate the synthesis can lead to ambiguous or erroneous experimental outcomes, wasting valuable time and resources. The three pillars of spectroscopic validation—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy—each provide a unique and complementary piece of the structural puzzle.

The Spectroscopic Trinity: A Comparative Overview

The selection of spectroscopic methods is dictated by the specific information required at each stage of the synthesis and purification process. While NMR provides detailed structural information and purity assessment, MS confirms the molecular weight and elemental composition. UV-Vis spectroscopy is crucial for characterizing the photochemical properties of the caged compound, ensuring it will respond to light as intended.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Detailed molecular structure, connectivity, purityUnambiguous structure elucidation, quantitative analysisLower sensitivity, can be complex for large molecules
Mass Spectrometry Molecular weight, elemental compositionHigh sensitivity, applicable to a wide range of moleculesProvides limited structural information on its own
UV-Vis Spectroscopy Photochemical properties, absorption maximaEssential for determining optimal uncaging wavelength, quantum yieldProvides no direct structural information

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry and is indispensable for confirming the successful synthesis of a caged compound.[4] It provides a detailed map of the molecule's carbon-hydrogen framework, allowing for the unambiguous assignment of the structure and the identification of any impurities.

Causality in Experimental Choices: Why NMR is Critical

The covalent attachment of the photolabile protecting group (the "cage") to the bioactive molecule fundamentally alters the chemical environment of the atoms in both moieties.[5] These changes are directly observable in the NMR spectrum.

  • Chemical Shift Perturbations: The protons and carbons near the linkage site will experience significant changes in their chemical shifts compared to the uncaged molecule and the free caging group. This provides direct evidence of successful bond formation.

  • Integration: The relative integration of signals corresponding to the cage and the bioactive molecule confirms the correct stoichiometry of the final product.[6]

  • Purity Assessment: The presence of signals from starting materials or byproducts allows for the quantitative assessment of purity.[7]

Experimental Protocol: 1H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified caged compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.[6][8] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with key analyte peaks.[6]

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.[9] Higher field strengths provide better signal dispersion, which is crucial for resolving complex spectra.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm for organic molecules).[6]

  • Data Processing and Analysis:

    • Fourier transform the raw data.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift axis using the residual solvent peak as a reference.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.

Data Interpretation: A Self-Validating System

The NMR data should be internally consistent. The number of signals should correspond to the number of unique protons in the proposed structure. The splitting patterns (multiplicity) should be consistent with the neighboring protons as predicted by the n+1 rule. The integration values must match the number of protons in each part of the molecule. For more complex structures, 2D NMR techniques like COSY and HSQC can be employed to definitively establish connectivity.[4]

II. Mass Spectrometry (MS): The Molecular Weight Fingerprint

Mass spectrometry provides a precise measurement of the mass-to-charge ratio (m/z) of the synthesized caged compound, thereby confirming its molecular weight and elemental composition.[10] This technique is highly sensitive and can detect minute quantities of the analyte.

Causality in Experimental Choices: Why MS is Essential
  • Molecular Ion Peak: The primary evidence of a successful synthesis is the observation of the molecular ion peak (M+) corresponding to the calculated molecular weight of the caged compound.[10][11]

  • Fragmentation Pattern: The fragmentation pattern can provide additional structural information, as the molecule breaks apart in a predictable manner.[12][13] This can help to confirm the presence of both the cage and the bioactive molecule within the same structure.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound, adding another layer of confidence to the structural assignment.[12]

Experimental Protocol: Electrospray Ionization (ESI) MS
  • Sample Preparation: Prepare a dilute solution of the caged compound (typically 1-10 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.

  • Instrument Setup:

    • Use an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer for high-resolution measurements.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]+ or [M-H]-).

    • Compare the observed m/z value with the calculated exact mass of the target compound.

    • Analyze the isotopic pattern to further confirm the elemental composition.

Data Interpretation: A Trustworthy Confirmation

The presence of the correct molecular ion peak in the mass spectrum is a strong indicator of a successful synthesis. When combined with HRMS data, which should provide a mass accuracy of less than 5 ppm, the elemental formula can be confirmed with high confidence.

III. UV-Visible (UV-Vis) Spectroscopy: The Photochemical Gatekeeper

UV-Vis spectroscopy is crucial for characterizing the photophysical properties of the caged compound.[14] It provides information about the wavelength at which the compound absorbs light most strongly (λmax), which is essential for designing effective uncaging experiments.[15]

Causality in Experimental Choices: Why UV-Vis is Non-Negotiable
  • Determining the Uncaging Wavelength: The λmax of the caged compound dictates the optimal wavelength of light to be used for photolysis.[16] Irradiating at this wavelength will lead to the most efficient uncaging.

  • Monitoring Photolysis: UV-Vis spectroscopy can be used to monitor the progress of the uncaging reaction in real-time. As the caged compound is photolyzed, its absorption spectrum will change, and the spectrum of the released bioactive molecule will appear.[17]

  • Quantum Yield Calculation: The quantum yield (Φ) is a measure of the efficiency of the uncaging reaction.[1] It is defined as the number of molecules uncaged per photon absorbed.[1] UV-Vis spectroscopy is a key component in the experimental determination of this critical parameter.[16]

Experimental Protocol: Determining λmax and Monitoring Photolysis
  • Sample Preparation: Prepare a dilute solution of the caged compound in a suitable solvent (e.g., water, buffer, or an organic solvent) in a quartz cuvette. The concentration should be adjusted to give an absorbance value between 0.5 and 1.0 at the λmax.

  • Determining λmax:

    • Place the cuvette in a UV-Vis spectrophotometer.

    • Scan a range of wavelengths (e.g., 200-600 nm) to obtain the absorption spectrum.

    • The wavelength at which the maximum absorbance is observed is the λmax.

  • Monitoring Photolysis:

    • Record the initial absorption spectrum of the caged compound.

    • Irradiate the sample with a light source at or near the λmax for a defined period.

    • Record the absorption spectrum again.

    • Repeat the irradiation and recording steps to generate a time-course of the spectral changes.

Data Interpretation: Validating Photochemical Competence

A successful caged compound will exhibit a distinct absorption maximum, typically in the UV or near-visible region.[18] Upon irradiation, the intensity of this peak should decrease, while new peaks corresponding to the photoproducts (the released bioactive molecule and the cage byproduct) may appear. This spectral evolution confirms that the compound is indeed photolabile.

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic validation of a caged compound synthesis.

Spectroscopic_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (Structure & Purity) Purification->NMR Primary Structural Confirmation MS Mass Spectrometry (Molecular Weight) NMR->MS Confirm Molecular Formula UV_Vis UV-Vis Spectroscopy (Photochemical Properties) MS->UV_Vis Characterize Photophysics Final_Product Ready for Biological Application UV_Vis->Final_Product Validated Caged Compound

References

A Comparative Guide to Photocleavable Protecting Groups: (4-Methyl-2-nitrophenyl)methanol vs. 4,5-Dimethoxy-2-nitrobenzyl Alcohol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of chemical biology, drug development, and materials science, the ability to control molecular processes with spatiotemporal precision is paramount. Photocleavable protecting groups (PPGs), often termed "caging" groups, are indispensable tools that allow for the light-induced release of biologically active molecules, reagents, or catalysts.[1][2][3] The choice of PPG is critical, as its photochemical properties directly impact experimental success, influencing release efficiency, cellular toxicity, and the potential for orthogonal activation.

This guide provides an in-depth comparison of two prominent ortho-nitrobenzyl (o-NB) based PPGs: (4-Methyl-2-nitrophenyl)methanol and the widely used 4,5-Dimethoxy-2-nitrobenzyl (DMNB) alcohol . While both are derived from the same foundational scaffold, their substituent patterns lead to significant differences in performance. We will explore the nuanced advantages of the 4-methyl variant, supported by an analysis of their photochemical mechanisms and practical considerations for experimental design.

The ortho-Nitrobenzyl Scaffold: A Foundation for Photocontrol

The o-NB group is one of the most established families of PPGs.[4] Upon absorption of UV light, an intramolecular rearrangement occurs, leading to the cleavage of the bond between the benzylic carbon and the protected functional group (e.g., an alcohol, amine, or carboxylate). This process typically yields the released substrate and a 2-nitrosobenzaldehyde or related byproduct.[5] The efficiency and wavelength sensitivity of this reaction can be finely tuned by modifying the substituents on the aromatic ring.[6][7]

Head-to-Head Comparison: this compound vs. DMNB alcohol

While DMNB has been a workhorse in the field, its properties are not always optimal. The introduction of a methyl group in place of the two methoxy groups offers several distinct advantages related to wavelength selectivity, byproduct formation, and quantum efficiency.

Photochemical Properties: Wavelength and Efficiency

The primary distinction lies in their absorption spectra and cleavage efficiency.

  • This compound : The single, weakly electron-donating methyl group results in an absorption profile closer to the parent o-NB scaffold, typically absorbing maximally in the near-UV range (~320-350 nm). This is advantageous for achieving orthogonality , allowing it to be used in concert with other PPGs that are cleaved by longer-wavelength light (e.g., coumarin- or BODIPY-based groups).[2][6]

  • 4,5-Dimethoxy-2-nitrobenzyl (DMNB) alcohol : The two strong electron-donating methoxy groups significantly extend the π-conjugation of the aromatic system. This results in a pronounced red-shift of the absorption maximum to around 350-380 nm.[8] While this can be useful for reducing potential photodamage at shorter wavelengths, it can also lead to spectral overlap with other common chromophores used in biological imaging and limits its use in multi-PPG systems.

A critical parameter for any PPG is the quantum yield of uncaging (Φu) , which represents the efficiency of product release per photon absorbed.[3] While intramolecular charge-transfer (ICT) character can sometimes lower the quantum yield in highly substituted o-NB derivatives, the simpler substitution of the 4-methyl variant may offer a more favorable balance for efficient cleavage.[7] The primary photochemical event for both is the formation of an aci-nitro intermediate, but the subsequent reaction pathways and efficiencies can be influenced by the electronic nature of the substituents.[5][8]

Byproduct Profile and Cytotoxicity

A significant drawback of o-NB photochemistry is the formation of the corresponding 2-nitrosobenzaldehyde byproduct . These nitroso compounds can be cytotoxic and often absorb light at the same wavelength used for photolysis, creating an "inner filter" effect that reduces uncaging efficiency over time.[4]

  • The byproduct of this compound cleavage is 4-methyl-2-nitrosobenzaldehyde .

  • The byproduct of DMNB cleavage is 4,5-dimethoxy-2-nitrosobenzaldehyde .

While both produce a nitroso species, the increased steric bulk and altered electronic profile of the dimethoxy-substituted byproduct can influence its reactivity and potential for off-target effects. In applications requiring high cell viability or long exposure times, minimizing the concentration and reactivity of these byproducts is crucial. Recent research has focused on developing PPGs that generate less toxic byproducts or strategies to mitigate their effects.[9]

Synthetic Accessibility and Practicality

Both parent alcohols are commercially available.[10][11][12][13] However, the synthesis of custom "caged" compounds often begins with these starting materials. The simpler structure of this compound can sometimes simplify subsequent synthetic steps and purification compared to the more electron-rich and potentially more reactive DMNB scaffold.

Quantitative Data Summary

The following table summarizes the key properties of the two PPGs. Exact quantum yields can be highly dependent on the caged substrate and solvent conditions.

PropertyThis compound4,5-Dimethoxy-2-nitrobenzyl alcoholAdvantage
Typical λmax ~320-350 nm~350-380 nm[8]This compound (for orthogonality)
Key Substituent 4-Methyl group4,5-Dimethoxy groupsThis compound (Simpler structure)
Byproduct 4-methyl-2-nitrosobenzaldehyde4,5-dimethoxy-2-nitrosobenzaldehyde[8]Potentially This compound (Less complex byproduct)
Solubility Good in organic solventsGood in organic solvents[10]Comparable
Commercial Availability Readily available[12][13][14]Readily available[10][11][15]Comparable

Visualizing the Chemistry

To better understand the structures and processes discussed, the following diagrams are provided.

cluster_MNM This compound cluster_DMNB 4,5-Dimethoxy-2-nitrobenzyl alcohol MNM MNM DMNB DMNB

Caption: Chemical structures of the two compared photolabile alcohols.

G start o-Nitrobenzyl Caged Substrate (R-X) excited Excited State start->excited λ ~320-380 nm photon Photon (hν) photon->excited aci_nitro Aci-nitro Intermediate excited->aci_nitro Intramolecular H-abstraction release Release of Substrate (X-H) aci_nitro->release Rearrangement & Cleavage byproduct 2-Nitroso Byproduct aci_nitro->byproduct

Caption: Generalized photocleavage mechanism for o-nitrobenzyl protecting groups.

Experimental Protocol: A Comparative Assay for Uncaging Efficiency

This protocol describes a straightforward fluorescence-based assay to directly compare the uncaging efficiency of the two PPGs using a model substrate.

Objective: To quantify and compare the rate and yield of alcohol release from this compound and DMNB alcohol by caging a fluorogenic alcohol, resorufin ethyl ether. Cleavage of the ether bond releases the highly fluorescent resorufin.

G step1 Step 1: Synthesize Caged Resorufin Ethers for both PPGs step2 Step 2: Prepare Solutions in 96-well plate step1->step2 step3 Step 3: Initial Fluorescence Reading (t=0) step2->step3 step4 Step 4: UV Irradiation (e.g., 340 nm for Methyl, 365 nm for DMNB) step3->step4 step5 Step 5: Monitor Fluorescence Increase Over Time step4->step5 step6 Step 6: Data Analysis (Calculate rates and final yield) step5->step6

Caption: Workflow for the comparative uncaging efficiency assay.

Methodology
  • Synthesis of Caged Substrates:

    • Synthesize Resorufin-(4-methyl-2-nitrobenzyl) ether and Resorufin-(4,5-dimethoxy-2-nitrobenzyl) ether . This is typically achieved by reacting the corresponding nitrobenzyl bromide with resorufin in the presence of a mild base.

    • Rationale: This creates two non-fluorescent precursor molecules that will release the same fluorescent reporter, allowing for a direct comparison of cleavage efficiency. Purify both compounds thoroughly to remove any unreacted resorufin.

  • Sample Preparation:

    • Prepare stock solutions (e.g., 10 mM in DMSO) of both caged compounds and a resorufin standard.

    • In a UV-transparent 96-well plate, prepare triplicate wells for each condition:

      • Test A: 10 µM Caged Resorufin (Methyl variant) in phosphate-buffered saline (PBS).

      • Test B: 10 µM Caged Resorufin (DMNB variant) in PBS.

      • Control 1 (No Light): Wells with each caged compound kept in the dark to measure background hydrolysis.

      • Control 2 (Standard Curve): Serial dilutions of resorufin standard to convert fluorescence units to concentration.

    • Rationale: Controls are essential to ensure that release is light-dependent and to accurately quantify the amount of released product.

  • Irradiation and Measurement:

    • Place the 96-well plate in a plate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~585 nm).

    • Take an initial fluorescence reading of the entire plate (t=0).

    • Irradiate the plate with an appropriate light source (e.g., LED array). To test each compound under its optimal conditions, one might use a ~340 nm source for the methyl variant and a ~365 nm source for the DMNB variant. For a direct comparison, a single wavelength (e.g., 365 nm) where both have some absorbance can be used, but relative efficiencies must be interpreted with care.

    • Periodically stop irradiation and read the fluorescence intensity over a time course (e.g., every 30 seconds for 10 minutes).

    • Rationale: A time-course measurement allows for the calculation of initial reaction rates, which is a key indicator of uncaging efficiency.

  • Data Analysis:

    • Subtract the background fluorescence from the "No Light" controls.

    • Use the resorufin standard curve to convert the fluorescence intensity of the test wells into the concentration of released resorufin.

    • Plot the concentration of released resorufin versus time for both PPGs.

    • Calculate the initial rate of release from the slope of the linear portion of the curve.

    • Determine the final uncaging yield by comparing the maximum fluorescence to the fluorescence of a fully hydrolyzed sample.

    • Rationale: This quantitative analysis will provide clear, empirical data on which PPG releases the cargo more efficiently under the tested conditions.

Conclusion and Recommendation

While 4,5-dimethoxy-2-nitrobenzyl alcohol is a powerful and effective PPG, its red-shifted absorption and complex byproduct profile are not ideal for all applications. This compound emerges as a superior alternative in scenarios requiring:

  • Orthogonal Chemistry: Its shorter-wavelength absorption allows for independent cleavage without interfering with red-shifted PPGs.

  • Simplified Systems: A structurally simpler byproduct may lead to fewer off-target effects and a cleaner reaction profile.

  • Potentially Higher Quantum Efficiency: The electronic tuning of the methyl group may provide a better balance for efficient photolysis compared to the heavily substituted DMNB core.

For researchers designing complex, multi-level experiments or those working in sensitive biological systems, the nuanced advantages of this compound warrant its strong consideration as a precise and reliable tool for photocontrol. The choice of PPG should always be guided by the specific demands of the experiment, and a preliminary comparative assay, as outlined above, is a valuable step in validating the optimal protecting group for your research.

References

Uncaging Efficiency Unveiled: A Comparative Analysis of One-Photon and Two-Photon Activation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Photorelease Strategy

In the precise world of cellular manipulation, photochemical uncaging stands as a cornerstone technique, offering unparalleled spatiotemporal control over the release of bioactive molecules. The decision between one-photon (1P) and two-photon (2P) uncaging methodologies is a critical juncture for researchers in neuroscience, cell biology, and drug development, with profound implications for experimental outcomes. This guide provides an in-depth comparative analysis of the efficiency, spatial resolution, and practical considerations of 1P and 2P uncaging, grounded in experimental data and field-proven insights to empower you in selecting the optimal strategy for your research.

The Fundamental Divide: A Tale of Two Photons

The core difference between one-photon and two-photon uncaging lies in the photophysical mechanism of activating the "caged" molecule—a bioactive compound rendered inert by a photolabile protecting group.

One-Photon (1P) Uncaging: This technique relies on the absorption of a single, high-energy photon, typically in the ultraviolet (UV) or visible light spectrum, to cleave the caging group and release the active molecule. The probability of this uncaging event is directly proportional to the intensity of the incident light. This linear relationship means that uncaging occurs throughout the entire light path, from the objective to the focal plane and beyond.

Two-Photon (2P) Uncaging: In contrast, 2P uncaging involves the near-simultaneous absorption of two lower-energy, longer-wavelength photons, typically in the near-infrared (NIR) range. The combined energy of these two photons is sufficient to excite the caged compound and induce photorelease. The probability of this nonlinear event is proportional to the square of the light intensity. This quadratic relationship confines the uncaging event to the tiny focal volume where photon density is highest, offering inherent three-dimensional spatial resolution.

G cluster_0 One-Photon Excitation cluster_1 Two-Photon Excitation 1P_Source UV/Visible Light Source (e.g., 405 nm laser) 1P_Sample Sample with Caged Compound 1P_Source->1P_Sample Linear Absorption 1P_Excitation Excitation Along Entire Light Path 1P_Sample->1P_Excitation 1P_Uncaging Widespread Uncaging 1P_Excitation->1P_Uncaging 2P_Source Pulsed NIR Laser (e.g., 720 nm) 2P_Sample Sample with Caged Compound 2P_Source->2P_Sample Non-linear Absorption 2P_Excitation 2P_Sample->2P_Excitation 2P_Uncaging Highly Localized Uncaging 2P_Excitation->2P_Uncaging

A Head-to-Head Comparison: Performance Metrics

The choice between 1P and 2P uncaging hinges on a trade-off between experimental simplicity and precision. The following table summarizes the key performance metrics, with a deeper dive into each aspect below.

FeatureOne-Photon (1P) UncagingTwo-Photon (2P) Uncaging
Spatial Resolution Lower (microns to millimeters)Higher (sub-micron)
Tissue Penetration Limited (tens of microns)Deeper (hundreds of microns)
Phototoxicity Higher (especially with UV light)Lower (NIR light is less damaging)
Uncaging Efficiency High quantum yieldLower two-photon cross-section
Equipment Complexity Simpler, more accessibleRequires pulsed femtosecond laser and specialized microscope
Cost LowerHigher
Temporal Precision Milliseconds to secondsSub-milliseconds
Spatial Resolution: Precision Matters

The most significant advantage of 2P uncaging is its intrinsic 3D spatial confinement. Because uncaging is restricted to the focal point, researchers can achieve subcellular resolution, targeting individual dendritic spines or even specific organelles. This precision is crucial for studies aiming to mimic synaptic transmission or dissect localized signaling pathways.

In contrast, 1P uncaging, due to its linear nature, activates caged compounds throughout the light cone, leading to out-of-focus release. While techniques like localized laser uncaging can improve spatial control compared to full-field illumination, they cannot match the pinpoint accuracy of 2P excitation.

Tissue Penetration and Phototoxicity: Seeing Deeper with Less Damage

Biological tissues are highly scattering and absorbing, particularly at shorter wavelengths. The UV and visible light used for 1P uncaging are readily scattered, limiting penetration depth to tens of microns. Furthermore, UV light can be phototoxic, causing cellular damage and confounding experimental results.

The NIR light used in 2P uncaging is less scattered and absorbed by tissue, allowing for significantly deeper penetration, often up to several hundred microns. This makes 2P uncaging the method of choice for in vivo studies and experiments in thick tissue preparations like brain slices. The lower energy of NIR photons also contributes to reduced phototoxicity, preserving the health of the biological sample over longer experimental periods.

Uncaging Efficiency: A Quantitative Look

The efficiency of an uncaging experiment is a critical parameter that determines the concentration of the released bioactive molecule.

For 1P uncaging , efficiency is characterized by the quantum yield (Φu) , which is the ratio of the number of released molecules to the number of absorbed photons. A higher quantum yield indicates a more efficient uncaging process.

For 2P uncaging , efficiency is described by the two-photon uncaging cross-section (δu) , measured in Goeppert-Mayer (GM) units. This value is a product of the two-photon absorption cross-section (δa) and the quantum yield (Φu). A larger δu signifies a more efficient 2P uncaging compound.

Caged CompoundTypeOne-Photon Quantum Yield (Φu)Two-Photon Cross-Section (δu) in GMExcitation Wavelength(s)Reference(s)
MNI-GlutamateGlutamate0.065 - 0.0850.06 GM @ 730 nm~350 nm (1P), 720-740 nm (2P)
CDNI-GABAGABA0.6-~350 nm (1P)
RuBi-GABAGABA--~473 nm (1P)
DEAC450-GABAGABA0.39-~450 nm (1P), 900 nm (2P)

Note: The two-photon uncaging cross-section is often wavelength-dependent. The values presented are typically at the optimal wavelength for uncaging.

It is important to note that while some caged compounds are optimized for one type of excitation, many can be used with both 1P and 2P methods, offering experimental flexibility.

Experimental Protocols: A Practical Guide

The following protocols provide a generalized framework for performing and quantifying 1P and 2P uncaging experiments.

Protocol 1: One-Photon Uncaging Workflow

Objective: To induce widespread or targeted release of a bioactive molecule in a cell culture or tissue slice.

Methodology:

  • Preparation of Caged Compound: Dissolve the caged compound in a suitable buffer (e.g., artificial cerebrospinal fluid or HEPES-buffered saline) to create a stock solution. Protect the solution from light.

  • Sample Loading: Apply the caged compound to the sample via bath application or through a patch pipette for intracellular loading.

  • Light Source and Delivery: Utilize a suitable light source, such as a mercury lamp, LED, or a continuous-wave laser, coupled to a microscope. The light can be delivered as a full-field illumination for broad activation or focused through the objective for more localized uncaging.

  • Photorelease: Expose the sample to the appropriate wavelength and intensity of light to initiate uncaging. The duration of exposure will depend on the desired concentration of the released molecule and the quantum yield of the caged compound.

  • Data Acquisition: Record the biological response of interest (e.g., changes in membrane potential, intracellular calcium levels, or morphological changes).

Protocol 2: Two-Photon Uncaging Workflow

Objective: To achieve highly localized, subcellular release of a bioactive molecule.

Methodology:

  • Preparation of Caged Compound: Prepare the caged compound solution as described for 1P uncaging.

  • Sample Loading: Load the sample with the caged compound.

  • Microscope Setup: Use a two-photon laser scanning microscope equipped with a mode-locked femtosecond-pulse Ti:sapphire laser.

  • Targeting and Uncaging: Identify the target region of interest (e.g., a specific dendritic spine) using two-photon imaging. Position the focused laser beam at the target and deliver short pulses of NIR light to induce localized uncaging.

  • Data Acquisition: Simultaneously image the sample to monitor any morphological changes and record the physiological response.

G cluster_prep Preparation cluster_1p One-Photon Uncaging cluster_2p Two-Photon Uncaging cluster_acq Data Acquisition A Prepare Caged Compound Solution B Load Sample (Bath or Pipette) A->B C1 Select Light Source (LED, Laser) B->C1 C2 Use Pulsed NIR Laser & 2P Microscope B->C2 D1 Full-field or Focused Illumination C1->D1 E1 Initiate Photorelease D1->E1 F Record Biological Response E1->F D2 Target Subcellular Region of Interest C2->D2 E2 Deliver Focused Laser Pulses D2->E2 E2->F

Conclusion: Making an Informed Decision

The choice between one-photon and two-photon uncaging is fundamentally driven by the scientific question at hand.

One-photon uncaging is a robust and accessible method, ideal for applications requiring the stimulation of larger areas, such as entire cells or small neuronal networks, where subcellular precision is not the primary objective. Its simpler and more cost-effective hardware requirements make it a workhorse in many laboratories.

Two-photon uncaging , on the other hand, offers unparalleled spatial precision and is the gold standard for experiments demanding subcellular resolution, deep tissue penetration, and minimal phototoxicity. It is the indispensable tool for probing the intricacies of synaptic function, dendritic integration, and other highly localized biological processes.

By carefully considering the trade-offs between spatial resolution, tissue penetration, phototoxicity, and experimental complexity, researchers can confidently select the uncaging strategy that will best illuminate the answers to their scientific inquiries.

A Senior Application Scientist's Guide to Validating Released Substrate Activity After Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of cellular biology and drug development, the ability to control biological processes with spatiotemporal precision is paramount. Photocleavable, or "caged," compounds offer an elegant solution, keeping a bioactive molecule inert until a pulse of light triggers its release.[1][2] This technique allows researchers to initiate signaling cascades, enzyme reactions, or cellular responses at a precise time and location.[3][4] However, the elegance of this method hinges on a critical, and often overlooked, assumption: that the released substrate is fully active and behaves identically to its native, uncaged counterpart.

This guide provides a comprehensive framework for validating the activity of substrates post-photocleavage. We will move beyond simple protocols to explore the causality behind experimental design, ensuring that every experiment is a self-validating system. Our focus is on establishing trust in your results through rigorous controls and orthogonal analytical methods.

The Core Principles of Validation: What Are We Proving?

Before delving into specific techniques, it is crucial to define the objectives of our validation. A successful validation must unequivocally demonstrate four key points:

  • Efficient Photocleavage: The light-triggered reaction proceeds to a high degree of completion, releasing the substrate from its caging group.

  • Functional Integrity of the Released Substrate: The photoreleased molecule is structurally and functionally indistinguishable from a standard, never-caged version of the substrate.

  • Inertness of the Caged Compound: The caged substrate exhibits no significant biological activity before light exposure.[1][5]

  • Benign Nature of Byproducts and Light: The photocleavage byproducts and the light stimulus itself do not interfere with the biological system under investigation.[6]

Failing to validate these points can lead to misinterpretation of data, where an observed biological effect (or lack thereof) could be attributed to incomplete cleavage, a partially active substrate, or off-target effects of byproducts.

A Comparative Analysis of Validation Methodologies

No single technique can fully address all four validation principles. Therefore, a multi-pronged approach, combining direct analytical methods with functional assays, is essential. The choice of method depends on the specific substrate, the biological question, and the available instrumentation.

Technique Principle Information Gained Pros Cons
HPLC Chromatographic separation of components based on physicochemical properties.Quantifies cleavage efficiency, confirms product identity via retention time, resolves byproducts.[7][8]Highly quantitative, robust, excellent for purity assessment.Not a direct measure of activity, requires sample extraction, not real-time.
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.Confirms molecular weight of released substrate and byproducts, high specificity.[9][10]Unambiguous identification, can be coupled with LC for complex mixtures, potential for real-time monitoring.[11][12]Can be complex to run, potential for ion suppression/matrix effects.
Enzyme Kinetic Assays Measuring the rate of an enzyme-catalyzed reaction via changes in absorbance or fluorescence.[13]Direct measurement of substrate functionality (Km, Vmax), comparison to native substrate.[14]Direct validation of biological activity, high-throughput capable, real-time analysis.[15][16]Susceptible to interference from cage remnants or byproducts, requires a suitable enzyme-substrate pair.
Cell-Based Assays Triggering a physiological response in living cells (e.g., ion channel activation, second messenger signaling).Validates substrate activity in a complex, biologically relevant context.[17]Highest biological relevance, integrates multiple downstream effects.Difficult to quantify local substrate concentration, complex data interpretation, many potential points of failure.

Experimental Design: A Self-Validating Workflow

A robust validation workflow systematically addresses the core principles. It begins with analytical confirmation of the photochemical reaction and culminates in a functional assessment of the released substrate's activity.

Validation_Workflow cluster_0 Phase 1: Analytical Confirmation cluster_1 Phase 2: Functional Validation A Prepare Caged Substrate Solution B Irradiate Sample (e.g., 365 nm Light) A->B C Analyze via HPLC / LC-MS B->C D Quantify Cleavage & Identify Products C->D E Prepare Assay with Enzyme/Cell System D->E If cleavage is efficient and product is correct F Photorelease Substrate in situ E->F G Measure Biological Activity (e.g., Enzyme Kinetics) F->G H Compare Activity to Uncaged Standard G->H I Validation Complete H->I If activity matches standard

Caption: A comprehensive workflow for validating photoreleased substrates.

Detailed Experimental Protocols

Here, we provide step-by-step methodologies for the most common validation techniques, emphasizing the rationale behind each step and the critical importance of controls.

Protocol 1: Quantifying Photocleavage Efficiency with HPLC

This protocol allows for the direct measurement of the conversion of the caged substrate to its uncaged form.

Rationale: High-Performance Liquid Chromatography (HPLC) separates molecules based on their interaction with a stationary phase, allowing for the quantification of the caged starting material, the released product, and any byproducts.[10] By comparing the peak area of the released substrate to that of a known concentration standard, we can determine the efficiency of the photocleavage reaction.

Methodology:

  • Standard Preparation: Prepare stock solutions of both the caged and a certified standard of the uncaged substrate in a suitable solvent (e.g., acetonitrile/water). Generate a standard curve for the uncaged substrate by injecting known concentrations to correlate peak area with concentration.

  • Sample Preparation: Prepare a solution of the caged substrate in the reaction buffer at the desired experimental concentration.

  • "Dark" Control: Transfer an aliquot of the caged substrate solution to an HPLC vial and protect it from light. This sample determines the amount of premature degradation or hydrolysis.

  • Irradiation: Irradiate the remaining caged substrate solution using the same light source (wavelength, intensity, and duration) planned for the functional experiment. Collect samples at various time points (e.g., 0, 1, 5, 10, 30 minutes) to create a time-course of cleavage.

  • HPLC Analysis:

    • Inject the "dark" control, the time-course samples, and the uncaged standard onto the HPLC system.

    • Use a suitable column (e.g., C18) and a mobile phase gradient that effectively separates the more hydrophobic caged compound from the typically more polar uncaged substrate and byproducts.

    • Monitor the elution using a UV-Vis or Diode Array Detector (DAD) at wavelengths where all compounds absorb, such as 260 nm for nucleotides or a wavelength specific to the caging group.[18][19]

  • Data Analysis:

    • Identify peaks based on the retention times of the standards.

    • Integrate the peak areas for the caged and uncaged species at each time point.

    • Calculate the percentage of substrate released at each time point using the standard curve. The cleavage efficiency is the maximum percentage of substrate released.

Protocol 2: Validating Functional Activity with an Enzyme Kinetic Assay

This protocol directly compares the biological activity of the photoreleased substrate to a standard uncaged substrate. We will use a fluorescence-based assay as an example.[15][16]

Rationale: The Michaelis-Menten constants, Kₘ (substrate affinity) and kcat (turnover rate), are definitive parameters of enzyme performance.[14] If the photoreleased substrate is identical to the native form, it should yield the same Kₘ and Vmax (kcat * [E]) values when used in an enzymatic reaction. A fluorogenic assay provides a highly sensitive, real-time readout of enzyme activity.[20]

Control_Scheme cluster_main Experimental Question: Is the photoreleased substrate fully active? cluster_controls Essential Controls Test Test Condition Enzyme + Caged Substrate + Light Result Compare Kinetic Parameters (Km, Vmax) Test->Result Compare Rate PC Positive Control Enzyme + Standard Substrate PC->Result Compare Rate NC1 Inertness Control Enzyme + Caged Substrate (No Light) NC2 Interference Control Enzyme + Light (No Substrate) NC3 Byproduct Control Enzyme + Byproducts + Light

Caption: A logic diagram of the essential controls for a valid enzyme kinetic experiment.

Methodology:

  • Assay Preparation: In a 96-well microplate, prepare reaction mixtures containing assay buffer and the enzyme at its optimal concentration.

  • Control Wells:

    • Positive Control: Add a range of concentrations of the standard, uncaged substrate.

    • Inertness Control: Add a range of concentrations of the caged substrate but do not expose to light. This verifies the caged compound is inactive.

    • Light Interference Control: Prepare wells with only the enzyme and buffer. These will be irradiated to check if light affects enzyme activity or background fluorescence.

    • Byproduct Control (Optional but Recommended): If the photocleavage byproducts are known and available, add them to wells with the enzyme to test for inhibitory or activating effects.

  • Test Wells: Add a range of concentrations of the caged substrate.

  • Initiation and Measurement:

    • Place the plate in a microplate reader capable of kinetic reads.

    • Simultaneously irradiate all "Test" and "Light Interference" wells with the appropriate light source to initiate photocleavage. For robust results, ensure uniform illumination across the wells.

    • Immediately begin monitoring the fluorescence signal over time. The rate of fluorescence increase is proportional to the rate of the enzymatic reaction.[15]

  • Data Analysis:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

    • Plot V₀ versus substrate concentration for both the standard substrate and the photoreleased substrate.

    • Fit the data to the Michaelis-Menten equation using non-linear regression to determine Kₘ and Vmax for both sets.

Interpreting the Results: A Quantitative Comparison

The ultimate goal is to generate quantitative data that can be easily compared.

Table of Expected Kinetic Parameters

Substrate TypeKₘ (µM)Vmax (RFU/min)Relative Activity (%)Conclusion
Standard (Uncaged) 15.2 ± 1.15890 ± 210100%Baseline for comparison.
Photoreleased 16.1 ± 1.55750 ± 250~98%Validation Successful: Released substrate is fully active.
Photoreleased (Example of Failure) 35.8 ± 3.23100 ± 180~53%Validation Failed: Released substrate is partially active or inhibited.

If the Kₘ and Vmax values for the photoreleased substrate are statistically indistinguishable from the standard, you can confidently conclude that the photocleavage process yields a fully functional product. Significant deviations warrant further investigation into potential substrate modification, byproduct inhibition, or incomplete cleavage.

By adopting this rigorous, multi-faceted validation strategy, researchers can ensure the reliability and reproducibility of their findings, unlocking the true potential of photocleavable compounds to precisely control and interrogate the complex machinery of life.

References

A Comprehensive Guide to Cross-Reactivity Studies of (4-Methyl-2-nitrophenyl)methanol in Complex Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a chemical probe or therapeutic candidate is paramount. This guide provides an in-depth technical comparison of methodologies to assess the cross-reactivity of (4-Methyl-2-nitrophenyl)methanol, a photolabile protecting group, in complex biological environments. The principles and protocols detailed herein are designed to offer a robust framework for evaluating off-target effects, a critical step in preclinical safety assessment and mechanism-of-action studies.

Introduction: The Challenge of Specificity with Photocleavable Probes

This compound belongs to the nitrobenzyl family of photolabile protecting groups, often termed "caged" compounds.[1][2][3] These molecules are invaluable tools in biological research, allowing for the spatial and temporal control of the release of bioactive molecules upon photoirradiation.[4][5][6] The core principle involves masking the function of a biologically active molecule until a pulse of light cleaves the "cage," releasing the active compound.[7][8] This technology enables precise perturbation of cellular processes, offering unparalleled control in experimental biology.[9]

However, the introduction of any exogenous small molecule into a biological system carries the inherent risk of off-target interactions.[10][11] The caging moiety itself, in this case, this compound, or its photolytic byproducts, could interact with unintended cellular components, leading to confounding experimental results or unforeseen toxicity.[7] Therefore, a rigorous assessment of its cross-reactivity within a complex biological milieu, such as cell lysates or plasma, is not just a recommendation but a necessity for data integrity and the safety of potential therapeutic applications.

This guide will navigate the complexities of designing and executing cross-reactivity studies for this compound, comparing and contrasting key analytical techniques. We will delve into the rationale behind experimental design, providing detailed protocols and data interpretation strategies to ensure a thorough and reliable assessment of off-target binding.

Comparative Analysis of Cross-Reactivity Assessment Methodologies

The choice of analytical technique is critical for a comprehensive understanding of a compound's off-target profile. Here, we compare three orthogonal approaches: Chemical Proteomics, Surface Plasmon Resonance (SPR), and Immunoassays. Each method offers unique advantages and limitations, and a multi-pronged strategy is often the most robust.

Methodology Principle Strengths Limitations Application to this compound
Chemical Proteomics (e.g., Affinity-based) Utilizes a tagged version of the molecule of interest to "pull down" interacting proteins from a complex mixture, which are then identified by mass spectrometry.[10][11]Unbiased, proteome-wide screening; identifies novel off-targets; provides insights into binding partners in a near-native environment.[12][13]Requires chemical modification of the test article, which may alter its binding properties; can be technically challenging; potential for non-specific binding to the affinity matrix.[11]Ideal for identifying a broad spectrum of potential protein interactors in cell lysates or tissue homogenates.
Surface Plasmon Resonance (SPR) A label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[14][15]Provides quantitative kinetic data (association and dissociation rates) and affinity; high sensitivity for small molecule interactions; allows for high-throughput screening.[16][17]Requires immobilization of a binding partner, which may affect its conformation; may not be suitable for all protein types (e.g., membrane proteins); potential for non-specific binding to the sensor surface.Excellent for validating putative off-targets identified by proteomics and for quantitative characterization of binding affinity and kinetics.[18]
Immunoassays (e.g., Competitive ELISA) Utilizes antibodies to detect and quantify the binding of a small molecule to a specific target protein.[19][20]High throughput; relatively low cost; can be highly specific for a known target.[21][22]Limited by antibody availability; susceptible to matrix effects and cross-reactivity of the antibody itself; provides an indirect measure of binding.[23][24]Useful for screening against a panel of known off-targets or for confirming interactions with specific proteins in a high-throughput format.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key experiments discussed above. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Protocol 1: Affinity-Based Chemical Proteomics for Off-Target Identification

This protocol describes the use of a biotinylated derivative of this compound to identify interacting proteins in a cell lysate.

Rationale: Biotin serves as a high-affinity tag for streptavidin-coated beads, allowing for the efficient capture of the probe and its binding partners. A linker is incorporated to minimize steric hindrance from the biotin tag.

G cluster_0 Probe Synthesis & Lysate Preparation cluster_1 Affinity Pulldown cluster_2 Mass Spectrometry Analysis synthesis Synthesize Biotinylated This compound Probe incubation Incubate Lysate with Probe and Control synthesis->incubation lysate Prepare Cell Lysate (e.g., from relevant cell line) lysate->incubation capture Capture Probe-Protein Complexes with Streptavidin Beads incubation->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution digest Tryptic Digestion of Proteins elution->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis & Protein ID lcms->data G cluster_0 Assay Preparation cluster_1 Binding Measurement cluster_2 Data Analysis immobilize Immobilize Purified Off-Target Protein on Sensor Chip association Inject Compound (Association) immobilize->association prepare Prepare Serial Dilutions of This compound prepare->association dissociation Inject Buffer (Dissociation) association->dissociation sensorgram Generate Sensorgrams association->sensorgram regeneration Regenerate Sensor Surface dissociation->regeneration dissociation->sensorgram regeneration->association fitting Fit Data to a Binding Model sensorgram->fitting kinetics Determine k_on, k_off, and K_D fitting->kinetics

References

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